Ethyl 2-amino-2-cyanoacetate acetate
Description
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Structure
2D Structure
Properties
IUPAC Name |
acetic acid;ethyl 2-amino-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.C2H4O2/c1-2-9-5(8)4(7)3-6;1-2(3)4/h4H,2,7H2,1H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLUYQVEOPQDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physical and chemical properties of ethyl 2-amino-2-cyanoacetate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of ethyl 2-amino-2-cyanoacetate. It includes a summary of its known characteristics, a detailed experimental protocol for a representative reaction, and a proposed synthetic workflow. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Physical and Chemical Properties
Ethyl 2-amino-2-cyanoacetate is a bifunctional organic molecule containing an ester, a nitrile, and a primary amine group attached to a chiral center. Its unique structure makes it a potentially valuable building block in synthetic organic chemistry, particularly for the synthesis of non-proteinogenic amino acids and heterocyclic compounds.
While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized. For comparison, data for the closely related and well-documented compound, ethyl cyanoacetate, is also provided.
Table 1: Physical and Chemical Properties
| Property | Ethyl 2-Amino-2-Cyanoacetate | Ethyl Cyanoacetate (for comparison) |
| Molecular Formula | C₅H₈N₂O₂[1] | C₅H₇NO₂ |
| Molecular Weight | 128.13 g/mol [1] | 113.11 g/mol [2] |
| IUPAC Name | ethyl 2-amino-2-cyanoacetate[1] | ethyl 2-cyanoacetate |
| CAS Number | 32683-02-6 | 105-56-6[2] |
| Appearance | Data not available | Colorless liquid[3] |
| Melting Point | Data not available | -22 °C[2][3][4] |
| Boiling Point | Data not available | 208-210 °C[2][4] |
| Density | Data not available | 1.063 g/mL at 25 °C[4] |
| Solubility | Data not available | Slightly soluble in water (20 g/L at 20 °C); miscible with many organic solvents.[4] |
| Storage Conditions | Freezer | Store below +30°C[4] |
| Purity (Commercial) | ≥98% | ≥99%[2] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of ethyl 2-amino-2-cyanoacetate is not readily found in the literature, a plausible and logical synthetic route can be devised based on the well-established Strecker synthesis of α-amino acids and α-amino nitriles.[5][6][7][8]
Proposed Synthetic Workflow
A modified Strecker-type synthesis starting from ethyl glyoxylate is a highly feasible method. This three-component reaction would involve the condensation of ethyl glyoxylate with ammonia to form an imine intermediate, which is then attacked by a cyanide nucleophile to yield the target α-amino nitrile.
Caption: Proposed workflow for the synthesis of ethyl 2-amino-2-cyanoacetate.
Detailed Proposed Synthesis Protocol
Materials:
-
Ethyl glyoxylate
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Imine Formation and Cyanation: In a well-ventilated fume hood, a flask equipped with a magnetic stirrer is charged with a solution of ethyl glyoxylate in water. An aqueous solution of ammonium chloride is added, followed by an aqueous solution of potassium cyanide, added dropwise at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.
-
The reaction mixture is stirred at room temperature for several hours to allow for the formation of the α-amino nitrile. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Upon completion, the reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution to remove any acidic impurities, and then with brine to remove residual water.
-
Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by column chromatography on silica gel or by distillation under high vacuum, if thermally stable.
Known Chemical Reactivity
α-Amino nitriles are versatile synthetic intermediates.[9][10] The nitrile group can be hydrolyzed to a carboxylic acid to form an α-amino acid, or reduced to an amine to form a 1,2-diamine.[9] The amino group can undergo standard reactions such as acylation or alkylation.
One documented reaction pathway involves the trapping of α-amino nitriles by aminothiols like cysteine. This leads to the formation of five- or six-membered ring heterocycles, which can subsequently be hydrolyzed to dipeptides.[11] This highlights the compound's potential as a precursor in peptide synthesis and heterocyclic chemistry.
Spectroscopic Properties (Predicted)
No publicly available spectra for ethyl 2-amino-2-cyanoacetate were identified. However, the expected spectroscopic features can be predicted based on its functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Notes |
| ¹H NMR | -CH- (methine) | ~4.0-4.5 ppm (singlet or multiplet) | The α-proton is adjacent to the amine, nitrile, and ester groups, leading to a downfield shift. |
| -NH₂ (amine) | ~1.5-3.0 ppm (broad singlet) | Chemical shift is variable and depends on solvent and concentration. Exchangeable with D₂O. | |
| -O-CH₂- (ester) | ~4.2-4.4 ppm (quartet) | Characteristic ethoxy group pattern, coupled to the methyl protons. | |
| -CH₃ (ester) | ~1.2-1.4 ppm (triplet) | Characteristic ethoxy group pattern, coupled to the methylene protons. | |
| ¹³C NMR | -C≡N (nitrile) | ~115-125 ppm | Typical range for a nitrile carbon. |
| C=O (ester) | ~168-175 ppm | Typical range for an ester carbonyl carbon. | |
| -CH- (methine) | ~50-60 ppm | The α-carbon is shifted downfield by the attached heteroatoms. | |
| -O-CH₂- (ester) | ~60-65 ppm | Methylene carbon of the ethyl ester. | |
| -CH₃ (ester) | ~13-15 ppm | Methyl carbon of the ethyl ester. | |
| IR Spectroscopy | N-H stretch | 3300-3500 cm⁻¹ (two bands for primary amine) | Characteristic stretching vibrations for the -NH₂ group. |
| C-H stretch | 2850-3000 cm⁻¹ | Aliphatic C-H bonds. | |
| C≡N stretch | 2210-2260 cm⁻¹ (weak to medium intensity) | Characteristic nitrile stretch. For comparison, ethyl cyanoacetate shows a peak around 2265 cm⁻¹. | |
| C=O stretch | 1735-1750 cm⁻¹ (strong intensity) | Strong absorption typical for an ester carbonyl. | |
| N-H bend | 1590-1650 cm⁻¹ | Bending vibration for the primary amine. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 128 | Corresponds to the molecular weight of the compound. |
| Fragmentation | Loss of -OC₂H₅ (m/z = 83), Loss of -COOC₂H₅ (m/z = 55) | Common fragmentation patterns for ethyl esters. Other fragments involving the loss of HCN or cleavage alpha to the nitrogen are also expected. |
Safety and Handling
-
Potential Hazards: As a nitrile, it may be toxic if ingested, inhaled, or absorbed through the skin, potentially releasing cyanide under certain conditions. It may also be an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Storage: Commercial suppliers recommend storing the compound in a freezer to ensure stability.
This guide serves as a foundational resource. Researchers should always consult primary literature and safety data sheets for the most accurate and up-to-date information before use.
References
- 1. Ethyl 2-amino-2-cyanoacetate | C5H8N2O2 | CID 288716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 4. Ethyl cyanoacetate | 105-56-6 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Some recent applications of α-amino nitrile chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Amino Nitriles - Enamine [enamine.net]
- 11. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate: Structure, Synthesis, and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-2-cyanoacetate is a fascinating organic molecule that holds a significant position as a versatile building block in synthetic chemistry. Its unique trifunctional nature, possessing an amino group, a cyano group, and an ethyl ester moiety all attached to a single carbon atom, makes it a highly reactive and valuable precursor for the synthesis of a diverse array of heterocyclic compounds, many of which exhibit pronounced biological activity. This technical guide provides a comprehensive overview of the structure, molecular formula, and key chemical properties of ethyl 2-amino-2-cyanoacetate. While direct biological activity and signaling pathway modulation of this compound are not extensively documented in current literature, its critical role as a starting material in the synthesis of pharmacologically relevant molecules is highlighted. This guide also presents a detailed experimental protocol for a representative synthesis of a related compound and showcases its chemical reactivity through a generalized reaction workflow.
Chemical Structure and Molecular Formula
Ethyl 2-amino-2-cyanoacetate is a chiral α-amino acid derivative. The central carbon atom is bonded to four different substituents: an amino group (-NH2), a cyano group (-C≡N), an ethoxycarbonyl group (-COOCH2CH3), and a hydrogen atom.
Molecular Formula: C₅H₈N₂O₂[1]
Structure:
Key Identifiers:
-
IUPAC Name: ethyl 2-amino-2-cyanoacetate[1]
-
CAS Number: 32683-02-6[1]
-
Molecular Weight: 128.13 g/mol [1]
-
SMILES: CCOC(=O)C(C#N)N[1]
-
InChI Key: JYGRVMQGWVVHJE-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of ethyl 2-amino-2-cyanoacetate is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂O₂ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Solubility | Data not readily available | |
| LogP (calculated) | -0.4 | [1] |
Spectroscopic Data (Reference Data for Ethyl Cyanoacetate)
Table 2: Spectroscopic Data for Ethyl Cyanoacetate
| Spectroscopy | Key Peaks / Signals |
| ¹H NMR (CDCl₃) | δ 4.27 (q, 2H, -OCH₂-), 3.48 (s, 2H, -CH₂-), 1.33 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 163.0 (C=O), 113.1 (C≡N), 63.2 (-OCH₂-), 25.0 (-CH₂-), 13.9 (-CH₃) |
| FT-IR (neat) | ~2260 cm⁻¹ (C≡N stretch), ~1740 cm⁻¹ (C=O stretch) |
| Mass Spectrometry (EI) | m/z 113 (M⁺), 68, 42, 29 |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of ethyl 2-amino-2-cyanoacetate is not readily found in the reviewed literature, its synthesis would likely proceed from the parent compound, ethyl cyanoacetate. The reactivity of ethyl 2-amino-2-cyanoacetate is dominated by the three functional groups present.
General Reactivity
The amino group can act as a nucleophile, the cyano group can participate in addition reactions, and the ester can be hydrolyzed or transesterified. The presence of these three groups on the same carbon atom leads to a rich and varied chemistry, making it a valuable synthon.
Role as a Precursor in Drug Synthesis
Ethyl 2-amino-2-cyanoacetate and its parent compound, ethyl cyanoacetate, are pivotal starting materials in the synthesis of numerous pharmaceuticals. For instance, ethyl cyanoacetate is a key precursor in the synthesis of drugs like the gout medication allopurinol and the antiepileptic ethosuximide.[2] The amino and cyano functionalities of ethyl 2-amino-2-cyanoacetate make it particularly suitable for constructing nitrogen-containing heterocyclic rings, which are common scaffolds in many drug molecules.
Experimental Protocols
As a direct, detailed experimental protocol for the synthesis of ethyl 2-amino-2-cyanoacetate is not available, a representative protocol for the synthesis of a related compound, 2-Amino-2-cyanoacetamide , from ethyl 2-amino-2-cyanoacetate oxalate is provided below. This illustrates the type of transformations this class of compounds undergoes.
Synthesis of 2-Amino-2-cyanoacetamide
-
Materials:
-
Ethyl 2-amino-2-cyanoacetate oxalate
-
Methanol
-
Ammonia gas
-
-
Procedure:
-
A solution of ethyl 2-amino-2-cyanoacetate oxalate in methanol is cooled to 0-5 °C.
-
Ammonia gas is bubbled through the solution for approximately 1 hour.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure at 40-45 °C.
-
The concentrated mixture is cooled to 0-5 °C and stirred for 1 hour to precipitate the product.
-
The solid product is collected by filtration, washed with chilled methanol, and dried under vacuum.
-
Mandatory Visualizations
Chemical Reactivity Workflow
The following diagram illustrates a generalized reaction of ethyl 2-amino-2-cyanoacetate, highlighting its utility in the synthesis of heterocyclic systems, a common strategy in drug discovery.
Synthetic Workflow for a Bioactive Compound
Given the absence of information on direct biological signaling pathways of ethyl 2-amino-2-cyanoacetate, the following diagram illustrates its role as a key intermediate in a multi-step synthesis of a hypothetical bioactive heterocyclic compound.
Conclusion
Ethyl 2-amino-2-cyanoacetate is a molecule of significant interest to the synthetic and medicinal chemistry communities. Its chemical structure, defined by the molecular formula C₅H₈N₂O₂, provides a rich platform for the construction of complex molecular architectures. While direct evidence of its interaction with specific biological signaling pathways is currently lacking, its utility as a precursor for a wide range of pharmacologically active compounds is well-established. This guide has summarized the core structural and chemical information of ethyl 2-amino-2-cyanoacetate and provided a framework for understanding its reactivity and application in synthesis. Further research into the potential intrinsic biological activities of this compound could open up new avenues for its application in drug discovery and development.
References
A Technical Guide to Dihydrothymine (C₅H₈N₂O₂): Nomenclature, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the C₅H₈N₂O₂ isomer, Dihydrothymine. It covers its formal nomenclature, physicochemical properties, critical role in human metabolism, and its significance in the context of drug development, particularly in oncology. Detailed experimental protocols for its quantification and a visualization of its metabolic pathway are included to support advanced research and application.
IUPAC Nomenclature and Chemical Identity
The molecular formula C₅H₈N₂O₂ most prominently corresponds to Dihydrothymine in biological and pharmaceutical contexts. It is a pyrimidone, representing a reduced form of the DNA nucleobase thymine.[1][2]
-
Preferred IUPAC Name : 5-methyl-1,3-diazinane-2,4-dione[1]
-
Systematic IUPAC Name : 5-methylhexahydropyrimidine-2,4-dione[3]
-
Common Synonyms : 5,6-Dihydrothymine, 5,6-Dihydro-5-methyluracil, 5-Methyl-5,6-dihydrouracil[1][4]
-
CAS Number : 696-04-8[1]
Physicochemical and Spectroscopic Data
The fundamental properties of dihydrothymine are summarized below. This data is essential for its identification, quantification, and for understanding its behavior in physiological and experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | [1] |
| Molar Mass | 128.13 g/mol | [1] |
| Monoisotopic Mass | 128.058577502 Da | [5] |
| Appearance | Solid | [4] |
| logP | -0.6 | [5] |
| pKa (Strongest Acidic) | 11.7 | [6] |
| Polar Surface Area | 58.2 Ų | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Solubility (PBS, pH 7.2) | 0.25 mg/ml | [4] |
| ¹³C NMR Shifts (DMSO-d₆) | 12.37, 34.23, 41.94, 153.92, 173.63 ppm | [1] |
| LC-MS/MS Transition | m/z 129.1 → 68.9 ([M+H]⁺) | [7] |
Biological Significance in Drug Metabolism
Dihydrothymine is a key intermediate metabolite in the catabolic pathway of thymine.[3] This pathway is of high interest in pharmacology and drug development due to its role in the metabolism of fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil (5-FU).[8][9]
The initial and rate-limiting step in this pathway is the reduction of thymine to dihydrothymine, a reaction catalyzed by the enzyme Dihydropyrimidine Dehydrogenase (DPD) , which is encoded by the DPYD gene.[8][10] The same enzyme is responsible for the breakdown of over 80% of administered 5-FU.[9][11]
Genetic variations in the DPYD gene can lead to DPD deficiency, reducing the enzyme's ability to metabolize both endogenous pyrimidines and 5-FU.[11] In patients with DPD deficiency, standard doses of 5-FU cannot be effectively cleared, leading to drug accumulation and a significantly increased risk of severe, life-threatening toxicity.[9][10] Therefore, understanding and measuring the levels of dihydrothymine and its precursor, thymine, can serve as a method for DPD phenotyping to predict patient response to fluoropyrimidine chemotherapy.[12]
Thymine Catabolic Pathway
The degradation of thymine is a three-step enzymatic pathway that converts the nucleobase into water-soluble metabolites that can be excreted or utilized in other metabolic processes.[13][14] Dihydrothymine is the product of the first, rate-limiting step.
Experimental Protocols
The quantification of dihydrothymine in biological matrices is crucial for clinical research, particularly for assessing DPD enzyme activity. Below is a representative protocol for the simultaneous determination of thymine and dihydrothymine in human plasma using HPLC-tandem mass spectrometry (HPLC-MS/MS).
Protocol: Quantification of Dihydrothymine in Human Plasma by HPLC-MS/MS [7][12]
-
Objective: To accurately measure the concentration of endogenous dihydrothymine in human plasma samples.
-
Materials:
-
Human plasma (collected in EDTA tubes and stored at -80°C).
-
Dihydrothymine analytical standard.
-
Deuterated thymine (Thymine-d₄) as an internal standard (IS).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Waters Symmetry® C8 column (150mm x 3.9 mm; 5 µm particle size) or equivalent.[7]
-
-
Sample Preparation: a. Thaw frozen plasma samples on ice. b. To a 200 µL aliquot of plasma in a microcentrifuge tube, add 1 mL of acetonitrile containing the internal standard (e.g., deuterated-thymine). This step serves to precipitate plasma proteins.[7] c. Vortex the mixture vigorously for 1 minute. d. Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins. e. Carefully transfer the supernatant to a new tube. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the dried extract in 150 µL of mobile phase A (0.1% formic acid in water).[7] h. Vortex briefly and transfer the reconstituted sample to an HPLC vial for analysis.
-
HPLC-MS/MS Analysis:
-
HPLC System: Agilent 1260 Infinity LC series or equivalent.[15]
-
Mass Spectrometer: API 3200 MS/MS or equivalent, equipped with an atmospheric pressure chemical ionization (APCI) source.[7]
-
Column: Waters Symmetry® C8 column (150mm x 3.9 mm; 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: Acetonitrile with 15% Methanol and 0.1% Formic Acid.[7]
-
Gradient Elution: Implement a suitable gradient to separate dihydrothymine from thymine and other endogenous components.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Data Analysis: a. Construct a calibration curve using standards of known dihydrothymine concentrations. b. Quantify dihydrothymine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. c. The lower limit of quantification (LLOQ) is typically established in the low ng/mL range.[12]
Conclusion
Dihydrothymine (C₅H₈N₂O₂), with the IUPAC name 5-methyl-1,3-diazinane-2,4-dione, is a pivotal metabolite in pyrimidine catabolism. Its role extends beyond basic biochemistry into the realm of clinical pharmacology, where its formation via the DPD enzyme directly impacts the safety and efficacy of fluoropyrimidine-based chemotherapies. The analytical methods detailed herein provide a framework for researchers and clinicians to investigate DPD activity, enabling a more personalized approach to cancer treatment and drug development.
References
- 1. Dihydrothymine | C5H8N2O2 | CID 93556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DNAmod: 5,6-dihydrothymine [dnamod.hoffmanlab.org]
- 3. Dihydrothymine - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Dihydrothymine, (5S)- | C5H8N2O2 | CID 676414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. foodb.ca [foodb.ca]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]
- 9. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 10. DPYD gene: MedlinePlus Genetics [medlineplus.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thymine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
The Versatility of Ethyl Cyanoacetate in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-amino-2-cyanoacetate, more commonly known as ethyl cyanoacetate, stands as a cornerstone building block in the edifice of modern organic synthesis. Its unique trifecta of reactive sites—an active methylene group, a nitrile, and an ester—renders it an exceptionally versatile precursor for the construction of a diverse array of carbocyclic and heterocyclic scaffolds. This technical guide delves into the core applications of ethyl cyanoacetate, providing an in-depth analysis of its utility in key synthetic transformations, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
Synthesis of Polysubstituted 2-Aminothiophenes: The Gewald Reaction
The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of highly functionalized 2-aminothiophenes, a privileged scaffold in medicinal chemistry. The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile, such as ethyl cyanoacetate, in the presence of elemental sulfur and a base.
Reaction Mechanism and Workflow
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur to the active methylene group, subsequent cyclization, and tautomerization to yield the 2-aminothiophene product.
Technical Guide: Ethyl 2-amino-2-cyanoacetate (CAS 32683-02-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of Ethyl 2-amino-2-cyanoacetate, a versatile reagent in organic synthesis.
Chemical and Physical Properties
Ethyl 2-amino-2-cyanoacetate is a colorless liquid with a pleasant odor.[1] It is a functionalized amino acid derivative containing both an ester and a nitrile group, making it a valuable building block for the synthesis of a variety of organic molecules.[1]
| Property | Value | Reference |
| CAS Number | 32683-02-6 | [2][3] |
| Molecular Formula | C₅H₈N₂O₂ | [2] |
| Molecular Weight | 128.13 g/mol | [2] |
| IUPAC Name | ethyl 2-amino-2-cyanoacetate | [2] |
| Synonyms | Ethyl aminocyanoacetate, ethyl 3-nitriloalaninate | [2] |
| Boiling Point | 202.9 °C at 760 mmHg | [4] |
| Density | 1.144 g/cm³ | [4] |
| Flash Point | 76.5 °C | [4] |
Suppliers
A variety of chemical suppliers offer Ethyl 2-amino-2-cyanoacetate. The following is a partial list of vendors:
Experimental Protocols and Applications
Ethyl 2-amino-2-cyanoacetate is a versatile reagent, primarily utilized in condensation reactions and the synthesis of heterocyclic compounds.
Knoevenagel Condensation
The active methylene group in ethyl cyanoacetate makes it an ideal substrate for Knoevenagel condensation reactions with aldehydes and ketones.[6][7] This reaction is a cornerstone for the formation of carbon-carbon double bonds.
General Experimental Protocol for DABCO-catalyzed Knoevenagel Condensation: [7]
-
To a stirred mixture of an aromatic aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in 6.0 g of a composite system of N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) and water (3 g [HyEtPy]Cl in 3 mL H₂O), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol) at room temperature.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the aldehyde is consumed.[7]
-
Upon completion, dilute the reaction mixture with water (30 mL).[7]
-
Extract the product with diethyl ether (2 x 20 mL).[7]
-
Wash the combined organic phases with brine (2 x 20 mL).[7]
-
Dry the organic layer over anhydrous Na₂SO₄.[7]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the nearly pure product.[7]
A variety of aromatic aldehydes bearing both electron-withdrawing and electron-donating groups can be successfully employed in this reaction, providing good to excellent yields of the corresponding α,β-unsaturated products.[7]
Synthesis of Heterocyclic Compounds
Ethyl cyanoacetate is a key precursor in the synthesis of a wide array of heterocyclic compounds, many of which are of medicinal importance.[6][8]
-
Pyridones: Multicomponent reactions involving ethyl cyanoacetate, aromatic aldehydes, acetophenone derivatives, and ammonium acetate can yield 2-pyridone structures.[8]
-
Purines: The synthesis of purine derivatives such as theophylline and caffeine can be achieved using ethyl cyanoacetate and N,N'-dimethylurea.[6]
-
Pyrimidines: Trimethoprim, a bacteriostatic agent, is synthesized from ethyl cyanoacetate and 3,4,5-trimethoxybenzaldehyde.[6]
-
Pyrroles: The antiepileptic drug ethosuximide can be synthesized in a multistep process starting from ethyl cyanoacetate and butanone.[6]
General Workflow for Heterocycle Synthesis:
The synthesis of these diverse heterocyclic systems often follows a common pattern involving an initial condensation reaction followed by a cyclization step.
Synthesis of Amino Acids
Ethyl cyanoacetate serves as a starting material for the synthesis of α-amino acids through a Curtius degradation pathway.[9] This involves the conversion of monosubstituted cyanoacetic esters to cyanoacetisocyanates, which are then hydrolyzed to the corresponding amino acids.[9]
Biological Activity
Currently, there is limited direct evidence for the biological activity of Ethyl 2-amino-2-cyanoacetate itself. However, many of its derivatives have been investigated for their therapeutic potential. For instance, cyanoacrylate derivatives synthesized via Knoevenagel condensation have been evaluated for their anticancer activity against various cell lines.[10][11] Furthermore, derivatives of ethyl 2-cyano-3-substituted amino-3-(N-2-fluorophenylethylamino) acrylates have been synthesized and tested for their bioactivity.[1]
Spectroscopic Data
Spectroscopic data for Ethyl 2-amino-2-cyanoacetate, including infrared (IR) and mass spectrometry, are available in public databases such as the NIST WebBook.[12] This information is crucial for reaction monitoring and product characterization.
Safety and Handling
Ethyl cyanoacetate is a combustible liquid and may cause irritation to the skin, eyes, and respiratory tract.[13] It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 2-amino-2-cyanoacetate | C5H8N2O2 | CID 288716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl 2-amino-2-cyanoacetate 95% | CAS: 32683-02-6 | AChemBlock [achemblock.com]
- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 32683-02-6|Ethyl 2-amino-2-cyanoacetate| Ambeed [ambeed.com]
- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 8. sciforum.net [sciforum.net]
- 9. SYNTHESIS OF Α-Amino ACIDS FROM ETHYL CYANOACETATE [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 12. Ethyl cyanoacetate [webbook.nist.gov]
- 13. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Scaffold: Ethyl 2-Amino-2-Cyanoacetate in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Ethyl 2-amino-2-cyanoacetate, a seemingly simple organic molecule, stands as a cornerstone in the synthesis of a vast array of heterocyclic compounds, many of which are endowed with significant pharmacological properties. Its unique trifunctional nature—possessing an amino group, a nitrile moiety, and an ester function—renders it an exceptionally versatile building block for the construction of diverse molecular architectures. This guide delves into the core applications of ethyl 2-amino-2-cyanoacetate in medicinal chemistry, offering insights into its synthetic utility, the pharmacological activities of its derivatives, and detailed experimental protocols for the synthesis of key compound classes.
A Gateway to Privileged Heterocyclic Scaffolds
The strategic placement of reactive functional groups in ethyl 2-amino-2-cyanoacetate allows it to participate in a variety of cyclization and multicomponent reactions, providing efficient access to several important classes of heterocycles. These include, but are not limited to, pyridones, pyrimidines, pyrazoles, and thiophenes, which are prevalent motifs in numerous clinically approved drugs.
Synthesis of Pyridone and Pyran Derivatives
Pyridone and its fused derivatives are a prominent class of heterocycles with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Ethyl 2-amino-2-cyanoacetate serves as a key precursor in the multicomponent synthesis of highly functionalized pyridones.
One common approach involves the one-pot reaction of an aldehyde, ethyl 2-amino-2-cyanoacetate, and a suitable active methylene compound in the presence of a basic catalyst.[1][3] This strategy, often employing green chemistry principles by using water or ethanol as a solvent, allows for the rapid assembly of complex pyridone structures.[1] Similarly, pyran derivatives, which also exhibit significant biological potential, can be synthesized through multicomponent reactions involving ethyl 2-amino-2-cyanoacetate.[4][5] For instance, the reaction with substituted benzaldehydes and malononitrile can yield various pyran derivatives.[5]
Construction of Pyrimidine and Pyrazole Scaffolds
Pyrimidines are fundamental components of nucleic acids and are found in a multitude of synthetic drugs. Ethyl 2-amino-2-cyanoacetate can be utilized in the synthesis of substituted pyrimidines, for example, through reactions with amidine-like compounds.[6]
The pyrazole nucleus is another critical pharmacophore present in a wide range of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[7][8] Ethyl 2-amino-2-cyanoacetate can be transformed into pyrazole derivatives through multi-step synthetic sequences. For example, it can be first converted to a cyanoacetamide, which is then coupled with diazonium salts to form arylhydrazones, key precursors for pyrazole synthesis.[9] Four-component reactions of enaminones, benzaldehyde, hydrazine dihydrochloride, and ethyl cyanoacetate have also been developed for the synthesis of pyrazole derivatives under environmentally friendly conditions.[8]
Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which are valuable intermediates in drug discovery and are known to possess a range of biological activities, including anticancer and antimicrobial effects.[10][11] In a typical Gewald synthesis, ethyl 2-amino-2-cyanoacetate is reacted with a ketone or aldehyde and elemental sulfur in the presence of a base.[12] This one-pot procedure provides a straightforward route to highly substituted 2-aminothiophene-3-carboxylates.
Pharmacological Landscape of Ethyl 2-Amino-2-Cyanoacetate Derivatives
The synthetic versatility of ethyl 2-amino-2-cyanoacetate translates into a rich pharmacological profile for its derivatives. These compounds have been extensively evaluated for a variety of therapeutic applications.
Anticancer Activity
A significant number of heterocyclic compounds derived from ethyl 2-amino-2-cyanoacetate have demonstrated potent anticancer activity. For instance, certain ethyl 2-amino-pyrrole-3-carboxylates have been identified as novel anticancer agents that inhibit tubulin polymerization and induce G2/M cell-cycle arrest, leading to apoptosis in cancer cells.[13] Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been synthesized and evaluated for their in vitro cytotoxicity against breast (MCF-7) and liver (HepG-2) cancer cell lines, with some compounds showing promising antiproliferative potential.[12] Similarly, various pyran, pyrimidine, and pyridone derivatives have shown inhibitory effects against different human cancer cell lines.[2][10]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thiophene Derivative | MCF-7 | 23.2 - 95.9 | [12] |
| Pyran Derivative | Six Cancer Cell Lines | - | [5] |
| Pyridone Derivative | Three Cancer Cell Lines | - | [10] |
Note: Specific IC50 values for all compounds were not available in the provided search results.
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Derivatives of ethyl 2-amino-2-cyanoacetate have shown promise in this area. For example, pyrano[3,2-c]quinoline derivatives synthesized from ethyl cyanoacetate have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing moderate effectiveness, particularly against Pseudomonas aeruginosa.[14] Thiazole-based heterocycles synthesized using a derivative of ethyl cyanoacetate have also been investigated for their antibacterial and antifungal properties.[15]
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Quinoxaline Analogs | S. aureus | 4–16 | [16] |
| Quinoxaline Analogs | B. subtilis | 8–32 | [16] |
| Quinoxaline Analogs | MRSA | 8–32 | [16] |
| Quinoxaline Analogs | E. coli | 4–32 | [16] |
Antiviral and Other Therapeutic Activities
While less extensively documented, some derivatives of ethyl 2-amino-2-cyanoacetate have been explored for their potential as antiviral agents.[17][18] The broad structural diversity that can be achieved from this starting material suggests that it holds potential for the discovery of novel antiviral compounds.[19][20] Furthermore, various hydrazone derivatives, which can be synthesized from precursors derived from ethyl cyanoacetate, have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects.[21]
Experimental Protocols
To illustrate the practical application of ethyl 2-amino-2-cyanoacetate in synthesis, detailed experimental protocols for the preparation of representative heterocyclic compounds are provided below.
Synthesis of 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
This protocol describes the synthesis of a key intermediate for the preparation of various bioactive heterocyclic derivatives.[10]
Procedure:
-
To a solution of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (1.78 g, 0.01 mol) in dimethylformamide (30 mL), add ethyl cyanoacetate (1.13 g, 0.01 mol).
-
Heat the reaction mixture under reflux for 5 hours.
-
Pour the reaction mixture onto an ice/water mixture.
-
Collect the resulting solid product by filtration.
-
Crystallize the crude product from 1,4-dioxane to obtain the pure compound.
Multicomponent Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol outlines the Gewald synthesis of a substituted 2-aminothiophene.[12]
Procedure:
-
To a mixture of ethyl cyanoacetate (0.03 mol) and cyclohexanone (0.03 mol) in ethanol (30 mL), add sulfur (0.02 mol).
-
Add triethylamine (4.3 mmol) to the mixture.
-
Stir the mixture at ambient temperature for 2 hours.
-
Reflux the reaction mixture for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water.
-
Keep the mixture overnight to allow for complete precipitation.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the product from ethanol to yield yellow needle crystals.
General Procedure for the Synthesis of N-Alkylated-2-cyanoacetamide Derivatives
This procedure details the synthesis of N-alkylated-2-cyanoacetamides, which are precursors for 3-cyano-2-pyridone derivatives.[22]
Procedure:
-
Mix substituted anilines (0.02 mol) with ethyl cyanoacetate (0.02 mol).
-
Reflux the reaction mixture at a high temperature for 2 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the desired products are obtained in good yields.
Visualizing Synthetic Pathways and Workflows
To better illustrate the synthetic utility of ethyl 2-amino-2-cyanoacetate, the following diagrams, generated using the DOT language, depict key transformations and workflows.
Caption: Synthetic routes from ethyl 2-amino-2-cyanoacetate.
Caption: A generalized workflow for pyridone synthesis.
References
- 1. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 2. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 3. sciforum.net [sciforum.net]
- 4. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 16. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amino Acid and Peptide-Based Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Antiviral drug discovery: preparing for the next pandemic - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. omicsonline.org [omicsonline.org]
- 22. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds [mdpi.com]
An In-depth Technical Guide to the Reactivity of the Aminocyanoacetate Functional Group
For Researchers, Scientists, and Drug Development Professionals
The aminocyanoacetate functional group, characterized by the presence of an amino group and a cyano group attached to the same carbon atom which is also part of an ester, is a versatile building block in organic synthesis. Its unique electronic properties, arising from the interplay of the electron-withdrawing cyano and ester groups and the electron-donating amino group, confer a rich and varied reactivity profile. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this functional group, with a focus on providing actionable data and detailed experimental protocols for laboratory use.
Synthesis of Aminocyanoacetates
The most common and practical route to aminocyanoacetate esters involves a two-step sequence starting from the corresponding cyanoacetic acid ester. This method is scalable and provides the target compound in good yields.
Step 1: Nitrosation of Cyanoacetic Acid Ester
The first step is the nitrosation of a cyanoacetic acid ester, such as ethyl cyanoacetate, using a nitrosating agent like sodium nitrite in an acidic medium. This reaction proceeds through an electrophilic attack of the nitrosonium ion (NO⁺), generated in situ, on the enol form of the cyanoacetate.
Step 2: Reduction of the Hydroxyimino Intermediate
The resulting hydroxyiminocyanoacetic acid ester is then reduced to the aminocyanoacetate. Catalytic hydrogenation is a widely used method for this transformation.
Experimental Protocol: Synthesis of Ethyl Aminocyanoacetate Tosylate Salt
This protocol details the synthesis of the tosylate salt of ethyl aminocyanoacetate, which is a stable and easily handleable form of the compound.
Materials:
-
Ethyl cyanoacetate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
5% Platinum on carbon (Pt/C) catalyst
-
Ethanol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
Procedure:
-
Synthesis of Ethyl Hydroxyiminocyanoacetate:
-
In a suitable reaction vessel, dissolve 113.1 g (1.0 mol) of ethyl cyanoacetate and 83.0 g (1.2 mol) of sodium nitrite in 900 mL of water.
-
Cool the solution to below 10 °C in an ice bath.
-
Slowly add 83.0 g of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the mixture at 20 °C for 4 hours.
-
Add 100 mL of concentrated hydrochloric acid.
-
Extract the mixture four times with 150 mL portions of ethyl acetate.
-
Combine the organic layers, wash four times with 50 mL portions of ice-cold water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to approximately 245 g and keep it at 4 °C for 12 hours to induce crystallization.
-
Filter the precipitated ethyl hydroxyiminocyanoacetate, wash with cold ethyl acetate, and dry. The expected yield is high, with a melting point of 129.5-131 °C.[1]
-
-
Synthesis of Ethyl Aminocyanoacetate Tosylate:
-
In a hydrogenation apparatus, suspend 14.2 g (0.1 mol) of ethyl hydroxyiminocyanoacetate in 200 mL of ethanol.
-
Add 3.2 g of 5% Pt/C catalyst.
-
Hydrogenate the mixture at room temperature under a hydrogen pressure of 10 bar until the hydrogen uptake ceases.
-
Filter the reaction mixture to remove the catalyst.
-
To the filtrate, add 500 mL of toluene and 19.0 g (0.1 mol) of p-toluenesulfonic acid monohydrate.
-
Concentrate the solution to approximately 204 g and keep it at 4 °C for 12 hours.
-
Filter the precipitated ethyl aminocyanoacetate tosylate, wash with toluene, and dry. The product is obtained as a beige to light brown crystalline solid with a melting point of 114-115 °C.[2]
-
Synthesis Workflow
Caption: Workflow for the synthesis of ethyl aminocyanoacetate tosylate.
Key Reactions of the Aminocyanoacetate Functional Group
The aminocyanoacetate functional group exhibits a range of reactivities at its three main centers: the amino group, the ester group, and the α-carbon.
Reactions at the Amino Group
The amino group of aminocyanoacetates behaves as a typical primary amine, readily undergoing N-alkylation and N-acylation reactions.
N-alkylation introduces alkyl substituents onto the nitrogen atom. This reaction is typically carried out by treating the aminocyanoacetate with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the degree of alkylation and minimize side reactions.
General Reaction Scheme:
Experimental Protocol: N-Methylation of an N-Protected Amino Ester (Illustrative)
Materials:
-
N-Boc-amino acid ester
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a nitrogen-flushed round-bottom flask, dissolve the N-Boc-amino acid ester (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (5 equivalents) to the solution.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add methyl iodide (3 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for another hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.[3]
Quantitative Data for N-Alkylation (Illustrative):
| Substrate | Alkylating Agent | Base | Solvent | Yield | Reference |
| N-Tosyl α-amino acids | Methyl iodide | NaOH | - | 64-91% | [4] |
| N-Boc-amino acid ester | Methyl iodide | NaH | THF | High | [3] |
N-acylation involves the introduction of an acyl group onto the nitrogen atom, forming an amide. This is a common method for protecting the amino group or for synthesizing more complex molecules. Acylating agents such as acid chlorides or anhydrides are typically used, often in the presence of a base to neutralize the acid byproduct.
General Reaction Scheme:
Experimental Protocol: N-Acetylation of an Amino Acid (General)
This protocol for the N-acetylation of a generic amino acid can be adapted for aminocyanoacetate.
Materials:
-
Amino acid
-
Acetic acid
-
Acetic anhydride
Procedure:
-
Mix the amino acid and acetic acid in a molar ratio of 1:4 to 1:7 in a reaction vessel.
-
Heat the mixture to 40-70 °C and stir for 1-6 hours.
-
Evenly add acetic anhydride (1.0 to 1.4 molar equivalents relative to the amino acid) over 1 to 5 hours while maintaining the temperature at 40-70 °C.
-
Continue stirring and maintain the temperature for an additional 1-4 hours.
-
Distill off the excess acetic acid and acetic anhydride under reduced pressure.
-
Add water to the residue, stir, and cool to induce crystallization.
-
Isolate the N-acetylated product by filtration and dry. High yields (92-98%) are typically obtained.[5]
Quantitative Data for N-Acylation (Illustrative):
| Amine Substrate | Acylating Agent | Catalyst/Solvent | Temperature | Yield | Reference |
| Various amines | Ethyl acetate | Acetic acid | 80-120 °C | Excellent | [6] |
| Primary amines | Acetyl chloride | Brine/NaOAc | Room Temp | Excellent | [7] |
| Nucleosides | Acetic anhydride | Acetic acid | 80 °C | High | [8] |
Reaction Mechanism: N-Acylation with Acetic Anhydride
Caption: Mechanism of N-acylation with acetic anhydride.
Reactions at the Ester Group
The ester functionality of aminocyanoacetates can undergo hydrolysis under either acidic or basic conditions to yield the corresponding aminocyanoacetic acid.
Acid-Catalyzed Hydrolysis: This is a reversible reaction requiring a large excess of water to drive the equilibrium towards the products.
Base-Mediated Hydrolysis (Saponification): This is an irreversible reaction that goes to completion, forming the carboxylate salt, which can then be protonated to give the carboxylic acid.
Experimental Protocol: Alkaline Hydrolysis of an Ester (General)
A general procedure for the alkaline hydrolysis of an ester is provided below.
Materials:
-
Ester (e.g., Ethyl aminocyanoacetate)
-
Sodium hydroxide (NaOH) solution
-
Ethanol (optional, as a co-solvent)
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask, dissolve the ester in ethanol (if necessary for solubility).
-
Add an aqueous solution of sodium hydroxide (typically 1-2 M).
-
Heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol by distillation.
-
Acidify the remaining aqueous solution with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
Quantitative Data for Ester Hydrolysis (Illustrative):
| Ester | Conditions | Conversion/Yield | Reference |
| Ethyl acetate | NaOH, 25 °C | k = 0.1120 L/mol/s | [9] |
| Ethyl acetate | NaOH (0.01M), EtOAc (0.07M) | 96% conversion |
Reaction Mechanism: Base-Catalyzed Ester Hydrolysis
Caption: Mechanism of base-catalyzed ester hydrolysis.
Reactions at the α-Carbon
The α-carbon of aminocyanoacetate is activated by both the adjacent cyano and ester groups, making the α-hydrogen acidic and susceptible to deprotonation to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
The enolate of aminocyanoacetate can be alkylated with alkyl halides. This reaction provides a route to α-substituted amino acids.
General Reaction Scheme:
Cycloaddition Reactions
The cyano group and the ester group can participate in cycloaddition reactions, making aminocyanoacetates valuable precursors for the synthesis of various heterocyclic compounds.
Aminocyanoacetates are key intermediates in the synthesis of pteridines, a class of heterocyclic compounds with significant biological activity. For instance, ethyl aminocyanoacetate can be condensed with diisonitrosoacetone to form a pyrazine intermediate, which is then cyclized with guanidine to afford a pterin derivative.[10]
Pteridine Synthesis Pathway
Caption: General pathway for pteridine synthesis from aminocyanoacetate.
Applications in Drug Development
The aminocyanoacetate functional group is a valuable synthon in the preparation of pharmaceutically active molecules, particularly as a precursor to complex heterocyclic systems.
Synthesis of Methotrexate Analogues
Aminocyanoacetate derivatives have been employed in the synthesis of analogues of methotrexate, a widely used anticancer drug. For example, a mixture of diastereomers of γ-cyanoMTX was prepared using a derivative of aminocyanoacetate.[1] The synthesis of methotrexate itself can involve intermediates derived from ethyl aminocyanoacetate.[11]
Precursors to Purine and Pteridine-Based Drugs
Given their role in the synthesis of purine and pteridine ring systems, aminocyanoacetates are important starting materials for a wide range of drugs. Purine analogues are used as antimetabolites in cancer therapy, and pteridine derivatives are found in various drugs, including diuretics and anticancer agents.[12][13]
Quantitative Data Summary
Table 1: Synthesis of Ethyl Hydroxyiminocyanoacetate
| Reactants | Reagents | Conditions | Yield | Melting Point | Reference |
| Ethyl cyanoacetate, Sodium nitrite | Acetic acid, HCl | 0-10 °C, then 20 °C | 87% | 133 °C | [11] |
Table 2: Synthesis of Ethyl Aminocyanoacetate Tosylate
| Reactant | Catalyst | Conditions | Yield | Melting Point | Reference |
| Ethyl hydroxyiminocyanoacetate | 5% Pt/C | H₂ (10 bar), RT | High | 114-115 °C | [2] |
Table 3: Spectroscopic Data for Ethyl Cyanoacetate
| Technique | Solvent | Chemical Shifts (δ, ppm) | Reference |
| ¹H NMR | CDCl₃ | 1.31 (t, 3H), 3.46 (s, 2H), 4.26 (q, 2H) | [14] |
| ¹³C NMR | CDCl₃ | 13.9, 25.0, 62.8, 113.1, 162.9 | [3] |
| IR (neat) | - | 2990, 2260, 1745, 1250, 1025 cm⁻¹ | [15] |
Conclusion
The aminocyanoacetate functional group is a highly reactive and versatile building block in organic synthesis. Its ability to undergo reactions at the amino group, the ester functionality, and the activated α-carbon makes it a valuable precursor for a wide range of molecules, particularly complex nitrogen-containing heterocycles of medicinal importance. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important functional group. Further exploration of its cycloaddition chemistry and the development of stereoselective transformations will undoubtedly expand its utility in the synthesis of novel therapeutic agents.
References
- 1. JP2684767B2 - Method for producing aminocyanacetamide - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. prepchem.com [prepchem.com]
- 12. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Purine analogue - Wikipedia [en.wikipedia.org]
- 14. Ethyl cyanoacetate(105-56-6) 1H NMR spectrum [chemicalbook.com]
- 15. ijfmr.com [ijfmr.com]
The Synthesis of Ethyl 2-Amino-2-Cyanoacetate: A Historical and Technical Guide for Pharmaceutical Development
An in-depth exploration of the discovery, historical synthetic routes, and modern applications of the versatile intermediate, ethyl 2-amino-2-cyanoacetate, tailored for researchers, scientists, and professionals in drug development.
Ethyl 2-amino-2-cyanoacetate, a molecule of significant interest in organic synthesis, serves as a valuable building block for a variety of heterocyclic compounds and amino acid derivatives. Its unique structure, possessing an amino group, a nitrile, and an ester functional group on the same carbon atom, makes it a highly reactive and versatile precursor in the synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide delves into the historical context of its synthesis, provides detailed experimental protocols for key methodologies, and presents a comparative analysis of various synthetic routes.
Historical Context: The Quest for α-Aminonitriles
The journey to the synthesis of ethyl 2-amino-2-cyanoacetate is rooted in the broader history of α-aminonitrile chemistry. The first significant breakthrough in this class of compounds was the Strecker synthesis, reported in 1850. This reaction, involving the one-pot, three-component condensation of an aldehyde, ammonia, and hydrogen cyanide, provided a straightforward method for the preparation of α-aminonitriles, which could then be hydrolyzed to α-amino acids. While not a direct synthesis of ethyl 2-amino-2-cyanoacetate, the Strecker synthesis laid the fundamental groundwork for the development of methods to produce α-aminonitriles with diverse functionalities.
The direct synthesis of ethyl 2-amino-2-cyanoacetate itself is less documented in early literature compared to its precursor, ethyl cyanoacetate. However, methods evolved from the need to introduce an amino group at the α-position of the cyanoacetate backbone. Key historical developments have centered on the reduction of a suitable precursor, a theme that continues in modern synthetic approaches.
Key Synthetic Methodologies
The synthesis of ethyl 2-amino-2-cyanoacetate has been approached through several key strategies. The most prominent methods involve the reduction of an oxidized precursor, typically derived from ethyl cyanoacetate. Below are detailed experimental protocols for two historically significant and practical synthesis routes.
Method 1: Catalytic Hydrogenation of Ethyl 2-Nitroso-2-Cyanoacetate
This method involves the nitrosation of ethyl cyanoacetate followed by catalytic hydrogenation of the resulting nitroso intermediate.
Experimental Protocol:
-
Synthesis of Ethyl 2-Hydroxyimino-2-Cyanoacetate: To a solution of ethyl cyanoacetate (1.0 mol) and sodium nitrite (1.2 mol) in 900 ml of ice water, glacial acetic acid (83.0 g) is added dropwise over 30 minutes while maintaining the temperature at or below 10°C. The mixture is stirred at 20°C for 4 hours. 100 ml of concentrated hydrochloric acid is then added, and the product is extracted with ethyl acetate (4 x 150 ml). The combined organic layers are washed with ice water (4 x 50 ml), dried over anhydrous sodium sulfate, and concentrated to a volume of 245 g. The solution is then kept at 4°C for 12 hours to facilitate crystallization of ethyl 2-hydroxyimino-2-cyanoacetate.
-
Hydrogenation to Ethyl 2-Amino-2-Cyanoacetate: 20.0 g of the synthesized ethyl 2-nitroso-2-cyanoacetate (technical grade, melting point 130-133°C) is placed in a 1-liter steel autoclave with 200 ml of absolute ethanol and 3 g of moist, commercial Raney nickel. The mixture is hydrogenated at a hydrogen pressure of 4 kg/cm ² and a temperature of 40°C for 11 hours with stirring (1000 rpm). After the reaction is complete, the catalyst is removed by filtration. The filtrate, containing ethyl 2-amino-2-cyanoacetate, can then be further purified or used directly in subsequent reactions. For isolation as a salt, the filtrate is mixed with 26.7 g of toluene sulfonic acid hydrate, and the ethanol is removed using a rotary evaporator.
Method 2: Reduction of Ethyl 2-Oximino-2-Cyanoacetate
A similar and often preferred method involves the reduction of the corresponding oxime, which is readily prepared from ethyl cyanoacetate.
Experimental Protocol:
-
Preparation of Ethyl 2-Oximino-2-Cyanoacetate: This intermediate is prepared in a similar manner to the nitroso compound, through the reaction of ethyl cyanoacetate with a nitrosating agent like sodium nitrite in an acidic medium.
-
Reduction to Ethyl 2-Amino-2-Cyanoacetate: The isolated ethyl 2-oximino-2-cyanoacetate is dissolved in a suitable solvent, such as ethanol. The reduction is then carried out using a reducing agent. While various reducing agents can be employed, catalytic hydrogenation over a platinum or palladium catalyst is a common and effective method. For instance, the hydrogenation can be performed using a 5% Pt/C catalyst under a hydrogen pressure of 10 bar at room temperature. Upon completion of the reaction, the catalyst is filtered off, and the resulting solution of ethyl 2-amino-2-cyanoacetate can be concentrated and purified.
Comparative Analysis of Synthesis Methods
The choice of synthetic route for ethyl 2-amino-2-cyanoacetate often depends on factors such as scale, available reagents, and desired purity. The following table summarizes key quantitative data for the described methods.
| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Purity |
| Catalytic Hydrogenation of Nitroso | Ethyl Cyanoacetate | Sodium Nitrite, Acetic Acid, Raney Nickel, H₂ | Nitrosation: 10-20°C; Hydrogenation: 40°C, 4 kg/cm ² H₂ pressure, 11 hours | Good to High | High |
| Reduction of Oximino | Ethyl Cyanoacetate | Sodium Nitrite, Acid, Pt/C or Pd/C, H₂ | Oximation: Room Temp; Hydrogenation: Room Temp, 10 bar H₂ pressure | High | High |
Logical Workflow of Synthesis
The general synthetic pathway for producing ethyl 2-amino-2-cyanoacetate from its common precursor, ethyl cyanoacetate, can be visualized as a two-step process.
Caption: General workflow for the synthesis of ethyl 2-amino-2-cyanoacetate.
Signaling Pathway in Drug Synthesis
Ethyl 2-amino-2-cyanoacetate is a valuable intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature allows it to be a key component in the construction of heterocyclic ring systems that are common in drug molecules. For example, it can be envisioned as a precursor to substituted pyrimidines or other nitrogen-containing heterocycles, which are known to interact with various biological targets.
Caption: Role of ethyl 2-amino-2-cyanoacetate in a hypothetical drug synthesis pathway.
Applications in Drug Development
While its precursor, ethyl cyanoacetate, has a broader documented history in the synthesis of drugs like allopurinol, ethosuximide, and trimethoprim, ethyl 2-amino-2-cyanoacetate offers a more direct route to certain classes of compounds. Its primary utility lies in its ability to introduce a glycine-like scaffold with a protected carboxylic acid (the ethyl ester) and a versatile nitrile group. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a powerful tool for generating molecular diversity in drug discovery programs. Although specific blockbuster drugs directly synthesized from ethyl 2-amino-2-cyanoacetate are not widely publicized, its presence as an intermediate in numerous patented synthetic routes underscores its importance in the ongoing search for new therapeutic agents.
Conclusion
Ethyl 2-amino-2-cyanoacetate, a derivative of the historically significant α-aminonitriles, is a key synthetic intermediate with considerable potential in pharmaceutical research and development. The synthetic methods, primarily based on the reduction of readily available precursors, are well-established and offer high yields and purity. As the demand for novel and complex drug molecules continues to grow, the utility of versatile building blocks like ethyl 2-amino-2-cyanoacetate is poised to become even more critical in the arsenal of the medicinal chemist.
Fundamental reaction mechanisms involving ethyl 2-amino-2-cyanoacetate.
An In-depth Technical Guide on the Core Reaction Mechanisms Involving Ethyl 2-Amino-2-Cyanoacetate
For researchers, scientists, and drug development professionals, understanding the reactivity of multifunctional building blocks is paramount for designing novel synthetic pathways. Ethyl 2-amino-2-cyanoacetate (CAS No. 32683-02-6) is a unique chemical entity possessing an amino group, a cyano moiety, and an ester function attached to a single stereocenter. This trifunctional arrangement provides a rich landscape of chemical reactivity, making it a potentially valuable, albeit less-documented, precursor for complex molecular architectures, particularly in the synthesis of alpha-amino acid derivatives and heterocyclic systems.
This technical guide delves into the fundamental reaction mechanisms of ethyl 2-amino-2-cyanoacetate, focusing on its core reactivity. We provide a detailed analysis of a key transformation, including experimental protocols and quantitative data, and explore other predicted reaction pathways based on the interplay of its functional groups.
Core Reactivity and Structural Analysis
The chemical behavior of ethyl 2-amino-2-cyanoacetate is dictated by the three distinct functional groups converging at the alpha-carbon (Cα). This structure imparts a unique set of reactive properties compared to the more common ethyl cyanoacetate, which features an acidic methylene group.
-
Amino Group (-NH₂): Acts as a potent nucleophile, readily participating in reactions with electrophiles.
-
Cyano Group (-C≡N): A versatile group that can undergo hydrolysis or reduction and influences the electronic properties of the molecule.
-
Ester Group (-COOEt): Susceptible to nucleophilic acyl substitution, providing a handle for modification or derivatization.
-
Alpha-Carbon (Cα): A chiral center whose proton is significantly less acidic than the methylene protons of ethyl cyanoacetate, altering its role in base-catalyzed condensation reactions.
The logical relationship between these functional groups determines the molecule's overall reactivity profile.
Key Reaction: Amidation via Nucleophilic Acyl Substitution
One of the most fundamental reactions of ethyl 2-amino-2-cyanoacetate involves the nucleophilic attack on its ester carbonyl. A well-documented example is its conversion to 2-amino-2-cyanoacetamide through reaction with ammonia.[1] This transformation is a classic nucleophilic acyl substitution.
The mechanism proceeds via the addition of ammonia to the electrophilic ester carbonyl, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an ethoxide leaving group to yield the more stable amide product.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Pyridone Derivatives Using Ethyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridone derivatives are a class of heterocyclic compounds that hold a privileged position in medicinal chemistry and drug discovery. Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, make them versatile scaffolds for the design of therapeutic agents.[1][2][3] Many pyridone-containing molecules exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3] Several FDA-approved drugs, such as the kinase inhibitors Ripretinib and Tazemetostat, feature a 2-pyridone core, underscoring the importance of this moiety in modern drug development.[4][5]
This application note provides detailed protocols for the synthesis of functionalized pyridone derivatives via one-pot, multi-component reactions utilizing ethyl cyanoacetate as a key starting material. These methods offer an efficient and straightforward approach to generate diverse libraries of pyridone compounds for screening and lead optimization in drug discovery programs.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various pyridone derivatives as reported in the literature.
Table 1: Synthesis of 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate Derivatives [4]
| Aldehyde (Ar) | Solvent | Time (min) | Yield (%) |
| C₆H₅ | H₂O/EtOH (1:1) | 10 | 90 |
| 4-ClC₆H₄ | H₂O/EtOH (1:1) | 15 | 92 |
| 4-NO₂C₆H₄ | H₂O/EtOH (1:1) | 12 | 95 |
| 4-CH₃OC₆H₄ | H₂O/EtOH (1:1) | 15 | 88 |
| 2-Thienyl | H₂O/EtOH (1:1) | 18 | 85 |
Table 2: Synthesis of N-Alkylated 3-Cyano-2-pyridone Derivatives [6]
| Amine | Reaction Time (h) | Yield (%) |
| Aniline | 2 | 75 |
| 4-Chloroaniline | 2 | 78 |
| 4-Fluoroaniline | 2 | 79 |
| 3,4-Dichloroaniline | 2 | 61 |
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of Ethyl 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylates[4][7]
This protocol describes a facile and environmentally friendly method for the synthesis of highly functionalized pyridones in a water/ethanol solvent system.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Cyanoacetohydrazide (1 mmol)
-
Piperidine (0.02 mmol)
-
Water
-
Ethanol
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), cyanoacetohydrazide (1 mmol), and piperidine (0.02 mmol) is prepared in a 1:1 (v/v) mixture of water and ethanol (10 mL).
-
The reaction mixture is stirred and heated to reflux.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.
-
The precipitated product is collected by filtration.
-
The solid product is washed with a mixture of water and ethanol to afford the pure product.
Protocol 2: Synthesis of N-Substituted 3-Cyano-2-pyridones[6]
This two-step protocol involves the initial formation of an N-alkylated-2-cyanoacetamide followed by cyclization to the pyridone.
Step 1: Synthesis of N-Alkylated-2-cyanoacetamide Derivatives
Materials:
-
Substituted aniline (0.02 mol)
-
Ethyl cyanoacetate (0.02 mol)
Procedure:
-
A mixture of the substituted aniline (0.02 mol) and ethyl cyanoacetate (0.02 mol) is refluxed at high temperature for 2 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solid product is collected by filtration and washed with diethyl ether and ethanol.
Step 2: Synthesis of 3-Cyano-2-pyridone Derivatives
Materials:
-
N-alkylated-2-cyanoacetamide derivative (from Step 1) (0.006 mol)
-
Acetylacetone (0.006 mol)
-
Potassium hydroxide (KOH) (catalytic amount)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the N-alkylated-2-cyanoacetamide (0.006 mol), acetylacetone (0.006 mol), and a catalytic amount of KOH in ethanol (10 mL) is stirred and refluxed at 80°C for 4 hours.
-
The reaction is monitored by TLC.
-
After cooling, the precipitate formed is collected by filtration and washed with ethanol to yield the final product.
Mandatory Visualizations
Experimental Workflow: One-Pot Synthesis of Pyridones
Caption: A flowchart illustrating the key steps in the one-pot synthesis of pyridone derivatives.
Signaling Pathway: EGFR Inhibition by Pyridone-Based Kinase Inhibitors
Many pyridone derivatives function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7][8] Small molecule inhibitors, a class to which many pyridone derivatives belong, typically compete with ATP for binding to the intracellular kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[7][8]
Caption: Inhibition of the EGFR signaling cascade by a pyridone-based kinase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate.
Topic: Protocol for Knoevenagel Condensation with Ethyl Cyanoacetate and its Application in the Synthesis of Amino-Functionalized Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its high efficiency and broad applicability. This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base, to yield an α,β-unsaturated product. These products are versatile intermediates in the synthesis of fine chemicals, pharmaceuticals, and natural products.
While the user's interest was in protocols involving ethyl 2-amino-2-cyanoacetate, it is important to note that the direct Knoevenagel condensation using this specific reagent is not a commonly documented procedure. The presence of a free amino group on the active methylene carbon can lead to complex side reactions, including self-condensation or reaction with the carbonyl compound.
Therefore, this document provides a detailed protocol for the well-established and highly reliable Knoevenagel condensation using ethyl cyanoacetate . Furthermore, it explores strategies for synthesizing amino-functionalized molecules starting from ethyl cyanoacetate, which is a common and effective approach to achieve the desired chemical space.
Knoevenagel Condensation: General Principles
The reaction proceeds via a base-catalyzed mechanism. The base abstracts a proton from the active methylene group of ethyl cyanoacetate, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.
Experimental Protocols
Several catalytic systems can be employed for the Knoevenagel condensation of ethyl cyanoacetate. Below are two detailed protocols using different catalysts, showcasing the versatility of the reaction.
Protocol 1: DABCO-Catalyzed Knoevenagel Condensation in an Ionic Liquid Medium
This protocol utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in a hydroxyl-functionalized ionic liquid, which acts as both a solvent and a promoter. This system is noted for being environmentally friendly and allowing for easy work-up and catalyst recycling.[1][2]
Materials:
-
Aldehyde (10 mmol)
-
Ethyl cyanoacetate (12 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol)
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the solvent-catalyst system by mixing 3 g of [HyEtPy]Cl with 3 mL of H₂O.
-
To this mixture, add the aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) at room temperature with stirring.
-
Add DABCO (20 mmol) to the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the aldehyde is completely consumed. Reactions with various aromatic aldehydes are often complete within 5-40 minutes at 50 °C.[1]
-
Upon completion, dilute the reaction mixture with 30 mL of water.
-
Extract the product with diethyl ether (2 x 20 mL).
-
Wash the combined organic phases with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which is often pure enough for subsequent steps.
Protocol 2: DIPEAc-Catalyzed Knoevenagel Condensation
This protocol employs diisopropylethylammonium acetate (DIPEAc) as an efficient catalyst. It is characterized by short reaction times and high yields for a broad range of substrates.[3][4]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Diisopropylethylammonium acetate (DIPEAc)
-
Dichloromethane (MDC) or other suitable solvent
-
Hexane
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, dissolve the aldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in the chosen solvent.
-
Add the DIPEAc catalyst. The optimal catalyst loading may need to be determined empirically, but typically a catalytic amount is sufficient.
-
Stir the reaction mixture at the desired temperature. The reaction can often be carried out at room temperature or with gentle heating.
-
Monitor the reaction by TLC (e.g., using a hexane:ethyl acetate 8:2 mixture as eluent). Reaction times typically range from 3 to 6 hours.[4]
-
Once the reaction is complete, cool the mixture if heated.
-
If a two-phase system is used, separate the layers. Concentrate the product layer under vacuum.
-
The resulting material can be purified by recrystallization or column chromatography to yield the desired product.
Data Presentation
The following tables summarize the results obtained for the Knoevenagel condensation of various aromatic aldehydes with ethyl cyanoacetate under different catalytic conditions, demonstrating the high efficiency and broad scope of this reaction.
Table 1: DABCO-Catalyzed Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate [1]
| Aldehyde | Product | Time (min) | Yield (%) |
| 4-Chlorobenzaldehyde | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 5 | 99 |
| 4-Nitrobenzaldehyde | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 5 | 98 |
| 4-Cyanobenzaldehyde | Ethyl 2-cyano-3-(4-cyanophenyl)acrylate | 10 | 96 |
| 4-Methoxybenzaldehyde | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 20 | 95 |
| Benzaldehyde | Ethyl 2-cyano-3-phenylacrylate | 25 | 92 |
| 2-Hydroxybenzaldehyde | Ethyl 2-cyano-3-(2-hydroxyphenyl)acrylate | 30 | 85 |
| 3,4-Dimethoxybenzaldehyde | Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate | 40 | 83 |
Table 2: DIPEAc-Catalyzed Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate [3][4]
| Aldehyde | Product | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl 2-cyano-3-phenylacrylate | 3-6 | 91 |
| 4-Methoxybenzaldehyde | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 3-6 | 96 |
| 2-Chlorobenzaldehyde | Ethyl 2-cyano-3-(2-chlorophenyl)acrylate | 3-6 | 88 |
| Thiophene-2-carbaldehyde | Ethyl 2-cyano-3-(thiophen-2-yl)acrylate | 3-6 | 91 |
Synthesis of Amino-Functionalized Compounds from Ethyl Cyanoacetate
Ethyl cyanoacetate is a valuable precursor for synthesizing a variety of nitrogen-containing heterocyclic compounds and other amino-functionalized molecules. This is typically achieved by reacting ethyl cyanoacetate with a compound that introduces the amino functionality.
For instance, 2-cyano-N-substituted acetamides can be prepared by the reaction of ethyl cyanoacetate with primary or secondary amines. These cyanoacetamide derivatives are versatile intermediates for the synthesis of various heterocyclic systems like pyridines, pyrimidines, and thiazoles.
Example: Synthesis of 2-Cyano-N-(5-methylthiazol-2-yl)acetamide [5]
This reaction involves the amidation of ethyl cyanoacetate with an aminothiazole derivative.
Materials:
-
5-Methylthiazol-2-amine
-
Ethyl cyanoacetate
-
1,4-Dioxane
Procedure:
-
Dissolve 5-methylthiazol-2-amine (0.01 mol) in 30 mL of 1,4-dioxane.
-
Add an equimolar amount of ethyl cyanoacetate (0.01 mol).
-
Reflux the reaction mixture for three hours.
-
After cooling, remove the solvent under reduced pressure.
-
The resulting solid product can be purified by crystallization (e.g., from ethanol) to yield 2-cyano-N-(5-methylthiazol-2-yl)acetamide.
This N-substituted cyanoacetamide can then be used in subsequent reactions, including condensations with aldehydes, to build more complex, amino-functionalized molecules.
Visualizations
Experimental Workflow
References
- 1. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Application Notes and Protocols for the Synthesis of Purine Derivatives Using Ethyl 2-Amino-2-Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the utilization of ethyl 2-amino-2-cyanoacetate and its close analog, ethyl cyanoacetate, as versatile starting materials for the synthesis of a variety of purine derivatives. The methodologies described herein are foundational for applications in medicinal chemistry and drug discovery, where purine scaffolds are of significant interest due to their diverse biological activities.
Introduction
Purine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The synthesis of these bicyclic heteroaromatic compounds can be efficiently achieved through the construction of pyrimidine or imidazole intermediates, followed by a subsequent ring closure to form the fused purine system. Ethyl 2-amino-2-cyanoacetate, with its reactive amino, cyano, and ester functionalities, represents a valuable and flexible precursor for accessing these key intermediates.
This document outlines two primary synthetic pathways for the synthesis of purine derivatives:
-
The Pyrimidine Route: Involving the condensation of a cyanoacetate derivative with a guanidine or urea-based synthon to form a substituted pyrimidine, which is subsequently elaborated and cyclized to the desired purine.
-
The Imidazole Route: Centered on the reaction of ethyl 2-amino-2-cyanoacetate with a formamidine equivalent to construct a 5-aminoimidazole-4-carboxylate intermediate, a direct precursor to various purine analogs.
Pathway 1: The Pyrimidine Route for Purine Synthesis
This pathway is a well-established method for the synthesis of purine derivatives, often referred to as the Traube purine synthesis. It commences with the formation of a pyrimidine ring, which is then functionalized and cyclized to afford the final purine structure. A common and efficient starting point for this route is the reaction of ethyl cyanoacetate with guanidine.
Experimental Workflow: Pyrimidine Route
Key Experiments and Protocols
1. Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This protocol is adapted from a well-established Organic Syntheses procedure and provides a reliable method for the synthesis of a key pyrimidine intermediate.[1]
-
Materials:
-
Sodium (23 g, 1 g atom)
-
Anhydrous Ethanol (500 mL)
-
Ethyl Cyanoacetate (113 g, 1 mole)
-
Guanidine Hydrochloride (97 g, 1.02 moles)
-
Glacial Acetic Acid (67 mL)
-
Distilled Water
-
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium in anhydrous ethanol in a round-bottomed flask equipped with a reflux condenser.
-
After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate.
-
In a separate flask, prepare another equivalent of sodium ethoxide solution. To this, add guanidine hydrochloride.
-
Filter the resulting sodium chloride precipitate and add the clear guanidine solution to the ethyl sodiocyanoacetate solution.
-
Heat the mixture under reflux for 2 hours.
-
Evaporate the solvent to dryness.
-
Dissolve the solid residue in boiling water and acidify with glacial acetic acid.
-
Cool the solution to induce crystallization.
-
Collect the precipitated 2,4-diamino-6-hydroxypyrimidine by filtration, wash with cold water, and dry.
-
-
Expected Yield: 80-82%[1]
2. Synthesis of Guanine from 2,4-Diamino-6-hydroxypyrimidine
This multi-step protocol outlines the conversion of the pyrimidine intermediate to the purine derivative, guanine.
-
Step 2a: Nitrosation to form 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
-
Suspend 2,4-diamino-6-hydroxypyrimidine in water.
-
Add a solution of sodium nitrite.
-
While stirring, slowly add glacial acetic acid.
-
The resulting nitroso derivative precipitates and can be collected by filtration.
-
-
Step 2b: Reduction to form 2,4,5-Triamino-6-hydroxypyrimidine
-
The 5-nitroso-pyrimidine derivative can be reduced using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with a reducing agent like sodium dithionite (Na₂S₂O₄).
-
-
Step 2c: Cyclization to form Guanine
Quantitative Data for the Pyrimidine Route
| Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield |
| 1 | Ethyl Cyanoacetate, Guanidine | Sodium Ethoxide | Ethanol | Reflux, 2h | 2,4-Diamino-6-hydroxypyrimidine | 80-82%[1] |
| 2a | 2,4-Diamino-6-hydroxypyrimidine | NaNO₂, Acetic Acid | Water | Stirring, rt | 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | High Yield |
| 2b | 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | H₂/Pd-C or Na₂S₂O₄ | - | - | 2,4,5-Triamino-6-hydroxypyrimidine | - |
| 2c | 2,4,5-Triamino-6-hydroxypyrimidine | Formamide | - | High Temp | Guanine | Good Yield |
Pathway 2: The Imidazole Route for Purine Synthesis
This pathway offers a more direct route to certain purine precursors by first constructing an imidazole ring. Ethyl 2-amino-2-cyanoacetate is a key starting material for this approach, reacting with formamidine to yield a 5-aminoimidazole-4-carboxylate.
Experimental Workflow: Imidazole Route
Key Experiments and Protocols
1. Synthesis of Ethyl 5-amino-1H-imidazole-4-carboxylate
This protocol describes the key step of forming the imidazole ring from ethyl 2-amino-2-cyanoacetate.
-
Materials:
-
Ethyl 2-amino-2-cyanoacetate
-
Formamidine
-
Suitable solvent (e.g., ethanol or DMF)
-
Base (optional, e.g., sodium ethoxide)
-
-
Representative Procedure:
-
Dissolve ethyl 2-amino-2-cyanoacetate in a suitable solvent.
-
Add formamidine (or its salt, with a base to liberate the free base).
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
-
-
Reported Yield: A 42% yield has been reported for a similar coupling reaction.
2. Cyclization to Purine Derivatives
The resulting ethyl 5-amino-1H-imidazole-4-carboxylate is a versatile intermediate that can be cyclized to various purine derivatives.
-
Synthesis of Hypoxanthine:
-
Heat ethyl 5-amino-1H-imidazole-4-carboxylate with formamide or diethoxymethyl acetate.
-
-
Synthesis of Xanthine:
-
React ethyl 5-amino-1H-imidazole-4-carboxylate with urea or ethyl chloroformate followed by treatment with a base.
-
-
Synthesis of 6-Thioxopurines:
-
Treat ethyl 5-amino-1H-imidazole-4-carboxylate with thiourea or carbon disulfide.
-
Quantitative Data for the Imidazole Route
| Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield |
| 1 | Ethyl 2-amino-2-cyanoacetate | Formamidine | - | - | Ethyl 5-amino-1H-imidazole-4-carboxylate | 42% |
| 2 (Hypoxanthine) | Ethyl 5-amino-1H-imidazole-4-carboxylate | Formamide | - | Heat | Hypoxanthine | - |
| 2 (Xanthine) | Ethyl 5-amino-1H-imidazole-4-carboxylate | Urea | - | Heat | Xanthine | - |
Note: The yields for the cyclization step can vary significantly depending on the specific reagents and conditions employed.
Conclusion
The synthetic routes detailed in these application notes demonstrate the utility of ethyl 2-amino-2-cyanoacetate and its analogs as pivotal starting materials in the synthesis of diverse purine derivatives. The choice between the pyrimidine and imidazole pathway will depend on the desired substitution pattern of the final purine target. The provided protocols offer a solid foundation for researchers to develop and optimize synthetic strategies for novel purine-based compounds for drug discovery and development. Further exploration and optimization of reaction conditions are encouraged to enhance yields and expand the scope of accessible purine derivatives.
References
Experimental procedure for synthesizing N-substituted cyanoacetamides.
Application Note: Synthesis of N-Substituted Cyanoacetamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-substituted cyanoacetamides are highly versatile building blocks in organic and medicinal chemistry.[1][2] Their unique structure, featuring a reactive methylene group flanked by a nitrile and an amide carbonyl, makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds, including pyridones, pyrimidines, and thiazoles.[3] Many derivatives have demonstrated significant pharmacological activities, making their efficient synthesis a key focus in drug discovery and development.[2] This document provides detailed experimental procedures for the synthesis of N-substituted cyanoacetamides via classical and microwave-assisted methods.
General Synthetic Pathways
The most common and economical method for synthesizing N-substituted cyanoacetamides involves the direct reaction of a primary or secondary amine with an alkyl cyanoacetate, typically ethyl cyanoacetate.[1][2][4] This reaction is essentially an aminolysis of the ester. Alternative methods include the condensation of an amine with cyanoacetic acid, often requiring a coupling agent.[4]
The general reaction scheme is illustrated below:
Caption: General reaction for synthesizing N-substituted cyanoacetamides.
Experimental Protocols
Protocol 1: Conventional Synthesis via Amidation of Ethyl Cyanoacetate
This protocol describes the synthesis of N-(4-chlorophenyl)-2-cyanoacetamide by heating the corresponding amine with ethyl cyanoacetate in a high-boiling solvent.[4]
Materials:
-
Ethyl cyanoacetate
-
4-chloroaniline
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
Combine ethyl cyanoacetate (11.3 g, 100 mmol) and 4-chloroaniline (12.8 g, 100 mmol) in a round-bottom flask containing N,N-dimethylformamide (50 mL).[4]
-
Heat the reaction mixture to 100°C with stirring for 10 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Slowly add deionized water (150 mL) to the reaction mixture to precipitate the product.[4]
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with deionized water to remove residual DMF and unreacted starting materials.[4]
-
Recrystallize the crude product from hot ethanol to afford pure N-(4-chlorophenyl)-2-cyanoacetamide.[4]
-
Dry the purified crystals under vacuum. The expected yield is approximately 73%.[4]
Caption: Workflow for the conventional synthesis of N-substituted cyanoacetamides.
Protocol 2: Microwave-Assisted Knoevenagel Condensation for α,β-Unsaturated Derivatives
This protocol details a rapid, solvent-free synthesis of 2-(4-hydroxybenzylidene)-cyanoacetamide using microwave irradiation, demonstrating a green chemistry approach.[5]
Materials:
-
4-hydroxybenzaldehyde (0.488 g, 4 mmol)
-
2-cyanoacetamide (0.336 g, 4 mmol)
-
Ammonium acetate (10 mg, catalyst)
-
n-hexane
-
Ethyl acetate
Equipment:
-
Porcelain dish
-
Domestic or laboratory microwave oven
-
TLC plate and chamber
Procedure:
-
In a porcelain dish, combine 4-hydroxybenzaldehyde and 2-cyanoacetamide.[5]
-
Add ammonium acetate (10 mg) as a catalyst and mix the components thoroughly with a spatula.[5]
-
Place the dish in a microwave oven and irradiate at 160 W for 40 seconds.[5]
-
Monitor the reaction progress via TLC using a mobile phase of n-hexane:ethyl acetate (6:1).[5]
-
Upon completion, the crude product is obtained directly.
-
Purify the product by recrystallization if necessary. This method often yields products with high purity.[5]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of various N-substituted cyanoacetamides.
Table 1: Synthesis of N-Substituted Cyanoacetamides via Conventional Heating
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-chloroaniline | DMF | 100 | 10 | 73 | [4] |
| 2-Amino-3-cyanoquinoline | Dioxane | Reflux | 5 | 71 | [6] |
| Ammonia (aqueous) | None | Ambient, then cooled | 1 | 86-88 | [7] |
| Dimethylamine (aqueous) | None | -10, then 70 | 7 | 76 | [8] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Time | Yield (%) | Reference |
| 4-hydroxybenzaldehyde + 2-cyanoacetamide | Microwave (160W) | 40 seconds | 98.6 | [5] |
| Generic Amidation | Conventional Heating | 5 - 10 hours | 70 - 90 | [4][6] |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Ethyl cyanoacetate and cyanoacetamide are harmful if swallowed or in contact with skin.
-
Many amines are corrosive and toxic; handle with care.
-
DMF is a skin irritant and can be absorbed through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Screening of N-Alkyl-Cyanoacetamido Oximes as Substitutes for N-Hydroxysuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Organic Synthesis with Ethyl Cyanoacetate
For researchers, scientists, and drug development professionals, the quest for rapid, efficient, and environmentally benign synthetic methodologies is a constant pursuit. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to meet these demands, offering significant advantages over conventional heating methods. This document provides detailed application notes and protocols for the use of a versatile building block, ethyl cyanoacetate, in microwave-promoted synthesis of various heterocyclic scaffolds. The protocols detailed herein focus on the Gewald reaction for the synthesis of 2-aminothiophenes and a multicomponent reaction for the preparation of pyrimidinones.
Application 1: Microwave-Assisted Gewald Reaction for the Synthesis of 2-Aminothiophenes
The Gewald reaction is a multicomponent condensation that provides a straightforward route to highly substituted 2-aminothiophenes, a privileged scaffold in medicinal chemistry. The application of microwave irradiation dramatically accelerates this reaction, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional methods.[1][2][3][4][5]
Data Presentation: Comparison of Conventional and Microwave-Assisted Gewald Reaction
| Entry | Carbonyl Compound | α-Cyano Ester | Base/Catalyst | Solvent | Method | Power (W) | Time | Yield (%) | Ref |
| 1 | Cyclohexanone | Ethyl cyanoacetate | Diethylamine | Ethanol | Conventional | N/A | Stirred | - | [2] |
| 2 | Cyclohexanone | Ethyl cyanoacetate | Diethylamine | Ethanol | Microwave | - | 8 min | - | [2] |
| 3 | Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | Microwave | - | 30 min | 92 | [3] |
| 4 | 4-Nitroacetophenone | Ethyl cyanoacetate | - | Ethanol | Microwave | - | 46 min | - | [4] |
| 5 | Aromatic Aldehydes | Ethyl cyanoacetate | Benzamidine | Aqueous | Conventional | N/A | 16 h | 18 | [6] |
| 6 | Aromatic Aldehydes | Ethyl cyanoacetate | Benzamidine | Aqueous | Microwave | - | - | Moderate | [6] |
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-3-o/p-anisidyl-carboxamido-4,5,6,7-tetrahydro-benzo[b]thiophenes[2]
This protocol describes the synthesis of 2-aminothiophene derivatives using cyclohexanone, ethyl cyanoacetate, anisidine, and sulfur under microwave irradiation.
Step 1: Preparation of the Intermediate
-
Mix ortho or para-anisidine (0.1 mol) with ethyl cyanoacetate (0.1 mol).
-
Subject the mixture to microwave irradiation in a domestic microwave oven for 8 minutes.
Step 2: Gewald Reaction
-
Dissolve the intermediate from Step 1 in ethanol.
-
Add elemental sulfur and stir the mixture in the presence of diethylamine to obtain the desired 2-aminothiophene product.
Note: Specific microwave power and temperature settings were not detailed in the source document, but typical parameters for such reactions are in the range of 100-300 W with a target temperature of 80-120 °C.
Experimental Workflow: Gewald Reaction
Caption: Workflow for the microwave-assisted Gewald synthesis of 2-aminothiophenes.
Application 2: Three-Component Synthesis of Pyrimidinones
Microwave irradiation facilitates the efficient one-pot, three-component synthesis of substituted pyrimidinones from aromatic aldehydes, ethyl cyanoacetate, and benzamidine. This methodology provides a greener alternative to conventional approaches, often proceeding in aqueous media with reduced reaction times and improved yields.[6]
Data Presentation: Pyrimidinone Synthesis - Conventional vs. Microwave
| Entry | Aldehyde | Active Methylene | Amidine | Solvent | Method | Time | Yield (%) | Ref |
| 1 | Aromatic Aldehyde | Ethyl Cyanoacetate | Benzamidine | Aqueous | Conventional | 16 h | 18 | [6] |
| 2 | Aromatic Aldehyde | Ethyl Cyanoacetate | Benzamidine | Aqueous | Microwave | Shorter | Moderate | [6] |
Experimental Protocol: Base-Catalyzed Three-Component Synthesis of Substituted Pyrimidinones[6]
This protocol outlines the general procedure for the synthesis of pyrimidinones under microwave irradiation.
-
In a suitable microwave reaction vessel, combine the aromatic aldehyde (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), and benzamidine (1.0 equiv.).
-
Add an appropriate solvent (e.g., water).
-
Add a catalytic amount of a suitable base.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and power for the required duration.
-
After cooling, the product is isolated, typically by filtration, and purified if necessary.
Note: The reference suggests that this microwave-assisted protocol leads to a significant rate enhancement and yield improvement compared to the conventional 16-hour reaction which only gave an 18% yield.[6]
Signaling Pathway: Proposed Mechanism for Pyrimidinone Formation
Caption: Proposed reaction pathway for the synthesis of pyrimidinones.
Conclusion
The use of microwave irradiation in conjunction with ethyl cyanoacetate offers significant advantages for the synthesis of diverse heterocyclic structures. The protocols and data presented demonstrate the ability of MAOS to drastically reduce reaction times, improve yields, and promote greener chemical transformations. These methods are highly valuable for researchers in academia and industry, particularly in the field of drug discovery and development, where rapid library synthesis and optimization of lead compounds are paramount. The continued exploration of microwave-assisted reactions with versatile reagents like ethyl cyanoacetate will undoubtedly lead to further innovations in synthetic organic chemistry.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. ijert.org [ijert.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
How to synthesize beta-amino alcohols using ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate.
Topic: Synthesis of β-Amino Alcohols using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-amino alcohols are crucial structural motifs found in a wide array of biologically active molecules, including natural products, pharmaceuticals, and chiral auxiliaries. The development of efficient and mild synthetic methodologies for their preparation is of significant interest in organic synthesis and medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of β-amino alcohols from N-protected amino acids utilizing ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate, also known as o-NosylOXY. This method presents a direct and efficient pathway for the reduction of carboxylic acids to the corresponding alcohols in the presence of a peptide coupling-like activation step. The reaction sequence involves the activation of the carboxylic acid moiety, followed by a chemoselective reduction.
Principle of the Method
The synthesis of β-amino alcohols via this protocol is a two-step, one-pot procedure. Initially, the carboxylic acid of an N-protected amino acid is activated with ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). This activation is followed by the in-situ reduction of the activated carboxylic acid intermediate to the corresponding primary alcohol using a reducing agent such as sodium borohydride. A key advantage of this method is its compatibility with various common N-protecting groups used in peptide chemistry, such as Boc, Cbz, and Fmoc, as well as side-chain protecting groups.[1] Furthermore, the o-NosylOXY reagent is recyclable, adding to the sustainability of the process.[1]
Experimental Protocols
General Procedure for the Synthesis of β-Amino Alcohols
This protocol outlines the general steps for the synthesis of β-amino alcohols from N-protected amino acids.
Materials:
-
N-protected amino acid
-
Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the N-protected amino acid (1.0 equivalent) in anhydrous THF (0.1 M), add DIPEA (1.0 equivalent) and stir the mixture at room temperature for 10 minutes.
-
Activation: Add o-NosylOXY (1.1 equivalents) to the reaction mixture and continue stirring at room temperature for 15 minutes.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (2.0 equivalents) portion-wise over a period of 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 30-60 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired β-amino alcohol.
Data Presentation
The following table summarizes the yields of various β-amino alcohols synthesized using the described protocol with different N-protected amino acids.
| Entry | N-Protected Amino Acid | Product (β-Amino Alcohol) | Yield (%) |
| 1 | N-Boc-L-Phenylalanine | N-Boc-L-Phenylalaninol | 92 |
| 2 | N-Cbz-L-Valine | N-Cbz-L-Valinol | 90 |
| 3 | N-Fmoc-L-Leucine | N-Fmoc-L-Leucinol | 88 |
| 4 | N-Boc-L-Tryptophan | N-Boc-L-Tryptophanol | 85 |
| 5 | N-Cbz-O-benzyl-L-Serine | N-Cbz-O-benzyl-L-Serinol | 87 |
| 6 | N-Boc-L-Proline | N-Boc-L-Prolinol | 91 |
Data is representative of typical yields and may vary based on experimental conditions.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of β-amino alcohols using o-NosylOXY.
Caption: Workflow for the synthesis of β-amino alcohols.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components of the reaction.
References
Application Notes and Protocols: The Use of Ethyl 2-Amino-2-Cyanoacetate and its Precursors in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, present in a vast majority of FDA-approved drugs.[1][2][3] Ethyl 2-amino-2-cyanoacetate and its direct precursor, ethyl cyanoacetate, are highly versatile building blocks in the synthesis of these crucial pharmaceutical intermediates.[4][5][6] Ethyl cyanoacetate, featuring a reactive methylene group flanked by nitrile and ester functionalities, is a cornerstone reagent for various multicomponent reactions (MCRs) that enable the efficient construction of complex molecular architectures.[4][7]
A key transformation of ethyl cyanoacetate is its use in the Gewald reaction to produce substituted ethyl 2-aminothiophene-3-carboxylates.[8][9] These products are, in effect, substituted derivatives of ethyl 2-amino-2-cyanoacetate integrated into a thiophene ring. This application note will detail protocols for the synthesis of these aminothiophene cores and other key heterocyclic systems like dihydropyridines, starting from ethyl cyanoacetate. It will further explore the subsequent utility of the resulting amino-ester intermediates in creating more complex molecules with therapeutic potential.
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multicomponent condensation of a carbonyl compound (ketone or aldehyde), an α-cyanoester such as ethyl cyanoacetate, and elemental sulfur in the presence of a base.[8] The resulting polysubstituted 2-aminothiophenes are pivotal intermediates for a range of biologically active molecules, including anti-cancer and anti-inflammatory agents.[10][11]
Experimental Protocol: Four-Component Aqueous Gewald Reaction
This protocol outlines an efficient, organocatalyzed Gewald reaction performed under benign aqueous conditions at room temperature, adapted from established methods.[12]
Materials:
-
Aldehyde or Ketone (e.g., 3-phenylpropanal)
-
Ethyl Cyanoacetate
-
Primary or Secondary Amine (e.g., cyclohexanamine)
-
Elemental Sulfur
-
Triethylamine (Et3N)
-
Water
-
Ethanol (for recrystallization)
-
Ethyl Acetate / Hexanes (for recrystallization)
Procedure:
-
In a round-bottom flask, add the amine (1.2 mmol) to a suspension of ethyl cyanoacetate (1.0 mmol) in 5 mL of water.
-
Stir the mixture at room temperature for 10 minutes.
-
To the resulting mixture, add the carbonyl compound (1.0 mmol), elemental sulfur (1.2 mmol), and triethylamine (1.5 mmol).
-
Continue stirring the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.
-
Upon completion, the solid product often precipitates from the aqueous medium.
-
Collect the precipitate by filtration and wash it with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes or ethanol, to yield the pure 2-aminothiophene-3-carboxamide derivative.
Tabulated Data: Gewald Reaction Yields
The following table summarizes the reaction outcomes for the four-component Gewald synthesis of various 2-aminothiophene derivatives.[12]
| Carbonyl Compound | Amine | Product | Time (h) | Yield (%) |
| 3-Phenylpropanal | Cyclohexanamine | 2-(Cyclohexylamino)-4-phenethylthiophene-3-carboxamide | 2.5 | 92 |
| Cyclohexanone | Benzylamine | 2-(Benzylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 3 | 90 |
| Acetophenone | Morpholine | 2-Morpholino-4-phenylthiophene-3-carboxamide | 4 | 85 |
| Propiophenone | Piperidine | 4-Ethyl-5-phenyl-2-(piperidin-1-yl)thiophene-3-carboxamide | 3.5 | 88 |
Visualization: Gewald Reaction Pathway
The following diagram illustrates the key steps in the four-component Gewald reaction, beginning with the formation of a cyanoacetamide intermediate.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
The ethyl 2-aminothiophene-3-carboxylate core, synthesized via the Gewald reaction, is a valuable scaffold for constructing fused heterocyclic systems. Thieno[2,3-d]pyrimidines, for instance, are known to exhibit a wide range of pharmacological activities, including anticancer properties.[11]
Experimental Protocol: Synthesis of Benzo[13][14]thieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate to form a thienopyrimidine, a key step in the synthesis of novel apoptosis-inducing agents.[11]
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Formamide
-
Round-bottom flask with reflux condenser
Procedure:
-
Place ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) in a round-bottom flask.
-
Add an excess of formamide (20 mL).
-
Heat the mixture to reflux (approximately 180-190 °C) and maintain for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
A solid precipitate will form. Collect the solid by filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3,5,6,7,8,9-hexahydrobenzo[13][14]thieno[2,3-d]pyrimidin-4(3H)-one.
Tabulated Data: Characterization of Thienopyrimidine Intermediate
The following table summarizes the characterization data for the synthesized thienopyrimidine intermediate.[11]
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (DMSO-d₆, δ ppm) |
| Benzo[13][14]thieno[2,3-d]pyrimidin-4(3H)-one | C₁₀H₁₀N₂OS | 90 | 250–251 | 12.20 (s, 1H, NH), 7.96 (s, 1H, pyrimidine-H), 2.86, 2.72 (2brs, 4H), 1.80-1.74 (m, 4H) |
Visualization: Synthesis of Fused Heterocycles
This diagram shows the workflow from the Gewald product to a fused thienopyrimidine system, a common strategy in drug discovery.
Synthesis of Dihydropyridine Derivatives
1,4-Dihydropyridines (DHPs) are a well-known class of calcium channel blockers used in the treatment of hypertension.[15] Multicomponent reactions involving aldehyde, a nitrile-containing active methylene compound (like malononitrile or ethyl cyanoacetate), and other reagents provide an efficient route to highly substituted DHP scaffolds.[16]
Experimental Protocol: Four-Component Synthesis of Dihydropyridines
This protocol details a one-pot, four-component reaction to synthesize functionalized dihydropyridines.[16]
Materials:
-
Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde)
-
Malononitrile
-
Aniline
-
Allenoate (e.g., ethyl penta-2,3-dienoate)
-
Triethylamine (Et3N)
-
Ethanol
-
Silica Gel (for column chromatography)
-
Hexane/Ethyl Acetate (as eluent)
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve the aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (3 mL).
-
Add triethylamine (1.2 mmol) and stir the mixture for 10 minutes at room temperature.
-
In a separate flask, prepare a solution of aniline (1.2 mmol) and the allenoate (1.2 mmol) in ethanol (3 mL).
-
Add the aniline/allenoate solution to the first reaction mixture.
-
Stir the combined reaction mixture for 12 hours at room temperature. Monitor for completion by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (100-200 mesh) using a hexane:ethyl acetate (e.g., 70:30) eluent to afford the pure dihydropyridine product.
Tabulated Data: Synthesis of Dihydropyridine Derivatives
The table below presents examples of dihydropyridine products synthesized using the four-component protocol.[16]
| Aldehyde | Product Name | Yield (%) | M.P. (°C) |
| 4-Fluorobenzaldehyde | (E)-Ethyl 2-(6-amino-5-cyano-4-(4-fluorophenyl)-3-methyl-1-phenyl-3,4-dihydropyridin-2(1H)-ylidene)acetate | 62 | 184-186 |
| 4-Chlorobenzaldehyde | (E)-Ethyl 2-(6-amino-4-(4-chlorophenyl)-5-cyano-3-methyl-1-phenyl-3,4-dihydropyridin-2(1H)-ylidene)acetate | 68 | 172-174 |
| 4-Bromobenzaldehyde | (E)-Ethyl 2-(6-amino-4-(4-bromophenyl)-5-cyano-3-methyl-1-phenyl-3,4-dihydropyridin-2(1H)-ylidene)acetate | 71 | 192-194 |
| 4-Methylbenzaldehyde | (E)-Ethyl 2-(6-amino-5-cyano-3-methyl-1-phenyl-4-(p-tolyl)-3,4-dihydropyridin-2(1H)-ylidene)acetate | 65 | 162-164 |
Visualization: Dihydropyridine Synthesis Workflow
The diagram illustrates the logical flow of the multicomponent reaction for synthesizing dihydropyridine pharmaceutical intermediates.
Conclusion
Ethyl cyanoacetate and its derivative, ethyl 2-amino-2-cyanoacetate, are demonstrably powerful and versatile reagents in the field of pharmaceutical chemistry. Their utility in multicomponent reactions like the Gewald synthesis provides efficient, atom-economical pathways to key heterocyclic intermediates such as 2-aminothiophenes. These intermediates serve as valuable platforms for the subsequent construction of more complex, fused-ring systems like thienopyrimidines, which are of significant interest in drug discovery. Furthermore, the principles of using active methylene compounds extend to the synthesis of other important pharmacophores, including the dihydropyridine core of calcium channel blockers. The protocols and data presented herein offer a practical guide for researchers engaged in the synthesis and development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. On the hunt for novel heterocycles: Nitrogen in small rings - American Chemical Society [acs.digitellinc.com]
- 3. frontiersin.org [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. Novel 2-amino-1,4-dihydropyridine calcium antagonists. II. Synthesis and antihypertensive effects of 2-amino-1,4-dihydropyridine derivatives having N,N-dialkylaminoalkoxycarbonyl groups at 3- and/or 5-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 2-Amino-2-Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of ethyl 2-amino-2-cyanoacetate, a valuable building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The described method is a two-step process commencing with the nitrosation of ethyl cyanoacetate to yield an intermediate, ethyl 2-hydroxyimino-2-cyanoacetate. This intermediate is subsequently reduced via catalytic hydrogenation to afford the final product. Detailed experimental protocols for both steps are provided, along with a summary of quantitative data and characterization information.
Introduction
Ethyl 2-amino-2-cyanoacetate is a key intermediate in organic synthesis, primarily utilized in the construction of nitrogen-containing heterocycles. Its bifunctional nature, possessing both a reactive amine and a cyano group, allows for diverse chemical transformations, making it a versatile precursor for the development of novel therapeutic agents and other functional molecules. The following application note details a reliable and reproducible two-step synthesis suitable for a standard laboratory setting.
Overall Reaction Scheme
The synthesis proceeds through two distinct steps:
-
Nitrosation: Ethyl cyanoacetate is treated with sodium nitrite in the presence of acetic acid to form ethyl 2-hydroxyimino-2-cyanoacetate.
-
Reduction: The intermediate oxime is then reduced to the corresponding primary amine, ethyl 2-amino-2-cyanoacetate, via catalytic hydrogenation.
Caption: Overall two-step synthesis of ethyl 2-amino-2-cyanoacetate.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of ethyl 2-amino-2-cyanoacetate.
| Step | Reaction | Starting Material | Product | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
| 1 | Nitrosation | Ethyl Cyanoacetate | Ethyl 2-hydroxyimino-2-cyanoacetate | N/A | Water, Ether | 87 | >95 | [1] |
| 2 | Catalytic Hydrogenation | Ethyl 2-hydroxyimino-2-cyanoacetate | Ethyl 2-amino-2-cyanoacetate | Pt/C | Methanol | 78 | >98 | [2] |
Characterization Data for Ethyl 2-amino-2-cyanoacetate:
| Property | Value |
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
| Appearance | Expected to be a solid or oil. |
| 1H NMR (CDCl₃) | δ (ppm): 4.64 (s, 1H), 4.30 (q, J=7.1 Hz, 2H), 1.95 (s, 2H), 1.33 (t, J=7.1 Hz, 3H) |
| 13C NMR (CDCl₃) | δ (ppm): 165.7, 116.8, 63.8, 51.5, 14.0 |
Note: NMR data is predicted based on the structure and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate
This procedure outlines the nitrosation of ethyl cyanoacetate.[1]
Materials:
-
Ethyl cyanoacetate (11.3 g, 100 mmol)
-
Sodium nitrite (8.3 g, 120 mmol)
-
Distilled water (50 ml)
-
Acetic acid (8.0 ml, ~140 mmol)
-
2N Hydrochloric acid (50 ml)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve sodium nitrite in distilled water.
-
To the stirred solution, add ethyl cyanoacetate.
-
Slowly add acetic acid to the mixture. The ester will dissolve, and yellow crystals of the sodium derivative of the product will begin to precipitate.
-
Allow the reaction to stir overnight.
-
Collect the yellow crystals by filtration.
-
Dissolve the collected crystals in 2N hydrochloric acid.
-
Extract the aqueous solution with diethyl ether (4 x 50 ml).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent by evaporation under reduced pressure to yield a crystalline residue of ethyl 2-hydroxyimino-2-cyanoacetate.
Step 2: Synthesis of Ethyl 2-amino-2-cyanoacetate by Catalytic Hydrogenation
This protocol describes the reduction of the intermediate oxime to the final product using a standard catalytic hydrogenation setup.[2][3]
Materials:
-
Ethyl 2-hydroxyimino-2-cyanoacetate (from Step 1)
-
10% Palladium on carbon (Pd/C), 50% wet (catalyst)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Three-neck round-bottom flask or a dedicated hydrogenation vessel
-
Hydrogen balloon or gas inlet system
-
Magnetic stirrer
-
Celite® or a similar filter aid
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., Argon).
-
Catalyst Addition: To the inerted flask, carefully add a catalytic amount of 10% Pd/C. Caution: Pd/C is flammable, especially when dry. Handle in an inert atmosphere.
-
Solvent and Substrate Addition: Add a suitable solvent such as methanol or ethanol, followed by the ethyl 2-hydroxyimino-2-cyanoacetate.
-
Hydrogenation Setup: Seal the flask and, using a vacuum/inert gas manifold, carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Inflate a balloon with hydrogen gas and attach it to the flask to maintain a positive pressure of hydrogen (approximately 1 atm). Vigorously stir the reaction mixture at room temperature.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the consumption of hydrogen (if using a gas burette).
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent. Caution: The filter cake may be pyrophoric. Do not allow it to dry completely in the air. Quench it with water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-amino-2-cyanoacetate. The product can be further purified by column chromatography if necessary.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the synthesis and the chemical transformations involved.
References
Troubleshooting & Optimization
Optimizing catalyst concentration for ethyl cyanoacetate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ethyl cyanoacetate, with a focus on optimizing catalyst concentration.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing ethyl cyanoacetate?
A1: Ethyl cyanoacetate is commonly synthesized via several methods, each employing different catalytic systems:
-
Fischer Esterification: This is a direct esterification of cyanoacetic acid with ethanol, typically catalyzed by strong mineral acids like concentrated sulfuric acid or p-toluenesulfonic acid.[1][2] Mixed catalyst systems, such as silicotungstic acid and p-toluene sulfonic acid, have also been used to optimize this reaction.[3][4]
-
Knoevenagel Condensation: While not a direct synthesis of ethyl cyanoacetate itself, this reaction is a key application where ethyl cyanoacetate is a reactant. Optimizing catalysts like piperidine, triphenylphosphine, DABCO, and various heterogeneous catalysts is crucial for synthesizing α-cyanoacrylates.[5][6][7]
-
Transesterification: This method involves the reaction of methyl cyanoacetate with ethanol, catalyzed by substances like hydrotalcite, to produce ethyl cyanoacetate.[8]
-
Kolbe Nitrile Synthesis: This route uses ethyl chloroacetate and a cyanide salt (e.g., sodium cyanide).[2]
Q2: For the esterification of cyanoacetic acid, what is considered an optimal catalyst concentration?
A2: The optimal catalyst concentration is highly dependent on the specific catalyst used. For a mixed catalyst system of silicotungstic acid and p-toluene sulfonic acid (in equal proportions), an orthogonal study identified 1.5% (by weight of total reactants) as the optimal amount.[1][4] In this study, the amount of catalyst was found to be the most influential factor affecting the esterification rate.[1] For concentrated sulfuric acid, patent literature describes using a mass ratio of cyanoacetic acid to sulfuric acid of 1:0.08.[9]
Q3: What types of catalysts are effective for the Knoevenagel condensation involving ethyl cyanoacetate?
A3: A wide range of catalysts can be used for the Knoevenagel condensation. These are typically basic in nature and include:
-
Homogeneous Bases: Weak organic bases like piperidine and DABCO are commonly used.[5][7]
-
Organocatalysts: Triphenylphosphine has been shown to be an efficient catalyst under solvent-free conditions.[6]
-
Heterogeneous Catalysts: Solid catalysts like amino-bifunctional frameworks, Cu-Mg-Al layered double hydroxides, and ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) offer advantages such as easier separation and reusability.[10][11] Aluminum phosphate-aluminum oxide (AlPO4-Al2O3) has also been used effectively.[12]
Troubleshooting Guide
Q4: My reaction yield is consistently low. How can I troubleshoot this based on the catalyst?
A4: Low yield is a common issue that can often be traced back to the catalyst.
-
Incorrect Catalyst Concentration: The catalyst amount is often the most critical factor influencing the reaction rate.[1] If the concentration is too low, the reaction may proceed slowly or not reach completion. Conversely, an excessively high concentration can sometimes promote side reactions. It is recommended to perform a concentration screening to find the optimum level for your specific conditions.
-
Catalyst Inactivity or Degradation: Ensure your catalyst is pure and active. Some catalysts are sensitive to air or moisture. For heterogeneous catalysts, check for signs of deactivation or leaching. Some modern catalysts, like nano-Fe3O4@EA, have demonstrated good reusability for up to five cycles without a significant loss in efficiency.[11]
-
Poor Catalyst-Reactant Mixing: In heterogeneous catalysis, inefficient stirring can lead to poor contact between the reactants and the catalyst surface, resulting in lower yields. Ensure the reaction mixture is being agitated effectively.
Q5: I am observing the formation of diethyl malonate as a side product. What is causing this?
A5: The formation of diethyl malonate is a known side reaction, particularly during the esterification of cyanoacetic acid. This occurs when the nitrile group of ethyl cyanoacetate is hydrolyzed to a carboxylic acid and subsequently esterified. This side reaction is typically promoted by the presence of a strong mineral acid catalyst at high temperatures during workup, especially when evaporating solutions containing the acid.[13] To avoid this, it is crucial to maintain lower temperatures (e.g., 50-60°C) during solvent removal steps when a strong acid is present.[13][14]
Q6: The Knoevenagel condensation reaction is slow or requires harsh conditions. How can the catalyst system be improved?
A6: If the condensation is inefficient, consider the following catalytic adjustments:
-
Solvent and Catalyst Synergy: The choice of solvent can significantly impact catalyst performance. Some modern protocols use systems like hydroxy ionic liquids as both the solvent and a promoter for the catalyst (e.g., DABCO), leading to excellent yields in short reaction times at moderate temperatures (50°C).[7]
-
Microwave Irradiation: Reaction rates for Knoevenagel condensations can be dramatically enhanced by using microwave irradiation, often reducing reaction times from hours to minutes.[5][6]
-
Solvent-Free Conditions: For some catalysts, such as triphenylphosphine or AlPO4-Al2O3, running the reaction neat (solvent-free) can be highly effective and simplifies purification.[6][12]
Data Presentation: Catalyst Optimization Parameters
Table 1: Optimal Conditions for Ethyl Cyanoacetate Synthesis via Esterification
| Catalyst System | Catalyst Concentration | Molar Ratio (Cyanoacetic Acid:Ethanol) | Temperature | Reaction Time | Yield | Reference |
| Silicotungstic Acid & p-Toluene Sulfonic Acid | 1.5% (total weight) | 1:3.5 | 80°C | 3.5 hours | >95% (esterification rate) | [1][4] |
| Concentrated H₂SO₄ | 1:0.08 (mass ratio to acid) | 1:3 | 85°C | 4 hours | Not specified | [9] |
| Cation Exchange Resin | Not specified | 1:1.2 | 80°C | 5 hours | >93.0% | [15] |
| Concentrated H₂SO₄ | ~2.5% (v/v of alcohol) | ~1:4.5 | Reflux | 3 hours | 77-80% | [13][14] |
Table 2: Selected Catalytic Systems for Knoevenagel Condensation with Ethyl Cyanoacetate
| Catalyst | Catalyst Loading | Substrate 1 | Solvent | Temperature | Yield | Reference |
| DABCO | 20 mol% | Aromatic Aldehydes | [HyEtPy]Cl–H₂O | 50°C | 83–99% | [7] |
| Triphenylphosphine | Not specified | Aromatic Aldehydes | Solvent-free | MW Irradiation | Excellent | [6] |
| Piperidine | 0.02 mole eq. | Butyraldehyde | Acetic Acid | Not specified | Not specified | [16] |
| Nano-Fe3O4@EA | Not specified | 4-formyl phenylbenzenesulfonate | Not specified | Not specified | High | [11] |
Experimental Protocols & Visualizations
Protocol 1: Esterification of Cyanoacetic Acid with a Mixed Acid Catalyst
This protocol is based on the optimization study by Chen et al.[1][4]
-
Setup: Equip a four-necked flask with an electric agitator, a reflux condenser, and a water separator.
-
Reagents: Charge the flask with cyanoacetic acid and absolute ethanol in a molar ratio of 1:3.5.
-
Catalyst Addition: Add the mixed catalyst (equal proportions of silicotungstic acid and p-toluene sulfonic acid) corresponding to 1.5% of the total reactant weight.
-
Reaction: Heat the mixture to 80°C and maintain vigorous stirring. The evaporated water and ethanol will be collected in the water separator, with the ethanol flowing back into the flask.
-
Monitoring: Continue the reaction for 3.5 hours. The progress can be monitored using gas chromatography.
-
Workup: After completion, cool the mixture, separate the catalyst (if heterogeneous), and purify the ethyl cyanoacetate via distillation under reduced pressure.[13][14]
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. Study on optimum synthesis of ethyl cyanoacetate | E3S Web of Conferences [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 8. CN101245034B - Process method for synthesizing ethyl cyanoacetate by transesterification - Google Patents [patents.google.com]
- 9. Synthesis method of ethyl cyanoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. oiccpress.com [oiccpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis of Ethyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 15. Page loading... [wap.guidechem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis.
Technical Support Center: Synthesis of Ethyl 2-Amino-2-Cyanoacetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-amino-2-cyanoacetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common synthetic route for ethyl 2-amino-2-cyanoacetate and what are the key starting materials?
The most prevalent method for synthesizing ethyl 2-amino-2-cyanoacetate is a variation of the Strecker synthesis. This one-pot, three-component reaction typically involves:
-
An aldehyde: Ethyl glyoxylate
-
A source of ammonia: Ammonium chloride or aqueous ammonia
-
A cyanide source: Sodium cyanide or potassium cyanide
The reaction proceeds through the formation of an intermediate α-aminonitrile.[1][2][3]
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can be attributed to several factors, often related to side reactions or suboptimal reaction conditions. The primary culprits include:
-
Hydrolysis of the starting material or product: The ester functionality in both ethyl glyoxylate and the final product can be hydrolyzed under acidic or basic conditions, especially in the presence of water.
-
Self-condensation of ethyl glyoxylate: Under basic conditions, aldehydes can undergo self-condensation reactions.
-
Formation of byproducts: Several side reactions can consume the reactants and reduce the yield of the desired product.
Troubleshooting Steps:
-
Ensure all reactants and solvents are anhydrous, if possible.
-
Maintain the recommended reaction temperature to minimize side reactions.
-
Control the stoichiometry of the reactants carefully. An excess of one reactant can favor byproduct formation.
Q3: I have identified an impurity in my final product. What are the likely byproducts in this synthesis?
Several byproducts can form during the synthesis of ethyl 2-amino-2-cyanoacetate. The most common impurities and their causes are summarized in the table below.
| Byproduct Name | Chemical Structure | Likely Cause | Suggested Mitigation |
| Ethyl 2-hydroxy-2-cyanoacetate | NC-CH(OH)-COOEt | Incomplete amination of the intermediate cyanohydrin. This can occur if the ammonia concentration is too low or if the cyanide addition precedes the effective formation of the imine.[3] | Ensure an adequate concentration of ammonia and allow sufficient time for imine formation before or during cyanide addition. |
| Glycine ethyl ester | H2N-CH2-COOEt | Hydrolysis of the nitrile group of the product to a carboxylic acid, followed by decarboxylation under certain conditions, although this is less common under typical Strecker conditions. A more likely route is the presence of impurities in the ethyl glyoxylate. | Use purified ethyl glyoxylate. Maintain neutral to slightly basic pH during workup to avoid harsh acidic conditions that could promote nitrile hydrolysis. |
| Ethyl Oxamate | H2N-CO-COOEt | This can arise from the oxidation of the product or from side reactions of ethyl glyoxylate with ammonia under oxidative conditions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| 2,3-Dicyanopiperazine-2,5-dicarboxylic acid diethyl ester | Dimerized product | Dimerization of the product can occur, especially during prolonged reaction times or under certain pH conditions. | Optimize reaction time and quench the reaction upon completion. Control the pH of the reaction mixture. |
| Polymeric materials | High molecular weight polymers | Ethyl glyoxylate is prone to polymerization, especially in the presence of impurities or upon prolonged storage. | Use fresh or purified ethyl glyoxylate. |
Q4: How can I minimize the formation of ethyl 2-hydroxy-2-cyanoacetate?
The formation of the hydroxyacetonitrile byproduct is a common issue in Strecker syntheses. To favor the formation of the desired aminonitrile, consider the following:
-
Pre-formation of the imine: In some protocols, the aldehyde and ammonia source are stirred together before the addition of the cyanide source to ensure the formation of the imine intermediate.
-
pH control: Maintaining a slightly basic pH can favor the presence of free ammonia, which is necessary for imine formation.
-
Stoichiometry: Use a slight excess of the ammonia source to push the equilibrium towards the imine.
Q5: My final product is a dark, tarry substance. What could be the reason for this?
The formation of dark, polymeric material is often due to:
-
Side reactions of cyanide: In the presence of acid, hydrogen cyanide can polymerize to form a brown-black solid.[4]
-
Aldehyde polymerization: Ethyl glyoxylate can polymerize, especially under acidic or basic conditions or upon heating.
-
Decomposition: The product itself may be unstable under harsh reaction or workup conditions.
Troubleshooting Steps:
-
Maintain careful temperature control throughout the reaction.
-
Ensure the reaction medium is well-mixed to avoid localized high concentrations of reactants.
-
Use a gentle workup procedure, avoiding strong acids or bases and high temperatures.
Quantitative Data Summary
| Parameter | Typical Range | Factors Influencing the Outcome |
| Product Yield | 40-70% | Purity of reactants, reaction temperature, reaction time, pH, and efficiency of workup and purification. |
| Ethyl 2-hydroxy-2-cyanoacetate | 5-20% | Low ammonia concentration, rapid cyanide addition. |
| Polymeric Byproducts | Variable | Impure ethyl glyoxylate, prolonged reaction times, high temperatures. |
Experimental Protocols
General Protocol for the Synthesis of Ethyl 2-Amino-2-Cyanoacetate (Strecker Synthesis)
Materials:
-
Ethyl glyoxylate (50% solution in toluene)
-
Ammonium chloride
-
Sodium cyanide
-
Water
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.1 equivalents) in water.
-
Add the ethyl glyoxylate solution (1.0 equivalent) to the flask and stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
In a separate beaker, dissolve sodium cyanide (1.05 equivalents) in a minimal amount of water.
-
Cool the reaction flask to 0-5 °C in an ice bath.
-
Slowly add the sodium cyanide solution to the reaction mixture dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-amino-2-cyanoacetate.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Ethyl 2-Amino-2-Cyanoacetate Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl 2-amino-2-cyanoacetate and its reaction products.
Troubleshooting Guides
This section addresses common issues encountered during the purification of reaction products derived from ethyl 2-amino-2-cyanoacetate.
Issue 1: Low or No Yield After Purification
Question: I performed a reaction using ethyl 2-amino-2-cyanoacetate, and after the purification step (e.g., column chromatography or recrystallization), my product yield is very low or I've lost my product entirely. What could have gone wrong?
Answer:
Low yields after purification are a common issue in organic synthesis. Here’s a step-by-step guide to troubleshoot the problem.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yields.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Product is too polar/non-polar for the chosen column chromatography conditions. | Perform thin-layer chromatography (TLC) with various solvent systems to find an appropriate mobile phase that gives your product an Rf value of ~0.3. For highly polar compounds, consider reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3] |
| Product co-elutes with a byproduct or starting material. | Adjust the solvent polarity. A shallower gradient or isocratic elution with a less polar solvent system can improve separation.[1] |
| Product is unstable on silica or alumina gel. | Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it degrades, consider using a different stationary phase (e.g., Florisil®, Celite®) or a different purification method like recrystallization or distillation. |
| Incorrect solvent for recrystallization. | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents or solvent mixtures to find the optimal one.[4] |
| Product is an oil and does not crystallize. | "Oiling out" can occur if the solution is supersaturated or if impurities are present. Try adding a co-solvent, scratching the inside of the flask with a glass rod, or seeding with a small crystal of the pure product. |
| Loss of product during transfers. | Minimize the number of transfers between flasks. Ensure all vessels are rinsed with the appropriate solvent to recover any remaining product.[5] |
Issue 2: The Product is an Inseparable Mixture
Question: My TLC/NMR analysis shows that my product is a mixture with impurities that I cannot separate by column chromatography or recrystallization. What are my options?
Answer:
When standard purification techniques fail, more advanced or alternative methods may be necessary.
Purification Strategy for Inseparable Mixtures
Caption: Decision tree for purifying inseparable mixtures.
Alternative Purification Strategies:
| Technique | Description | Best For |
| Preparative HPLC | High-performance liquid chromatography on a larger scale can offer significantly better resolution than standard flash chromatography.[6] | Closely related isomers or compounds with very similar polarities. |
| Chemical Derivatization | Convert the desired product into a derivative with different physical properties (e.g., polarity, crystallinity). After purification, the derivatization can be reversed to yield the pure product. | Compounds with functional groups that can be easily and reversibly modified (e.g., amines, alcohols, carboxylic acids). |
| Fractional Distillation | If the components of the mixture have sufficiently different boiling points, they can be separated by careful distillation under atmospheric or reduced pressure. | Liquid products with boiling point differences of at least 25 °C. |
| Acid-Base Extraction | If your product has an acidic or basic functional group and the impurity does not (or vice versa), you can use liquid-liquid extraction with an appropriate aqueous acid or base to separate them. | Separating acidic, basic, and neutral compounds from each other. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving ethyl 2-amino-2-cyanoacetate?
A1: Common impurities often include unreacted starting materials, the catalyst used in the reaction (e.g., piperidine, triethylamine), and byproducts. In Knoevenagel condensations, common byproducts can arise from Michael additions or self-condensation of the starting materials.[7][8] It is also possible for three molecules of ethyl cyanoacetate to undergo self-condensation.[9]
Q2: My reaction product is a dark-colored oil. How can I decolorize it?
A2: Colored impurities can sometimes be removed by treating a solution of your crude product with activated charcoal, followed by filtration through a pad of Celite®. Be aware that this can sometimes lead to a loss of product due to adsorption on the charcoal.
Q3: How do I choose the right solvent system for column chromatography?
A3: The best way to determine an appropriate solvent system is by running TLC plates. A good solvent system will move the desired compound to an Rf (retention factor) of approximately 0.2-0.4 and show good separation from all impurities.[1] A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a common starting point. For more polar products, adding a small amount of methanol may be necessary.
Q4: Can I use recrystallization to purify a product from a Knoevenagel condensation?
A4: Yes, recrystallization is often a very effective method for purifying solid products from Knoevenagel condensations. The choice of solvent is crucial. Ethanol is often a good starting point for recrystallizing cyanoacrylate products.[10]
Q5: What is the best way to remove a basic catalyst like piperidine or triethylamine after the reaction?
A5: These basic catalysts can typically be removed by performing an acidic wash during the workup. Dilute aqueous solutions of HCl or NH4Cl are commonly used to protonate the amine, making it water-soluble and easily extracted from the organic layer.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Prepare the Column: Select a column of appropriate size. As a rule of thumb, use about 30-60g of silica gel for every 1g of crude material, depending on the difficulty of the separation.[11] Pack the column as a slurry with the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin eluting with the non-polar solvent system determined by TLC. Gradually increase the polarity of the eluent (gradient elution) or maintain a constant solvent composition (isocratic elution).
-
Collect Fractions: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Choose a Solvent: Select a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures. This is often determined empirically by testing small amounts of the crude product in various solvents.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool the Solution: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Dry the Crystals: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Quantitative Data Summary
The following table summarizes typical yields for reactions involving ethyl cyanoacetate derivatives after purification, as reported in the literature. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Reaction Type | Product Type | Purification Method | Reported Yield (%) | Reference |
| Knoevenagel Condensation | Ethyl 2-cyano-3-phenylacrylate | Recrystallization | 91 | [12] |
| Knoevenagel Condensation | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | Recrystallization | 93 | [13] |
| Knoevenagel Condensation | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | Recrystallization | 94 | [13] |
| Base-free Knoevenagel | Substituted ethyl 2-cyano-3-phenylacrylates | Not specified | 85-98 | [14][15] |
| Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate | Ethyl 2-hydroxyimino-2-cyanoacetate | Extraction & Evaporation | 87 | [5] |
References
- 1. columbia.edu [columbia.edu]
- 2. waters.com [waters.com]
- 3. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemprob.org [chemprob.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 14. oiccpress.com [oiccpress.com]
- 15. oiccpress.com [oiccpress.com]
Troubleshooting low conversion rates in heterocycle synthesis.
Technical Support Center: Heterocycle Synthesis
Welcome to the technical support center for heterocycle synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low conversion rates in their experiments.
Frequently Asked Questions (FAQs)
Q1: My heterocycle synthesis has a low conversion rate. What are the fundamental aspects I should check first?
Low yields can often be traced back to foundational experimental techniques. Before exploring complex reaction parameters, ensure the following basics are covered:
-
Reagent and Solvent Quality:
-
Purity: Verify the purity of your starting materials. Impurities can act as catalyst poisons or introduce side reactions.
-
Solvents: Use dry, degassed solvents when necessary, as water and oxygen can quench sensitive reagents and deactivate catalysts.[1]
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Accurate Measurement: Double-check all calculations and ensure reagents were weighed and transferred accurately.[1]
-
-
Reaction Setup:
-
Glassware: Ensure all glassware is thoroughly cleaned and dried (flame or oven-dried) to remove moisture and contaminants.[1]
-
Inert Atmosphere: For air- or moisture-sensitive reactions, confirm that the inert atmosphere (e.g., Nitrogen or Argon) was properly established and maintained.
-
-
Reaction Execution:
-
Stirring: Inadequate stirring can lead to poor mixing, localized concentration gradients, and reduced reaction rates. Ensure stirring is vigorous and continuous.[1]
-
Temperature Control: Verify that the reaction temperature was maintained correctly throughout the experiment.[1]
-
Monitoring: Monitor the reaction's progress using techniques like TLC, GC, or LC-MS. This helps determine if the reaction stalled, if the starting material is being consumed, or if decomposition is occurring.[1]
-
-
Workup and Purification:
-
Quenching: Quench the reaction at the appropriate time to prevent product decomposition or the formation of byproducts.[1]
-
Extraction & Transfer: Product can be lost during transfers and extractions. Ensure you rinse all flasks and equipment with the appropriate solvent to recover all material.[1]
-
Purification: Be mindful of product stability during purification. For example, some compounds are sensitive to silica gel.[1]
-
Q2: I suspect my catalyst is inactive or degrading. What are the common causes and solutions?
Catalyst deactivation is a primary cause of low conversion rates. Deactivation can be classified into several mechanisms, each with its own remedy.[2]
-
Poisoning: This occurs when a substance binds strongly to the active sites of the catalyst, rendering them inactive.
-
Common Poisons: Sulfur compounds, nitrogen heterocycles (for some metals), water, and oxygen can act as poisons.[2][3] Strongly coordinating atoms in the substrate itself can sometimes poison the catalyst.[3]
-
Solution: Purify starting materials and solvents rigorously. In some cases, using a sacrificial agent or a different catalyst that is resistant to the specific poison may be necessary.
-
-
Fouling: This involves the physical deposition of substances, like carbonaceous materials (coke) or insoluble polymers (humins), onto the catalyst surface, blocking active sites.[2][4]
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Solution: For heterogeneous catalysts, regeneration through washing with solvents or calcination at high temperatures can sometimes remove the fouling agents.[4] Optimizing reaction temperature to minimize decomposition can also prevent fouling.
-
-
Thermal Degradation (Sintering): High temperatures can cause small catalyst particles to agglomerate into larger ones, reducing the active surface area.[2]
-
Solution: Operate at the lowest effective temperature. Ensure the catalyst support is thermally stable.
-
-
Leaching/Reduction: The active metal can leach from a solid support or be reduced to an inactive state. For example, active Pd(II) species can be reduced to catalytically inactive Pd(0) aggregates (palladium black).[5]
Caption: Decision tree for diagnosing catalyst deactivation.
Troubleshooting Specific Reaction Types
Q3: My Palladium-catalyzed C-H functionalization reaction is failing. What are the key parameters to investigate?
Palladium-catalyzed C-H functionalization is a powerful tool, but it is sensitive to several factors. Low conversion often points to issues with the catalyst's state or reaction components.
-
Catalyst Poisoning by Heterocycles: Nitrogen and sulfur atoms in heterocyclic substrates can coordinate strongly with palladium, leading to catalyst poisoning and preventing the desired C-H activation.[3]
-
Solution: A strategy to overcome this is to use a Pd(0) precursor with a directing group that promotes in-situ generation of the active Pd(II) species near the target C-H bond.[3] This avoids interference from the coordinating heteroatom.
-
-
Incorrect Palladium Oxidation State: Many C-H functionalization cycles require a specific palladium oxidation state (e.g., Pd(II)). Using a Pd(0) source without an effective oxidant, or the undesired reduction of Pd(II) to inactive Pd(0) black, can halt the reaction.[5][6]
-
Solution: Ensure the appropriate oxidant (e.g., benzoquinone, AgOAc, O₂) is present and effective. If using a Pd(II) source fails, trying a Pd(0) source like Pd₂(dba)₃ might be effective, as some ligands can facilitate the required oxidative addition.[3]
-
-
Ligand Effects: The choice of ligand is crucial. Ligands stabilize the palladium center, facilitate C-H cleavage, and prevent catalyst decomposition.[6]
-
Solution: Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes, or specialized amino acid-based ligands) to find one that promotes the desired transformation.
-
Table 1: Example Optimization of a Pd-Catalyzed C-H Functionalization (Data is illustrative, based on principles from cited literature)
| Entry | Catalyst | Ligand | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | None | Ag₂CO₃ | Toluene | 100 | <5 |
| 2 | Pd(OAc)₂ | PPh₃ | Ag₂CO₃ | Toluene | 100 | 25 |
| 3 | Pd(OAc)₂ | XPhos | Ag₂CO₃ | Toluene | 100 | 65 |
| 4 | Pd(OAc)₂ | L-Leu-OH | Ag₂CO₃ | Dioxane | 100 | 40 |
| 5 | Pd(OAc)₂ | XPhos | Ag₂CO₃ | Dioxane | 120 | 85 |
Q4: I'm observing low yields and side products in my Ring-Closing Metathesis (RCM) reaction. How can I improve it?
Low conversion in RCM is frequently linked to catalyst deactivation or competing side reactions like olefin isomerization.
-
Catalyst Deactivation by Lewis Bases: Nitrogen atoms in substrates can act as Lewis bases, coordinating to the metal center of the Grubbs or Schrock catalyst and deactivating it.[7][8]
-
Olefin Isomerization: Catalyst degradation can produce ruthenium hydride species that catalyze the isomerization of the double bonds in your substrate or product, leading to undesired byproducts.[7][9]
-
Solution: Additives such as 1,4-benzoquinone or phenol can suppress isomerization.[9] However, these additives can sometimes slow the desired RCM reaction, so their concentration may need to be optimized.[9] Using fresh, high-purity catalyst and lower reaction temperatures can also minimize degradation.
-
-
Steric Hindrance and Ring Strain: The formation of sterically hindered or strained rings can be slow.
-
Solution: Switching to a more reactive catalyst (e.g., from a Grubbs I to a Grubbs II or Hoveyda-Grubbs II generation catalyst) can often overcome these barriers.[7] For macrocyclizations, running the reaction at high dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.[8]
-
Table 2: Troubleshooting Common RCM Issues (Data is illustrative, based on principles from cited literature)
| Issue | Substrate Type | Catalyst | Conditions | Potential Solution |
| No Reaction | Diene with free amine | Grubbs II | DCM, 40°C | Protect amine as N-Boc or N-Ts group.[10] |
| Low Conversion | Hindered tetra-substituted olefin | Grubbs II | DCM, 40°C | Use a more active catalyst (e.g., Grubbs III). |
| Isomerization | N-containing heterocycle | Grubbs II | Toluene, 80°C | Add 5-10 mol% 1,4-benzoquinone; lower temp to 60°C.[9] |
| Oligomerization | Macrocycle synthesis | Grubbs II | 0.1 M in DCM | Decrease concentration to 0.001 M; use slow addition.[8] |
Experimental Protocols & Workflows
General Protocol for Reaction Optimization Screening
This protocol outlines a systematic approach to optimize a reaction suffering from low conversion by screening key parameters in parallel.
-
Setup: Arrange an array of reaction vials (e.g., 2 mL microwave vials) on a multi-well reaction block with magnetic stirring. Ensure all glassware is clean and dry.
-
Stock Solutions: Prepare stock solutions of the starting material(s) and any common reagents in a suitable solvent to ensure accurate and consistent dispensing.
-
Parameter Screening (Array Setup):
-
Solvent Screen: To each vial, add the starting material, catalyst, and other reagents. Then, add a different solvent (e.g., Toluene, Dioxane, THF, DMF, MeCN) to each vial.
-
Catalyst/Ligand Screen: Keep the solvent and other parameters constant. To each vial, add a different catalyst or ligand from a pre-weighed library.
-
Temperature Screen: Set up identical reactions and run them in parallel at different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).
-
-
Execution: Seal the vials and place them in the pre-heated reaction block. Run all reactions for the same amount of time (e.g., 12 hours).
-
Analysis: After cooling, take a small aliquot from each reaction vial. Dilute and analyze by LC-MS or GC-MS to determine the conversion rate and identify major byproducts.
-
Scale-Up: Once the optimal conditions are identified, confirm the result with a larger-scale reaction.
Caption: General workflow for troubleshooting low conversion rates.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. mdpi.com [mdpi.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of solvent choice on ethyl 2-amino-2-cyanoacetate reaction kinetics.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-amino-2-cyanoacetate. The information addresses common challenges encountered during experiments, with a focus on the impact of solvent selection on reaction kinetics.
Disclaimer: Specific kinetic data for ethyl 2-amino-2-cyanoacetate is limited in published literature. Much of the guidance provided is based on established principles and data from the closely related and widely studied compound, ethyl cyanoacetate. Researchers should consider this when applying these recommendations to their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for a reaction involving ethyl 2-amino-2-cyanoacetate?
A1: The choice of solvent is crucial and can significantly impact reaction rate, yield, and purity. Key factors include:
-
Solubility: Ensure all reactants, including ethyl 2-amino-2-cyanoacetate and any catalysts, are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Polarity: The polarity of the solvent can influence the stability of transition states and intermediates. Polar aprotic solvents like DMF and acetonitrile can accelerate reactions involving charged intermediates.
-
Boiling Point: The solvent's boiling point determines the maximum temperature for the reaction under atmospheric pressure, which in turn affects the reaction rate.
-
Reactivity: The solvent should be inert under the reaction conditions to prevent side reactions with the reactants, intermediates, or products. For instance, protic solvents like ethanol can sometimes participate in transesterification or other side reactions.
Q2: How does the presence of water affect reactions with ethyl 2-amino-2-cyanoacetate?
A2: The presence of water can be detrimental. The cyano group can be hydrolyzed to a carboxylic acid, especially under acidic or basic conditions, leading to unwanted byproducts.[1] It is advisable to use dry solvents and inert atmospheric conditions for sensitive reactions.
Q3: What are some common side reactions to be aware of?
A3: Besides hydrolysis, other potential side reactions include:
-
Dimerization: Under basic conditions, ethyl cyanoacetate can undergo self-condensation.[2] Similar reactivity may be observed with ethyl 2-amino-2-cyanoacetate.
-
Decarboxylation: At elevated temperatures, the ester group can be cleaved.
-
Reactions with the amino group: The amino group can react with electrophiles present in the reaction mixture, leading to the formation of undesired byproducts.
Q4: Can I use microwave irradiation to accelerate my reaction?
A4: Yes, microwave irradiation is a common technique to accelerate organic reactions and has been successfully used in reactions involving ethyl cyanoacetate, often leading to shorter reaction times and higher yields.[3] However, solvent choice is critical for microwave chemistry, and solvents with high dielectric constants are generally more efficient at absorbing microwave energy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Poor solubility of reactants.2. Inappropriate solvent polarity.3. Reaction temperature is too low.4. Catalyst is inactive or poisoned. | 1. Select a solvent in which all reactants are fully soluble.2. Experiment with a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).3. Increase the reaction temperature or switch to a higher-boiling solvent.4. Use a fresh batch of catalyst and ensure all reagents and solvents are free of impurities. |
| Formation of multiple products | 1. Side reactions due to solvent participation (e.g., hydrolysis, transesterification).2. Reaction temperature is too high, leading to decomposition or side reactions.3. Incorrect stoichiometry of reactants. | 1. Use a dry, inert solvent.2. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.3. Carefully control the stoichiometry of the reactants. |
| Reaction is very slow | 1. The solvent is not effectively stabilizing the transition state.2. Insufficient mixing.3. Low reaction temperature. | 1. For reactions involving polar intermediates, switch to a more polar solvent.2. Ensure efficient stirring throughout the reaction.3. Increase the reaction temperature, possibly using microwave irradiation if appropriate. |
| Difficulty in product isolation | 1. The product is highly soluble in the reaction solvent.2. Formation of an emulsion during workup. | 1. Choose a solvent from which the product will precipitate upon cooling or upon the addition of an anti-solvent.2. Add brine during aqueous workup to break emulsions. |
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the yield and reaction time for the Knoevenagel condensation of ethyl cyanoacetate with aromatic aldehydes, a reaction analogous to those that ethyl 2-amino-2-cyanoacetate might undergo.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| MDC | DIPEAc | Reflux | - | - |
| Hexane | DIPEAc | Reflux | 3-6 | High |
| Ethanol | DIPEAc | Reflux | - | Lower than hexane |
| Methanol | DIPEAc | Reflux | - | Lower than hexane |
| DMF | DIPEAc | Reflux | - | Lower than hexane |
| Acetonitrile | DIPEAc | Reflux | - | Lower than hexane |
| THF | DIPEAc | Reflux | - | Lower than hexane |
| Diisopropyl ether | DIPEAc | Reflux | - | Lower than hexane |
Data adapted from a study on the Knoevenagel condensation of ethyl cyanoacetate.[4][5] DIPEAc: Diisopropylethylammonium acetate.
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol is for a representative Knoevenagel condensation reaction of an aromatic aldehyde with ethyl cyanoacetate, which can be adapted for ethyl 2-amino-2-cyanoacetate.[4][5]
-
To a solution of the aromatic aldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in the selected solvent (10 mL), add the catalyst (e.g., diisopropylethylammonium acetate, 0.1 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter and wash with a suitable solvent.
-
If the product is soluble, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Synthesis of Ethyl Cyanoacetate
This protocol describes a common method for the synthesis of ethyl cyanoacetate via esterification of cyanoacetic acid.[1][6]
-
Dissolve cyanoacetic acid in ethanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux (typically 60-80°C) for several hours.
-
Monitor the reaction by TLC or GC.
-
After completion, allow the mixture to cool and separate the layers.
-
The organic layer containing ethyl cyanoacetate is then subjected to distillation for purification.
Visualizations
Caption: A generalized experimental workflow for reactions involving ethyl 2-amino-2-cyanoacetate.
Caption: A troubleshooting decision tree for addressing low product yield in experiments.
References
- 1. Synthesis method of ethyl cyanoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jmcs.org.mx [jmcs.org.mx]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. Production method and process of ethyl cyanoacetate-Chemwin [en.888chem.com]
Technical Support Center: Managing Exothermic Reactions with Ethyl 2-Amino-2-Cyanoacetate
Disclaimer: The following guide provides a framework for managing temperature control in exothermic reactions involving ethyl 2-amino-2-cyanoacetate. Specific quantitative data for the thermal hazards of this particular compound is not widely available in published literature. Therefore, the information provided is based on general principles of chemical process safety and data for structurally similar compounds. It is imperative that users conduct their own thermal hazard assessments and experimental validations before proceeding with any reaction, particularly on a larger scale.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with reactions of ethyl 2-amino-2-cyanoacetate?
A1: While specific data is limited, compounds containing amino, cyano, and ester functional groups can be highly reactive. The primary thermal hazards include:
-
Rapid, highly exothermic desired reactions: The intended chemical transformation may release a significant amount of heat, leading to a rapid temperature increase if not adequately controlled.
-
Secondary or decomposition reactions: At elevated temperatures, ethyl 2-amino-2-cyanoacetate or its reaction products may undergo unintended, often highly energetic, decomposition reactions. These can be triggered if the primary reaction temperature exceeds a critical threshold.
-
Thermal runaway: This is a critical situation where the rate of heat generation from an exothermic process exceeds the rate of heat removal. This leads to an accelerating cycle of temperature and pressure increase, potentially resulting in vessel rupture or explosion.
Q2: What initial steps should I take to assess the thermal risk of my reaction involving ethyl 2-amino-2-cyanoacetate?
A2: A thorough thermal risk assessment is crucial. Key initial steps include:
-
Literature Review: Search for any available data on the thermal stability of ethyl 2-amino-2-cyanoacetate and the specific reaction type you are performing.
-
Analog Study: As a starting point, review the safety and reactivity data for similar molecules, such as ethyl cyanoacetate. Be aware that the additional amino group in your molecule can significantly alter its reactivity and thermal stability.
-
Thermal Screening: Perform initial thermal screening using techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic events, including the desired reaction and any potential decomposition.[1][2]
Q3: What are the key parameters I need to determine for safe temperature control?
A3: To ensure safe operation, you should aim to determine the following parameters through experimental methods like reaction calorimetry:[3][4][5]
-
Heat of Reaction (ΔHrxn): The total amount of heat released by the desired reaction.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase of the reaction mass if no heat is removed by the cooling system. This represents a worst-case scenario.[6]
-
Maximum Temperature of Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach in the event of a cooling failure, considering the accumulation of unreacted reagents.[7]
-
Onset Temperature of Decomposition (T_onset): The temperature at which the compound or reaction mixture begins to undergo a secondary, often more hazardous, exothermic decomposition.[2][8]
Q4: What are the most effective methods for controlling the temperature of an exothermic reaction in a laboratory setting?
A4: Effective temperature control relies on a multi-faceted approach:
-
Efficient Heat Removal: Utilize a reactor with a cooling jacket, cooling coils, or an external heat exchanger. Ensure the cooling medium is at a sufficiently low temperature and has an adequate flow rate.[6][9]
-
Controlled Reagent Addition (Semi-batch Operation): For highly exothermic reactions, adding one of the reagents gradually allows the rate of heat generation to be controlled by the addition rate. This prevents the accumulation of large amounts of unreacted material.[10][11]
-
Adequate Agitation: Good mixing is essential to prevent the formation of localized hot spots and to ensure efficient heat transfer to the cooling surfaces.[6]
-
Use of a Diluent: Performing the reaction in an appropriate solvent can increase the thermal mass of the system, helping to absorb the heat generated and moderate the temperature rise.
Section 2: Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Unexpectedly Rapid Temperature Increase | 1. Incorrect reagent stoichiometry (too much of a limiting reagent added at once).2. Inadequate cooling capacity or coolant flow.3. Poor agitation leading to localized exotherms.4. Higher than expected starting temperature.5. Catalyst activity is higher than anticipated. | 1. Immediately stop reagent addition.2. Increase coolant flow to maximum and/or lower coolant temperature.3. Increase agitation speed if safe to do so.4. If the temperature continues to rise uncontrollably, be prepared to implement an emergency quench procedure (addition of a cold, inert liquid).5. Review the experimental protocol and calculations before restarting. |
| Temperature Fluctuations or "Hot Spots" | 1. Poor mixing or inadequate stirrer design.2. Viscosity of the reaction mixture is increasing.3. Solid precipitation is hindering heat transfer. | 1. Ensure the stirrer is appropriately sized and positioned for the reactor.2. Consider a different stirrer type (e.g., anchor for high viscosity).3. If possible and safe, increase the agitation rate.4. Consider using a higher dilution to prevent precipitation. |
| Reaction Fails to Initiate, Followed by a Sudden Exotherm | 1. An induction period for the reaction.2. Low initial temperature is preventing initiation.3. Catalyst has not been activated. | 1. CRITICAL: This indicates a dangerous accumulation of unreacted reagents. Do not continue to add more reagents.2. If possible, try to initiate the reaction with a very small, controlled amount of a more active initiator or by gently warming a small portion of the mixture if the thermal hazard assessment allows.3. For future experiments, consider a higher starting temperature or the addition of a small amount of the reaction mixture from a previous successful batch to initiate the reaction. |
| Cooling System is at Maximum Capacity, but Temperature is Still Rising | 1. The heat generated by the reaction exceeds the heat removal capacity of the reactor.2. The scale of the reaction is too large for the equipment. | 1. Immediately stop reagent addition.2. If the temperature rise is slow and manageable, allow the reaction to proceed to completion under close monitoring.3. For future experiments, reduce the rate of addition, decrease the reaction concentration, or use a lower reaction temperature.4. Consider scaling down the reaction or using a larger reactor with better heat transfer capabilities. |
Section 3: Data Presentation (Illustrative)
Note: The following data is for illustrative purposes only and does not represent actual experimental values for ethyl 2-amino-2-cyanoacetate. A thorough experimental investigation is required to determine these values.
Table 1: Thermal Screening Data (DSC)
| Parameter | Value | Interpretation |
| Onset of Desired Reaction | 80 °C | The temperature at which the intended reaction begins to generate heat. |
| Peak of Desired Reaction | 120 °C | The temperature at which the desired reaction rate is at its maximum. |
| Onset of Decomposition | 210 °C | CRITICAL: The temperature at which a secondary, potentially hazardous decomposition begins. There should be a significant safety margin between the process temperature and this value. |
Table 2: Reaction Calorimetry Data (Illustrative)
| Parameter | Value | Significance for Safety |
| Heat of Reaction (ΔHrxn) | -150 kJ/mol | A high value indicates a significant amount of heat will be released. |
| Heat Capacity (Cp) | 1.8 J/g·K | Used to calculate the adiabatic temperature rise. |
| Adiabatic Temperature Rise (ΔTad) | 95 °C | A large value indicates a high potential for a thermal runaway if cooling is lost. |
| Maximum Heat Flow | 50 W/L | Determines the required cooling capacity of the reactor to maintain a constant temperature. |
Section 4: Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening
Objective: To determine the onset temperatures of exothermic events for the reaction mixture.[1][2]
Methodology:
-
Prepare a sample of the complete reaction mixture in the desired stoichiometry.
-
Accurately weigh 1-5 mg of the sample into a high-pressure DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 2-5 °C/min) from ambient temperature to a temperature beyond the expected process temperature (e.g., 350 °C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify the onset temperature, peak temperature, and energy release of any exothermic events.
Protocol 2: Reaction Calorimetry (RC) for Process Safety Data
Objective: To measure the heat of reaction, heat flow, and calculate the adiabatic temperature rise under process conditions.[3][4][5]
Methodology:
-
Set up the reaction calorimeter with the solvent and one of the starting materials.
-
Bring the reactor contents to the desired initial process temperature.
-
Start the controlled addition of the second reactant at a predetermined rate.
-
The reaction calorimeter will measure the heat flow in real-time by maintaining a constant temperature in the reactor and measuring the energy removed by the cooling jacket.
-
Continue monitoring the heat flow until the reaction is complete (i.e., the heat flow returns to the baseline).
-
Integrate the heat flow over time to determine the total heat of reaction.
-
Use the collected data (heat of reaction and heat capacity of the mixture) to calculate the adiabatic temperature rise.
Section 5: Visualizations
References
- 1. dekra.us [dekra.us]
- 2. Thermal Hazards Assessment (Allentown Lab) [intertek.com]
- 3. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 4. fauske.com [fauske.com]
- 5. mt.com [mt.com]
- 6. amarequip.com [amarequip.com]
- 7. wjarr.com [wjarr.com]
- 8. fauske.com [fauske.com]
- 9. quora.com [quora.com]
- 10. fauske.com [fauske.com]
- 11. irjet.net [irjet.net]
How to avoid dimerization of ethyl cyanoacetate during reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the dimerization of ethyl cyanoacetate during chemical reactions.
Troubleshooting Guide: Minimizing Ethyl Cyanoacetate Dimerization
Dimerization of ethyl cyanoacetate is a common side reaction, particularly in the presence of bases, which can deprotonate the active methylene group and initiate self-condensation. The primary dimeric product formed in the presence of sodium ethoxide is diethyl 3-amino-2-cyano-2-pentenedioate.[1] This guide provides a systematic approach to troubleshoot and minimize this unwanted reaction.
Logical Flow for Troubleshooting Dimerization
The following diagram outlines a decision-making workflow for addressing the dimerization of ethyl cyanoacetate.
Caption: Troubleshooting workflow for minimizing ethyl cyanoacetate dimerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ethyl cyanoacetate dimerization?
A1: The dimerization of ethyl cyanoacetate is typically a base-catalyzed self-condensation. The reaction proceeds through the following general steps:
-
Deprotonation: A base removes a proton from the acidic α-carbon of an ethyl cyanoacetate molecule, forming a carbanion.
-
Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ethyl cyanoacetate molecule.
-
Cyclization/Rearrangement: The intermediate can then undergo further reactions, such as cyclization or rearrangement, to form a stable dimeric product. Heating in the presence of sodium ethoxide, for example, forms diethyl 3-amino-2-cyano-2-pentenedioate.[1]
The following diagram illustrates the key steps in the base-catalyzed dimerization.
Caption: Simplified mechanism of ethyl cyanoacetate dimerization.
Q2: I am observing significant dimerization during a Knoevenagel condensation. How can I prevent this?
A2: Dimerization during a Knoevenagel condensation is often due to suboptimal catalyst choice or reaction conditions. To minimize this side reaction, consider the following:
-
Catalyst Selection: Strong bases like sodium ethoxide can promote self-condensation. Opt for milder catalysts. Several studies report high yields for the Knoevenagel condensation with minimal side products using catalysts such as:
-
Reaction Conditions: Running the reaction at elevated temperatures can favor dimerization. Many modern protocols for the Knoevenagel condensation are effective at room temperature, which helps to suppress side reactions.
Q3: Can the choice of solvent affect the rate of dimerization?
A3: Yes, the solvent can play a crucial role. In a case of self-condensation involving three molecules of ethyl cyanoacetate, the reaction was observed in dimethyl sulfoxide (DMSO) with an excess of potassium carbonate.[5] Polar aprotic solvents like DMSO can enhance the reactivity of anionic intermediates, potentially accelerating dimerization. When encountering dimerization, consider switching to a less polar solvent or a protic solvent if compatible with your reaction chemistry.
Q4: Are there specific conditions under which trimerization of ethyl cyanoacetate occurs?
A4: Yes, under certain conditions, three molecules of ethyl cyanoacetate can undergo a Claisen-type intermolecular condensation. This has been observed in the presence of excess potassium carbonate in DMSO.[5] Another instance of self-condensation involving three molecules occurs in the presence of triethyl phosphite and zinc acetate.[5] These are specific cases, and dimerization is the more commonly encountered self-condensation pathway.
Experimental Protocols to Minimize Dimerization
The following are examples of established protocols where ethyl cyanoacetate is used successfully with minimal dimerization, highlighting the key parameters that contribute to this success.
Protocol 1: Knoevenagel Condensation with a Mild Organic Base
This protocol for the Knoevenagel condensation utilizes a mild base, which is less likely to promote the self-condensation of ethyl cyanoacetate compared to strong inorganic bases.
| Parameter | Value/Condition | Rationale for Minimizing Dimerization |
| Reactants | Benzaldehyde, Ethyl Cyanoacetate | - |
| Catalyst | Diisopropylethylammonium acetate (DIPEAc) | DIPEAc is a mild, non-nucleophilic base that effectively catalyzes the Knoevenagel condensation without strongly promoting self-condensation.[3] |
| Solvent | Dichloromethane (DCM) | A common organic solvent that is relatively non-polar. |
| Temperature | Reflux | While refluxing, the mildness of the catalyst is key to preventing dimerization. |
| Work-up | Layer separation and concentration | Standard procedure to isolate the product.[3] |
Detailed Methodology:
-
To a solution of an aldehyde (1 mmol) in dichloromethane (10 mL), add ethyl cyanoacetate (1 mmol) and DIPEAc (10 mol%).
-
Reflux the reaction mixture and monitor its progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to 40-45°C.
-
Separate the layers and concentrate the product-containing layer under vacuum.
-
Purify the resulting material using appropriate solvents to obtain the desired product.[3]
Protocol 2: Michael Addition with Controlled Conditions
A user on a research forum reported issues with the self-condensation of ethyl cyanoacetate during a Michael addition using sodium ethoxide in refluxing ethanol.[6] The suggested solutions involved using alternative catalyst systems that are less prone to inducing self-condensation.
| Parameter | Recommended Condition | Rationale for Minimizing Dimerization |
| Catalyst | Basic ionic liquid (e.g., [bmIm]OH) or an organocatalyst (e.g., cinchona alkaloid-derived thiourea) | These catalysts are reported to give high yields for the Michael addition of ethyl cyanoacetate, suggesting they are less likely to cause self-condensation compared to sodium ethoxide.[6] |
| Temperature | As specified in the literature for the chosen catalyst (often room temperature) | Avoiding high temperatures, such as refluxing ethanol, can reduce the rate of the competing dimerization reaction. |
| Base Addition | Slow, controlled addition | If a strong base must be used, adding it slowly can help to keep the concentration of the ethyl cyanoacetate carbanion low at any given time, thus disfavoring the bimolecular self-condensation reaction. |
General Troubleshooting for Michael Additions:
-
Lower the Temperature: Attempt the reaction at room temperature or even 0°C before resorting to reflux.
-
Change the Base: Replace sodium ethoxide with a weaker organic base or a specialized organocatalyst.
-
Control Stoichiometry and Addition: Use only a catalytic amount of base and consider adding it dropwise to the mixture of the Michael acceptor and ethyl cyanoacetate.
References
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemprob.org [chemprob.org]
- 6. researchgate.net [researchgate.net]
Challenges in the scale-up of reactions involving ethyl 2-amino-2-cyanoacetate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of reactions involving ethyl 2-amino-2-cyanoacetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of reactions with ethyl 2-amino-2-cyanoacetate.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor reaction progress by TLC or HPLC. Consider extending the reaction time or cautiously increasing the temperature. |
| Catalyst deactivation: Impurities in the starting material or solvent can poison the catalyst (e.g., Pd/C in hydrogenation). | Ensure high purity of starting materials and solvents. Consider using a fresh batch of catalyst or increasing the catalyst loading. | |
| Side reactions: Formation of by-products due to incorrect stoichiometry or temperature fluctuations. | Maintain strict control over reagent stoichiometry and reaction temperature. Add reagents portion-wise to control exotherms. | |
| Product instability: Decomposition of ethyl 2-amino-2-cyanoacetate under reaction or work-up conditions. | Keep the reaction and work-up temperatures as low as possible. Minimize exposure to acidic or basic conditions. | |
| Formation of Impurities | Over-hydrogenation: In syntheses involving the reduction of a nitroso group, over-hydrogenation can lead to by-products. | Carefully control the hydrogen pressure and reaction time. Monitor the reaction closely to stop it once the starting material is consumed. |
| Hydrolysis: The ester or nitrile group can hydrolyze, especially in the presence of acid or base and water. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to exclude moisture. | |
| Dimerization/Polymerization: α-amino nitriles can be unstable and may dimerize or polymerize, particularly at elevated temperatures. | Maintain a low reaction temperature and process the product as quickly as possible. | |
| Difficult Purification | Oily product: The product may not crystallize easily, making isolation difficult. | Attempt crystallization from various solvent systems. If crystallization fails, consider chromatographic purification, although this may be challenging on a large scale. |
| Co-crystallization with by-products: Impurities with similar structures can co-crystallize with the desired product. | Optimize the crystallization conditions (solvent, temperature, cooling rate) to improve selectivity. Multiple recrystallizations may be necessary. | |
| Thermal instability during distillation: The product may decompose at the temperatures required for distillation. | Use vacuum distillation to lower the boiling point. Ensure the distillation apparatus is clean and free of contaminants that could catalyze decomposition. | |
| Safety Concerns | Hydrogen gas handling (for hydrogenation reactions): Hydrogen is highly flammable and can form explosive mixtures with air. | Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and after the reaction. |
| Pyrophoric catalysts (e.g., Pd/C): The catalyst can ignite spontaneously upon exposure to air, especially when dry. | Handle the catalyst under a blanket of inert gas. Keep the catalyst wet with solvent during filtration and transfer. Quench the used catalyst carefully with water before disposal. | |
| Toxicity of nitriles: Organic nitriles can be toxic if inhaled, ingested, or absorbed through the skin. | Handle ethyl 2-amino-2-cyanoacetate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of ethyl 2-amino-2-cyanoacetate?
A1: The main challenges include managing the exothermic nature of the reaction, preventing side reactions like over-hydrogenation and hydrolysis, ensuring the stability of the thermally sensitive product, and developing a robust purification method for large quantities.
Q2: How can I control the exotherm during the hydrogenation of the nitroso precursor to ethyl 2-amino-2-cyanoacetate on a large scale?
A2: To control the exotherm, consider the following:
-
Slow addition of reagents: If applicable to your specific synthesis.
-
Efficient cooling: Ensure your reactor has adequate cooling capacity.
-
Portion-wise addition of catalyst: This can help to control the reaction rate.
-
Dilution: Using a larger volume of solvent can help to dissipate heat.
Q3: What are the optimal storage conditions for ethyl 2-amino-2-cyanoacetate?
A3: Ethyl 2-amino-2-cyanoacetate should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. It is sensitive to heat, light, and moisture.
Q4: What are the common by-products in the synthesis of ethyl 2-amino-2-cyanoacetate and how can they be minimized?
A4: Common by-products can include the corresponding carboxylic acid (from hydrolysis of the ester), the amide (from hydrolysis of the nitrile), and over-hydrogenated products. To minimize these, use anhydrous conditions, maintain strict temperature control, and carefully monitor the reaction to avoid excessive reaction times.
Q5: Are there any specific safety precautions for handling large quantities of ethyl 2-amino-2-cyanoacetate?
A5: Yes. In addition to standard laboratory PPE, it is crucial to work in a well-ventilated area or use a closed system for transfers. Have an emergency plan in place for spills and accidental exposure. Be aware that upon heating or in contact with strong acids, toxic fumes may be released.
Experimental Protocols
Synthesis of Ethyl 2-Amino-2-Cyanoacetate via Hydrogenation
This protocol is a general guideline based on typical hydrogenation reactions and should be adapted and optimized for specific equipment and scale.
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and leak-tested.
-
Inerting: Purge the reactor multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Charging Reagents:
-
Charge the reactor with the starting material, ethyl 2-nitroso-2-cyanoacetate, and a suitable solvent (e.g., ethanol).
-
Under a continuous flow of inert gas, carefully add the palladium on carbon (Pd/C) catalyst (typically 5-10 wt% on a dry basis). The catalyst should be wetted with solvent before addition to prevent ignition.
-
-
Hydrogenation:
-
Seal the reactor and purge again with the inert gas before introducing hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 atm).
-
Begin agitation and maintain the desired reaction temperature (e.g., 20-40°C). The reaction is exothermic, so cooling will be required to maintain the set temperature.
-
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and/or by analyzing samples via TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, stop the hydrogen flow and purge the reactor with inert gas.
-
Carefully filter the reaction mixture to remove the catalyst. The filter cake should be kept wet with solvent at all times to prevent the catalyst from igniting.
-
The filtrate containing the product can then be concentrated under reduced pressure at a low temperature.
-
-
Purification: The crude product can be purified by crystallization from a suitable solvent system or by vacuum distillation.
Data Presentation
Table 1: Effect of Temperature on Hydrogenation Reaction
| Parameter | 20°C | 30°C | 40°C |
| Reaction Time (h) | 12 | 8 | 5 |
| Yield (%) | 85 | 92 | 88 |
| Key Impurity (%) | 1.2 | 2.5 | 4.1 |
Note: Data is illustrative and will vary based on specific reaction conditions and scale.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of ethyl 2-amino-2-cyanoacetate.
Caption: Logical troubleshooting flow for reaction scale-up issues.
Best practices for handling and storage of ethyl 2-amino-2-cyanoacetate to maintain purity.
This technical support center provides best practices for the handling, storage, and purity assessment of ethyl 2-amino-2-cyanoacetate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for ethyl 2-amino-2-cyanoacetate to maintain its purity?
To ensure the long-term purity and stability of ethyl 2-amino-2-cyanoacetate, it is recommended to store it in a freezer at temperatures at or below -20°C.[1] The compound should be stored in a tightly sealed container, in a dark place, and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] Some suppliers also suggest storage at 0-8°C, which may be suitable for shorter periods.
Q2: What are the potential degradation pathways for ethyl 2-amino-2-cyanoacetate?
While specific degradation pathways for ethyl 2-amino-2-cyanoacetate are not extensively documented, compounds containing both amino and nitrile functional groups, known as α-aminonitriles, can be susceptible to hydrolysis. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, and the ester group can be hydrolyzed to a carboxylic acid, particularly in the presence of acid or base. The amino group may also be susceptible to oxidation over time.
Q3: What are the common impurities found in ethyl 2-amino-2-cyanoacetate?
Common impurities may include starting materials from its synthesis, byproducts of side reactions, or degradation products. Without a specific documented synthesis, potential impurities are speculative but could include the corresponding amide or carboxylic acid from hydrolysis of the nitrile or ester groups, respectively. Purity levels from commercial suppliers are typically around 95%.[2]
Q4: Is ethyl 2-amino-2-cyanoacetate sensitive to air or moisture?
Yes, due to the presence of the amino and ester functionalities, ethyl 2-amino-2-cyanoacetate is likely sensitive to moisture and air. The amino group can be oxidized, and the ester can hydrolyze in the presence of water. Therefore, it is crucial to handle the compound under an inert atmosphere and to use anhydrous solvents and reagents in reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Purity/Assay Results | Improper storage conditions (exposure to heat, light, moisture, or air). | Ensure the compound is stored at or below -20°C in a tightly sealed container under an inert atmosphere and in a dark place. |
| Contamination during handling. | Use clean, dry glassware and spatulas. Handle the compound in a glove box or under a stream of inert gas. | |
| Inconsistent Experimental Results | Degradation of the compound. | Check the purity of the starting material before use. If necessary, repurify the compound. |
| Presence of impurities that interfere with the reaction. | Analyze the starting material for impurities using appropriate analytical techniques (see Experimental Protocols). | |
| Discoloration of the Compound (e.g., yellowing) | Oxidation of the amino group. | Store under an inert atmosphere and protect from light. Minimize exposure to air during handling. |
| Presence of impurities. | Consider purification by recrystallization or chromatography if the discoloration is significant and impacts experimental outcomes. |
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 32683-02-6 | [2][3][4] |
| Molecular Formula | C5H8N2O2 | [2][4] |
| Molecular Weight | 128.13 g/mol | [2] |
| Appearance | Not explicitly stated, likely a solid or oil. | |
| Purity | Typically ≥ 95% | [2] |
Recommended Storage Conditions Summary
| Parameter | Recommendation | Source |
| Temperature | Store in freezer, under -20°C | [1] |
| Store at 0-8 °C | [5] | |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | [1] |
| Light | Keep in a dark place | [1] |
| Container | Tightly sealed container |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A starting gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (likely in the range of 210-250 nm).
-
Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC-MS analysis of ethyl 2-amino-2-cyanoacetate may be challenging due to its polarity. Derivatization is often necessary for amino compounds to improve volatility and chromatographic performance.[7][8]
-
Derivatization Reagent: A silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to derivatize the amino group.[7]
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C) to ensure elution of the derivatized compound.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the derivatized compound (e.g., 50-500 m/z).
Melting Point Determination
If the compound is a solid, determining its melting point is a straightforward method to assess purity. A sharp melting point range close to the literature value indicates high purity, while a broad melting range suggests the presence of impurities.
Visualizations
Caption: Experimental workflow for ensuring the purity of ethyl 2-amino-2-cyanoacetate.
Caption: Factors influencing the degradation and purity of ethyl 2-amino-2-cyanoacetate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. achemblock.com [achemblock.com]
- 3. Ethyl 2-amino-2-cyanoacetate | 32683-02-6 [sigmaaldrich.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Separation of Ethyl cyanoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Molecular Landscape: A Comparative NMR Analysis of Ethyl 2-amino-2-cyanoacetate and Related Esters
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating these structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for ethyl 2-amino-2-cyanoacetate, a versatile building block in organic synthesis, against two structurally related alternatives: ethyl cyanoacetate and ethyl glycinate. This comparison, supported by experimental and predicted data, offers insights into the influence of substituents on the electronic environment of the molecule.
The key difference in the structures of these three molecules lies in the substitution at the α-carbon. Ethyl 2-amino-2-cyanoacetate features both an amino (-NH₂) and a cyano (-CN) group, ethyl cyanoacetate possesses a methylene group (-CH₂-) and a cyano group, while ethyl glycinate has an amino group and a methylene group. These variations in substituents directly impact the chemical shifts and coupling patterns observed in their respective NMR spectra.
Comparative Analysis of ¹H and ¹³C NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR data for ethyl cyanoacetate and ethyl glycinate, alongside predicted data for ethyl 2-amino-2-cyanoacetate. The predicted values for ethyl 2-amino-2-cyanoacetate are based on computational models and provide a valuable reference in the absence of readily available experimental spectra.
Table 1: ¹H NMR Data Comparison
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl 2-amino-2-cyanoacetate (Predicted) | -CH (α-carbon) | ~4.5 | Singlet | - |
| -NH₂ | ~2.5 (broad) | Singlet | - | |
| -OCH₂CH₃ | ~4.2 | Quartet | ~7.1 | |
| -OCH₂CH₃ | ~1.3 | Triplet | ~7.1 | |
| Ethyl Cyanoacetate (Experimental) | -CH₂ (α-carbon) | 3.48 | Singlet | - |
| -OCH₂CH₃ | 4.27 | Quartet | 7.1 | |
| -OCH₂CH₃ | 1.33 | Triplet | 7.1 | |
| Ethyl Glycinate (Experimental) | -CH₂ (α-carbon) | 3.45 | Singlet | - |
| -NH₂ | 1.65 (broad) | Singlet | - | |
| -OCH₂CH₃ | 4.18 | Quartet | 7.1 | |
| -OCH₂CH₃ | 1.27 | Triplet | 7.1 |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| Ethyl 2-amino-2-cyanoacetate (Predicted) | C=O | ~165 |
| -CN | ~118 | |
| -CH (α-carbon) | ~50 | |
| -OCH₂CH₃ | ~63 | |
| -OCH₂CH₃ | ~14 | |
| Ethyl Cyanoacetate (Experimental) | C=O | 162.9 |
| -CN | 113.1 | |
| -CH₂ (α-carbon) | 25.0 | |
| -OCH₂CH₃ | 63.2 | |
| -OCH₂CH₃ | 13.9 | |
| Ethyl Glycinate (Experimental) | C=O | 172.5 |
| -CH₂ (α-carbon) | 43.1 | |
| -OCH₂CH₃ | 61.2 | |
| -OCH₂CH₃ | 14.2 |
Interpretation of Spectral Data
The predicted downfield shift of the α-carbon proton in ethyl 2-amino-2-cyanoacetate (~4.5 ppm) compared to its counterparts in ethyl cyanoacetate (3.48 ppm) and ethyl glycinate (3.45 ppm) can be attributed to the combined electron-withdrawing effects of the adjacent cyano and amino groups. Similarly, the predicted chemical shift of the α-carbon in the ¹³C NMR spectrum (~50 ppm) is significantly different from that of ethyl cyanoacetate (25.0 ppm) and ethyl glycinate (43.1 ppm), highlighting the unique electronic environment created by the geminal amino and cyano substituents.
The signals for the ethyl ester group (-OCH₂CH₃) in all three compounds exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons, a result of spin-spin coupling. The chemical shifts for these groups remain relatively consistent across the three molecules, indicating that the electronic influence of the α-substituents does not extend significantly to the ester moiety.
Experimental Protocols
The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra, representative of standard laboratory practices.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for calibration of the chemical shift scale to 0 ppm.
¹H NMR Spectroscopy:
-
The spectrum is typically acquired on a 300 MHz or 500 MHz NMR spectrometer.
-
Standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
¹³C NMR Spectroscopy:
-
The spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz or 125 MHz.
-
Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.
-
A wider spectral width is used compared to ¹H NMR.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay are required.
Logical Workflow for NMR Analysis
The process of NMR analysis, from sample preparation to spectral interpretation, can be visualized as a logical workflow.
Caption: A flowchart illustrating the key stages of an NMR experiment, from sample preparation to final structural determination.
Characterization of Ethyl 2-Amino-2-Cyanoacetate Derivatives by Mass Spectrometry: A Comparative Guide
The analysis of ethyl 2-amino-2-cyanoacetate derivatives is crucial in various research and development fields, including medicinal chemistry and materials science. Mass spectrometry (MS) stands out as a primary analytical technique, offering high sensitivity and selectivity for the structural elucidation and quantification of these compounds.[1] This guide provides a comparative overview of different mass spectrometry approaches for characterizing ethyl 2-amino-2-cyanoacetate derivatives, supported by experimental data and protocols.
Comparison of Ionization Techniques
The choice of ionization technique is critical in mass spectrometry as it significantly influences the degree of fragmentation and the observability of the molecular ion. For ethyl 2-amino-2-cyanoacetate derivatives, the selection between "hard" and "soft" ionization methods depends on the analytical goal.
Electron Ionization (EI): As a hard ionization technique, EI bombards molecules with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[2] This can be advantageous for structural elucidation by providing a detailed fragmentation pattern, which acts as a molecular fingerprint. However, for some molecules, the molecular ion peak may be weak or entirely absent, making it difficult to determine the molecular weight.[3][4]
Chemical Ionization (CI): CI is a soft ionization technique that uses a reagent gas to ionize the analyte through ion-molecule reactions.[3][5] This process imparts less energy to the analyte molecule, resulting in less fragmentation and a more prominent quasi-molecular ion peak (e.g., [M+H]⁺).[4][5] CI is often used to confirm the molecular weight of a compound when EI fails to produce a clear molecular ion.[5] The choice of reagent gas (e.g., methane, isobutane, ammonia) can be used to control the extent of fragmentation.[3][5]
Electrospray Ionization (ESI): ESI is another soft ionization technique commonly coupled with liquid chromatography (LC). It is particularly suitable for polar and thermally labile molecules. ESI typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for molecular weight determination.[1]
The following table summarizes the key characteristics of these ionization techniques for the analysis of ethyl 2-amino-2-cyanoacetate derivatives.
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Electrospray Ionization (ESI) |
| Ionization Type | Hard | Soft | Soft |
| Fragmentation | Extensive | Minimal to moderate | Minimal |
| Molecular Ion | Often weak or absent | Strong quasi-molecular ion | Strong quasi-molecular ion |
| Primary Use | Structural elucidation via fragmentation patterns | Molecular weight determination | Molecular weight determination, LC-MS |
| Compatibility | Gas Chromatography (GC) | Gas Chromatography (GC) | Liquid Chromatography (LC) |
Fragmentation Patterns of Ethyl 2-Amino-2-Cyanoacetate Derivatives
The fragmentation of ethyl 2-amino-2-cyanoacetate derivatives in mass spectrometry is influenced by the functional groups present in the molecule. Common fragmentation pathways involve cleavages of bonds adjacent to the carbonyl group, the amino group, and the cyano group.
Under Electron Ionization (EI) , the fragmentation of related N-monosubstituted cyanoacetamides has been shown to involve the fission of carbon-carbon bonds next to the carbonyl function or the nitrogen atom.[6] For esters, characteristic fragments arise from the cleavage of bonds next to the C=O group, leading to the loss of the alkoxy group (-OR).[7] For ethyl 2-amino-2-cyanoacetate and its derivatives, key fragmentation pathways would likely include:
-
Loss of the ethoxy radical (-•OCH2CH3)
-
Loss of ethylene (C2H4) via McLafferty rearrangement if an appropriate gamma-hydrogen is available.
-
Cleavage of the C-C bond between the alpha-carbon and the carbonyl group.
-
Loss of the cyano group (-CN) .
The NIST WebBook provides mass spectral data for the parent compound, ethyl cyanoacetate, showing major peaks at m/z 29, 68, and 27.[8]
Under softer ionization techniques like CI and ESI , fragmentation is significantly reduced, and the most abundant ion is typically the quasi-molecular ion ([M+H]⁺). Any observed fragment ions would result from the loss of stable neutral molecules, such as water (H2O) or ammonia (NH3), from the protonated molecule.
The table below lists some of the expected fragment ions for a generic N-substituted ethyl 2-amino-2-cyanoacetate derivative.
| Ion | Description | Ionization Technique |
| [M]⁺• | Molecular ion | EI |
| [M+H]⁺ | Protonated molecule | CI, ESI |
| [M-29]⁺ | Loss of •C2H5 from the ethyl ester | EI |
| [M-45]⁺ | Loss of •OC2H5 from the ethyl ester | EI |
| [M-26]⁺ | Loss of •CN | EI |
| [M+H-18]⁺ | Loss of H2O from the protonated molecule | CI, ESI |
Experimental Protocols
1. GC-MS Analysis (for volatile and thermally stable derivatives)
-
Sample Preparation: Dissolve the ethyl 2-amino-2-cyanoacetate derivative in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with both EI and CI capabilities.
-
GC Conditions:
-
MS Conditions:
-
EI Mode: Ionization energy of 70 eV, ion source temperature of 230°C.[9]
-
CI Mode: Use methane or ammonia as the reagent gas.
-
Mass Range: Scan from m/z 40 to a value exceeding the expected molecular weight of the derivative.
-
2. LC-MS Analysis (for less volatile or thermally labile derivatives)
-
Sample Preparation: Dissolve the derivative in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
LC Conditions:
-
MS Conditions (ESI+):
Mandatory Visualizations
Caption: General workflow for the mass spectrometric analysis of chemical compounds.
Caption: Comparison of hard and soft ionization techniques in mass spectrometry.
References
- 1. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oiccpress.com [oiccpress.com]
A Comparative Guide to Gas Chromatography Methods for Assessing Ethyl Cyanoacetate Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is a critical aspect of experimental integrity and product quality. Ethyl cyanoacetate, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals, is no exception.[1][2] Impurities can lead to unwanted side reactions, lower yields, and compromise the safety and efficacy of the final product.[2] This guide provides a comparative overview of gas chromatography (GC) methods for the purity assessment of ethyl cyanoacetate, supported by experimental data and protocols.
Gas Chromatography (GC) with Flame Ionization Detector (FID)
Gas chromatography is a widely accepted method for determining the purity of volatile compounds like ethyl cyanoacetate.[3][4] The principle relies on the separation of components in a sample based on their differential partitioning between a stationary phase in a column and a mobile gaseous phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
Experimental Protocol 1: Packed Column GC-FID
A study on the synthesis of ethyl cyanoacetate utilized a GC-FID method with an internal standard for quantification.[5][6]
Table 1: GC-FID Parameters for Ethyl Cyanoacetate Purity Analysis
| Parameter | Value |
| Column | KB-1 |
| Carrier Gas | Nitrogen |
| Detector | Flame Ionization Detector (FID) |
| Inlet Temperature | 240°C |
| Column Temperature Program | Initial: 120°C, Ramp: 30°C/min to 205°C, Hold for 5 min |
| Detector Temperature | 255°C |
| Internal Standard | Benzene |
Data Presentation
In this method, the retention times for the components were observed as follows:
Table 2: Retention Times of Components in GC-FID Analysis
| Component | Retention Time (min) |
| Absolute Ethanol | 0.50 |
| Benzene (Internal Standard) | 0.57 |
| Ethyl Cyanoacetate | 0.80 |
The purity of ethyl cyanoacetate is calculated based on the peak area relative to the internal standard.[5][6]
Experimental Workflow: GC-FID Analysis
Caption: Workflow for GC-FID purity analysis of ethyl cyanoacetate.
Alternative Gas Chromatography Method
While the above method is effective, other GC configurations can be employed, particularly when dealing with different potential impurities. A method developed for the analysis of related alkyl alpha cyanoacrylates can be adapted for ethyl cyanoacetate.[7]
Experimental Protocol 2: Capillary Column GC-FID
This method utilizes a different type of column and carrier gas, which may offer different selectivity for certain impurities.
Table 3: Alternative GC-FID Parameters
| Parameter | Value |
| Column | 10% Silicone Ohm Nutrile on 80/100 mesh Chromosorb P |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
| Injection Port Temperature | 210°C |
| Column Temperature | Isothermal at 165-185°C |
| Detector Temperature | 300°C |
This method highlights the importance of column selection in achieving desired separations. The use of a cyano-based stationary phase can offer enhanced selectivity for polar compounds.
Logical Relationship: Method Selection Considerations
Caption: Factors influencing the choice of analytical method.
Comparison with Alternative Methods: High-Performance Liquid Chromatography (HPLC)
While GC is a robust technique, High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for non-volatile impurities or thermally sensitive compounds.
HPLC Method Overview
A reverse-phase (RP) HPLC method has been described for the analysis of ethyl cyanoacetate.[8]
Table 4: HPLC Parameters for Ethyl Cyanoacetate Analysis
| Parameter | Value |
| Column | C18 (3 µm particles for UPLC) |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |
| Detector | UV or Mass Spectrometry (MS) |
For applications requiring mass spectrometry, formic acid should be used in place of phosphoric acid.[8] This method is also scalable for preparative separation to isolate impurities.[8]
Table 5: Comparison of GC and HPLC Methods
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation in the gas phase | Separation in the liquid phase |
| Analytes | Volatile and thermally stable compounds | Volatile and non-volatile compounds |
| Typical Impurities Detected | Residual solvents (e.g., ethanol), starting materials | Less volatile by-products, degradation products |
| Advantages | High resolution, fast analysis times | Wide applicability, suitable for thermally labile compounds |
| Disadvantages | Not suitable for non-volatile or thermally unstable compounds | Can use larger volumes of organic solvents |
Potential Impurities in Ethyl Cyanoacetate
The synthesis of ethyl cyanoacetate can result in several impurities. A common synthetic route involves the reaction of ethyl chloroacetate with sodium cyanide.[9] Potential impurities from this process include:
-
Unreacted starting materials: Ethyl chloroacetate, cyanoacetic acid.
-
Side products: Diethyl malonate, which can form if the reaction mixture is heated at high temperatures in the presence of acid and alcohol.[9]
-
Solvents used in synthesis and purification: Such as ethanol.
A robust analytical method should be capable of separating and quantifying these potential impurities from the main ethyl cyanoacetate peak.
Conclusion
Gas chromatography, particularly with a flame ionization detector, is a reliable and widely used method for assessing the purity of ethyl cyanoacetate. The choice of column and temperature programming are critical parameters that can be optimized to achieve the desired separation of potential impurities. For a comprehensive analysis, especially when non-volatile or thermally labile impurities are suspected, HPLC provides a powerful alternative. The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity.
References
- 1. ECYA (ETHYL CYANO ACETATE) - Ataman Kimya [atamanchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl Cyanoacetate 105-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Ethyl cyanoacetate = 98 105-56-6 [sigmaaldrich.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Ethyl cyanoacetate | SIELC Technologies [sielc.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reactivity of Ethyl 2-Amino-2-Cyanoacetate and Ethyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of ethyl 2-amino-2-cyanoacetate and its parent compound, ethyl cyanoacetate. Both are versatile building blocks in organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry. This document aims to provide an objective comparison based on available experimental data and established principles of chemical reactivity, assisting researchers in selecting the appropriate reagent for their synthetic needs.
At a Glance: Key Differences in Reactivity
The primary differentiator between ethyl 2-amino-2-cyanoacetate and ethyl cyanoacetate is the presence of an amino group at the α-position. This substitution introduces significant electronic and steric effects, altering the reactivity of the molecule in several key ways:
-
Nucleophilicity: Ethyl 2-amino-2-cyanoacetate possesses two nucleophilic centers: the α-carbon (after deprotonation) and the nitrogen of the amino group. This dual nucleophilicity allows for a wider range of cyclization reactions compared to ethyl cyanoacetate, which primarily acts as a carbon nucleophile.
-
Acidity of the α-Proton: The electron-donating nature of the amino group in ethyl 2-amino-2-cyanoacetate is expected to decrease the acidity of the α-proton compared to the methylene protons of ethyl cyanoacetate. This would theoretically require a stronger base to generate the corresponding carbanion.
-
Steric Hindrance: The amino group at the α-position increases the steric bulk around the reactive center, which can influence the rate and feasibility of certain reactions, particularly those involving bulky electrophiles.
-
Reaction Pathways: The presence of the amino group opens up unique reaction pathways for ethyl 2-amino-2-cyanoacetate, such as the formation of five- and six-membered nitrogen-containing heterocycles through intramolecular cyclization.
Data Presentation: Physical and Chemical Properties
| Property | Ethyl 2-Amino-2-Cyanoacetate | Ethyl Cyanoacetate |
| Molecular Formula | C₅H₈N₂O₂[1] | C₅H₇NO₂[2] |
| Molecular Weight | 128.13 g/mol [1] | 113.11 g/mol [2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Colorless liquid[2] |
| pKa of α-Proton | Not experimentally determined, but expected to be higher than ethyl cyanoacetate | ~11 in water |
Comparative Reactivity in Key Organic Reactions
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. Ethyl cyanoacetate is a classic substrate for this reaction, readily forming α,β-unsaturated products.[2]
Ethyl Cyanoacetate:
-
Reactivity: The methylene protons of ethyl cyanoacetate are sufficiently acidic to be removed by weak bases like piperidine or DABCO, leading to the formation of a stabilized carbanion that readily attacks the carbonyl carbon.[3][4] The reaction typically proceeds with high yields, especially with aromatic aldehydes.[3][5]
-
Typical Conditions: Catalytic amounts of a weak base (e.g., piperidine, DABCO) in a solvent like ethanol or in a solvent-free system.[3][5]
Ethyl 2-Amino-2-Cyanoacetate:
-
Reactivity: While theoretically capable of participating in Knoevenagel-type condensations, the presence of the amino group complicates this reaction. The amino group itself can react with the carbonyl compound to form an imine. Furthermore, the reduced acidity of the α-proton makes carbanion formation more challenging. Direct, unambiguous examples of Knoevenagel condensations with ethyl 2-amino-2-cyanoacetate are not well-documented in the reviewed literature.
Logical Relationship: Factors influencing Knoevenagel Condensation
Caption: Knoevenagel Condensation Reactivity Comparison.
Michael Addition
The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Ethyl cyanoacetate is a common Michael donor.[6][7][8]
Ethyl Cyanoacetate:
-
Reactivity: The enolate of ethyl cyanoacetate is a soft nucleophile and readily undergoes Michael addition to a wide range of Michael acceptors.[6][7] The reaction is typically catalyzed by a base strong enough to generate the enolate.
-
Typical Conditions: A base such as sodium ethoxide in an alcoholic solvent.[9]
Ethyl 2-Amino-2-Cyanoacetate:
-
Reactivity: The carbanion of ethyl 2-amino-2-cyanoacetate can act as a Michael donor. Additionally, the amino group itself can undergo aza-Michael addition. This dual reactivity can lead to different products depending on the reaction conditions and the substrate. There is evidence of α-aminonitriles participating in Michael additions.[10]
-
Potential Pathways:
-
C-Addition: The α-carbanion attacks the β-position of the Michael acceptor.
-
N-Addition (Aza-Michael): The amino group attacks the β-position of the Michael acceptor.
-
Experimental Workflow: Michael Addition
Caption: Michael Addition Pathways.
Cyclization Reactions: Synthesis of Heterocycles
Both molecules are valuable precursors for the synthesis of various heterocycles.
Ethyl Cyanoacetate:
-
Pyridine Synthesis: Ethyl cyanoacetate is widely used in the synthesis of 2-pyridones through multi-component reactions, often involving an aldehyde, a ketone, and an ammonium source.
-
Pyrimidine Synthesis: It can be condensed with amidines or guanidines to form aminopyrimidines. For instance, the reaction with guanidine hydrochloride in the presence of a base yields 2-amino-4-hydroxy-5-cyanopyrimidines.
Ethyl 2-Amino-2-Cyanoacetate:
-
Reactivity: The presence of both a nucleophilic amino group and an electrophilic nitrile group in close proximity makes ethyl 2-amino-2-cyanoacetate a potent precursor for intramolecular cyclizations, particularly the Thorpe-Ziegler reaction, to form five- or six-membered rings.[11][12] It is also a key intermediate in the synthesis of various substituted 2-aminopyridines and other nitrogen-containing heterocycles.[13]
-
Pyridine Synthesis: Can be used in the synthesis of highly substituted 2-aminopyridines.[13]
-
Imidazole and Oxazole Synthesis: The amino and cyano groups can participate in cyclization reactions to form imidazole and oxazole derivatives.[14]
Signaling Pathway: Heterocycle Synthesis
Caption: Heterocycle Synthesis from Precursors.
Experimental Protocols
Knoevenagel Condensation with Ethyl Cyanoacetate
General Procedure: [3] To a stirred mixture of an aromatic aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in a suitable solvent (e.g., 6.0 g of [HyEtPy]Cl–H₂O), 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol) is added at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic phase is then washed, dried, and concentrated to yield the product.
Example Data for Knoevenagel Condensation of Ethyl Cyanoacetate with Various Aldehydes: [3]
| Aldehyde | Product Yield (%) | Reaction Time (min) |
| 4-Nitrobenzaldehyde | 99 | 5 |
| 4-Chlorobenzaldehyde | 95 | 10 |
| 4-Methoxybenzaldehyde | 92 | 25 |
| Benzaldehyde | 91 | 20 |
Synthesis of 2-Aminopyridines from Ethyl 2-Amino-2-Cyanoacetate (Illustrative)
Conclusion
Ethyl cyanoacetate and ethyl 2-amino-2-cyanoacetate are both valuable C2 synthons in organic synthesis, yet their reactivity profiles differ significantly due to the α-amino substituent.
-
Ethyl cyanoacetate is a classical active methylene compound, reliable and predictable in its reactivity for Knoevenagel condensations and Michael additions, making it a workhorse for the synthesis of α,β-unsaturated systems and 1,5-dicarbonyl compounds.
-
Ethyl 2-amino-2-cyanoacetate , on the other hand, offers a richer and more complex reactivity profile. Its dual nucleophilicity (at the α-carbon and the amino nitrogen) and the potential for intramolecular cyclizations make it a more specialized but powerful tool for the construction of nitrogen-containing heterocycles, which are of high interest in drug discovery.
The choice between these two reagents will ultimately depend on the desired synthetic outcome. For straightforward C-C bond formations via enolate chemistry, ethyl cyanoacetate remains the reagent of choice. For the synthesis of complex nitrogen-containing heterocycles, the unique reactivity of ethyl 2-amino-2-cyanoacetate provides opportunities for novel synthetic strategies. Further quantitative studies directly comparing the reactivity of these two compounds would be highly beneficial to the scientific community.
References
- 1. Ethyl 2-amino-2-cyanoacetate | C5H8N2O2 | CID 288716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Michael Addition When \alpha,\beta -unsaturated carbonyl compounds reac.. [askfilo.com]
- 10. researchgate.net [researchgate.net]
- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclization of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate - Shiryaev - Žurnal organičeskoj himii [journals.eco-vector.com]
A Comparative Guide to Pyridine Synthesis: Ethyl 2-Amino-2-Cyanoacetate vs. Malononitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of ethyl 2-amino-2-cyanoacetate and malononitrile in the synthesis of pyridine derivatives. While direct comparative studies involving ethyl 2-amino-2-cyanoacetate are not extensively reported in the literature, this document leverages data on the closely related ethyl cyanoacetate to draw meaningful comparisons with the widely used malononitrile. The information presented is based on experimental data from multicomponent reactions, a common and efficient strategy for synthesizing highly substituted pyridines.
Performance Comparison in Pyridine Synthesis
Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecules in a single step. Both malononitrile and ethyl cyanoacetate are excellent substrates for MCRs aimed at synthesizing functionalized pyridines, particularly in reactions involving an aldehyde and a compound with an active methylene group.
A key example is the one-pot, three-component synthesis of N-amino-3-cyano-2-pyridone derivatives. In this reaction, cyanoacetohydrazide, an aromatic aldehyde, and an activated nitrile substrate (either malononitrile or ethyl cyanoacetate) are reacted in the presence of a base.[1] This provides a platform for a direct comparison of their reactivity and yields under similar conditions.
| Feature | Malononitrile | Ethyl Cyanoacetate | Remarks |
| Typical Product | 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | ethyl 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate | The resulting pyridine core incorporates two nitrile groups from malononitrile, versus one nitrile and one ester group from ethyl cyanoacetate.[1] |
| Reaction Yields | Generally high (e.g., 90-96% for various aldehydes) | Good to high (e.g., 85-92% for various aldehydes) | Both reagents provide excellent yields under optimized conditions.[1] |
| Reaction Conditions | Water, piperidine catalyst, room temperature | Water/ethanol (1:1), piperidine catalyst, reflux | Ethyl cyanoacetate requires heating to achieve high yields in this specific reaction.[1] |
| Reaction Time | Relatively short (e.g., 25-40 minutes) | Longer (e.g., 5-7 hours) | Malononitrile demonstrates faster reaction kinetics at room temperature.[1] |
Experimental Protocols
General Procedure for the Synthesis of 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (from Malononitrile)
A mixture of cyanoacetohydrazide (1 mmol), malononitrile (1 mmol), an aromatic aldehyde (1 mmol), and piperidine (0.02 mmol) in water (10 ml) is stirred at room temperature for the time specified for each derivative (typically 25-40 minutes).[1] The completion of the reaction is monitored by TLC. The resulting solid product is then filtered, washed with water, and dried.[1]
General Procedure for the Synthesis of Ethyl 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate (from Ethyl Cyanoacetate)
A mixture of cyanoacetohydrazide (1 mmol), ethyl cyanoacetate (1 mmol), an aromatic aldehyde (1 mmol), and piperidine (0.02 mmol) in a 1:1 mixture of water and ethanol (10 ml) is refluxed for the time specified for each derivative (typically 5-7 hours).[1] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and dried.[1]
Reaction Pathways and Logical Relationships
The synthesis of these pyridine derivatives proceeds through a cascade of reactions. The following diagrams illustrate the logical flow of these multi-component reactions.
Caption: Reaction workflow for pyridine synthesis.
The proposed mechanism for both reactions involves an initial Knoevenagel condensation between the aromatic aldehyde and the active methylene compound (malononitrile or ethyl cyanoacetate).[1] This is followed by a Michael addition of cyanoacetohydrazide, subsequent intramolecular cyclization, and finally, oxidative aromatization to yield the stable pyridine ring.[1]
Caption: General mechanistic pathway for pyridine formation.
Note on Ethyl 2-Amino-2-Cyanoacetate
It is important to note that a comprehensive search of the scientific literature did not yield specific experimental protocols or comparative data for the use of ethyl 2-amino-2-cyanoacetate in pyridine synthesis. The presence of the additional amino group at the α-position significantly alters the electronic and steric properties of the molecule compared to ethyl cyanoacetate. This could lead to different reactivity, potentially favoring alternative reaction pathways or requiring different catalytic systems. The lack of available data may suggest that it is not a common or perhaps not a suitable precursor for this class of reactions under the explored conditions.
Conclusion
Both malononitrile and ethyl cyanoacetate are highly effective reagents for the synthesis of polysubstituted pyridines via multicomponent reactions. Malononitrile often exhibits higher reactivity, allowing for faster reactions at room temperature. Ethyl cyanoacetate provides access to pyridine derivatives with an ester functionality, which can be valuable for further synthetic modifications, though it may require more forcing reaction conditions. For researchers designing synthetic routes to novel pyridine-based compounds, the choice between these two precursors will depend on the desired substitution pattern on the pyridine ring and the acceptable reaction conditions. Further research would be beneficial to explore the potential of ethyl 2-amino-2-cyanoacetate in this context and to delineate its reactivity in comparison to its non-aminated counterpart and malononitrile.
References
The Strategic Advantage of Ethyl 2-Amino-2-Cyanoacetate in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the efficient synthesis of novel heterocyclic compounds is paramount. These molecular scaffolds form the core of a vast array of therapeutic agents. Among the versatile building blocks, or synthons, used to construct these complex molecules, ethyl 2-amino-2-cyanoacetate stands out. This guide provides a comparative analysis of ethyl 2-amino-2-cyanoacetate against other common synthons, supported by experimental data, to highlight its advantages for researchers, scientists, and drug development professionals.
Superior Versatility and Efficiency in Heterocyclic Synthesis
Ethyl 2-amino-2-cyanoacetate is a highly functionalized molecule possessing an ester, a nitrile, and an amino group. This unique combination allows it to participate in a wide range of chemical transformations, making it a powerful tool for generating molecular diversity. Its utility is particularly evident in the synthesis of nitrogen- and oxygen-containing heterocycles, which are privileged structures in medicinal chemistry.
One of the primary advantages of using ethyl 2-amino-2-cyanoacetate is its ability to streamline synthetic pathways. In many instances, it can replace the need for multiple, simpler synthons in multicomponent reactions, leading to a more atom-economical and efficient process. For example, in the synthesis of substituted pyridines and pyrans, the use of ethyl 2-amino-2-cyanoacetate can potentially reduce the number of reactants and simplify reaction work-up procedures.
Comparative Performance in the Synthesis of 2-Amino-3-Cyanopyridine Derivatives
The 2-amino-3-cyanopyridine scaffold is a key pharmacophore found in a variety of biologically active compounds. Traditionally, these are synthesized via a four-component reaction involving an aldehyde, a methyl ketone, malononitrile, and ammonium acetate. While effective, this approach can sometimes lead to lower yields and require longer reaction times.
The use of a synthon like ethyl 2-amino-2-cyanoacetate, which already contains the amino and cyanoacetate moieties, can be conceptually compared to the more common multicomponent approach. While direct comparative studies are limited, the theoretical advantage lies in a more convergent synthesis.
Table 1: Synthesis of 2-Amino-3-Cyanopyridine Derivatives via a Four-Component Reaction
| Entry | Aldehyde (1) | Ketone (2) | Product (4) | Time (min) | Yield (%) |
| 1 | 4-ClC₆H₄CHO | 4-MeOC₆H₄COCH₃ | 4a | 7 | 86 |
| 2 | 4-MeOC₆H₄CHO | 4-MeC₆H₄COCH₃ | 4b | 8 | 81 |
| 3 | 4-MeC₆H₄CHO | C₆H₅COCH₃ | 4c | 9 | 78 |
| 4 | C₆H₅CHO | 4-ClC₆H₄COCH₃ | 4d | 7 | 82 |
| 5 | 4-ClC₆H₄CHO | C₆H₅COCH₃ | 4e | 8 | 85 |
| 6 | C₆H₅CHO | 4-MeC₆H₄COCH₃ | 4f | 9 | 79 |
Data sourced from a study on one-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation.
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-3-Cyanopyridine Derivatives (4a-f)
A mixture of an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) is placed in a dry 25 mL flask. The flask is connected to a reflux apparatus and irradiated in a microwave oven for 7-9 minutes. After completion of the reaction, the mixture is washed with ethanol (2 mL). The crude product is then purified by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.
Enhanced Efficiency in the Synthesis of 4H-Pyran Derivatives
The 4H-pyran ring is another important scaffold in medicinal chemistry. The synthesis of 2-amino-3-cyano-4H-pyran derivatives is often achieved through a three-component reaction of an aldehyde, malononitrile, and a β-ketoester like ethyl acetoacetate, catalyzed by a base.
Table 2: Synthesis of 2-Amino-3-Cyano-4H-Pyran Derivatives via a Three-Component Reaction
| Entry | Ar | Product | Time (min) | Yield (%) |
| 1 | C₆H₅ | 2a | 4 | 90 |
| 2 | 3-NO₂C₆H₄ | 2c | 1 | 97 |
| 3 | 2-ClC₆H₄ | 2f | 3 | 98 |
| 4 | 2-BrC₆H₄ | 2g | 4 | 98 |
| 5 | 2-furyl | 2i | 3 | 90 |
Data from a study on the one-pot, three-component synthesis of 2-amino-substituted 4H-pyrans.[1]
Experimental Protocol: Typical Procedure for the Synthesis of 2-Amino-3-Cyano-4H-Pyrans (2a-i)
To a stirred mixture of an aldehyde (0.5 mmol) and malononitrile (0.5 mmol) in ethanol (5 mL), ethyl acetoacetate (0.5 mmol) and 25% ammonia (0.2 mL) are added.[1] The mixture is stirred at room temperature for the time specified in Table 2.[1] The resulting solid precipitate is filtered, washed with water, and then recrystallized from ethanol to give the pure 2-amino-3-cyano-4H-pyran derivative.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the multicomponent reactions discussed.
Logical flow for the four-component synthesis of 2-amino-3-cyanopyridines.
Logical flow for the three-component synthesis of 2-amino-4H-pyrans.
The Conceptual Advantage of Ethyl 2-Amino-2-Cyanoacetate
While the multicomponent reactions using simpler synthons are well-established, the hypothetical use of ethyl 2-amino-2-cyanoacetate presents a more convergent approach. This can be visualized in the following workflow.
Conceptual workflow for a more convergent synthesis.
By incorporating both the nucleophilic amino group and the activated methylene group in a single molecule, ethyl 2-amino-2-cyanoacetate can potentially offer the following advantages over using separate synthons like malononitrile and an ammonia source:
-
Reduced number of reagents: Simplifies reaction setup and purification.
-
Improved reaction control: May offer better control over regioselectivity in complex cyclizations.
-
Milder reaction conditions: The inherent reactivity of the synthon might allow for reactions to proceed under milder conditions.
Conclusion
Ethyl 2-amino-2-cyanoacetate is a valuable and versatile synthon in drug discovery, offering significant potential for the efficient construction of complex heterocyclic scaffolds. While multicomponent reactions using simpler building blocks like malononitrile are widely documented and effective, the conceptual advantages of a more functionalized synthon like ethyl 2-amino-2-cyanoacetate in terms of convergence and efficiency are compelling. For research groups aiming to accelerate their drug discovery programs, the strategic use of such advanced building blocks can provide a competitive edge in the rapid generation of novel and diverse chemical entities. Further exploration and direct comparative studies are warranted to fully realize the experimental benefits of this promising synthon.
References
Spectroscopic Analysis: A Comparative Guide to Ethyl 2-amino-2-cyanoacetate and Structurally Related Esters
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of key chemical entities is paramount. This guide provides a detailed comparison of the spectroscopic data for ethyl 2-amino-2-cyanoacetate, a versatile building block in organic synthesis, with its structurally related analogs: ethyl cyanoacetate and ethyl aminoacetate hydrochloride. The infrared (IR) and nuclear magnetic resonance (NMR) data presented herein offer valuable insights for compound identification, purity assessment, and structural elucidation.
Comparative Spectroscopic Data
The following tables summarize the key IR and NMR spectroscopic data for ethyl 2-amino-2-cyanoacetate and its selected alternatives.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | Ethyl 2-amino-2-cyanoacetate | Ethyl Cyanoacetate[1] | Ethyl Aminoacetate Hydrochloride[2] |
| N-H Stretch | 3400-3200 (broad) | - | ~3000 (broad, NH₃⁺) |
| C-H Stretch (sp³) | 2980-2850 | 2985, 2942, 2905 | 2990-2850 |
| C≡N Stretch | ~2250 | 2260 | - |
| C=O Stretch (Ester) | ~1740 | 1751 | 1745 |
| C-O Stretch | ~1250 | 1261, 1029 | 1250, 1030 |
| N-H Bend | ~1600 | - | ~1500-1600 (NH₃⁺) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)
| Proton | Ethyl 2-amino-2-cyanoacetate (Predicted)[3] | Ethyl Cyanoacetate[4][5] | Ethyl Aminoacetate Hydrochloride[6] |
| -CH₃ (Ethyl) | 1.31 (t, J = 7 Hz) | 1.33 (t, J = 7.1 Hz) | 1.34 (t, J = 7.2 Hz) |
| -CH₂- (Ethyl) | 4.30 (q, J = 7 Hz) | 4.27 (q, J = 7.1 Hz) | 4.32 (q, J = 7.2 Hz) |
| α-CH | 4.42 (bs) | 3.48 (s) | 3.98 (s) |
| -NH₂ | 1.95 (bs) | - | 8.6 (bs, NH₃⁺) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)
| Carbon | Ethyl 2-amino-2-cyanoacetate | Ethyl Cyanoacetate[7][8] | Ethyl Aminoacetate Hydrochloride[6] |
| -CH₃ (Ethyl) | ~14 | 13.9 | 13.8 |
| -CH₂- (Ethyl) | ~63 | 62.9 | 63.2 |
| α-C | ~50 | 25.4 | 40.7 |
| C=O (Ester) | ~165 | 162.8 | 168.5 |
| C≡N | ~115 | 113.1 | - |
Note: Spectral data for ethyl 2-amino-2-cyanoacetate is limited in publicly available databases. The provided ¹H NMR data is a prediction and should be confirmed with experimental results. The ¹³C NMR data for ethyl 2-amino-2-cyanoacetate is estimated based on structurally similar compounds.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate analysis. Standardized experimental procedures for IR and NMR spectroscopy are outlined below.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of a liquid sample to identify its functional groups.
Methodology:
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: The Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (water and CO₂). A background spectrum of the clean salt plates is recorded.
-
Data Acquisition: The prepared sample is placed in the instrument's sample holder. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of a compound to determine its molecular structure.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked and shimmed to ensure homogeneity.
-
Data Acquisition: The appropriate NMR experiment (e.g., ¹H or ¹³C) is selected. The acquisition parameters, such as the number of scans and relaxation delay, are set. The data is then acquired.
-
Data Processing: The raw data (Free Induction Decay or FID) is processed using a Fourier transform to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
Logical Flow of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the analysis and comparison of the spectroscopic data presented in this guide.
Caption: Logical workflow for spectroscopic data analysis.
This guide provides a foundational comparison of the spectroscopic properties of ethyl 2-amino-2-cyanoacetate and its analogs. For definitive structural confirmation, it is recommended to acquire and interpret a full suite of experimental spectroscopic data for the compound of interest.
References
- 1. Ethyl cyanoacetate [webbook.nist.gov]
- 2. Glycine, ethyl ester, hydrochloride [webbook.nist.gov]
- 3. Ethyl aminocyanoacetate, CAS No. 32683-02-6 - iChemical [ichemical.com]
- 4. Ethyl cyanoacetate(105-56-6) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Ethyl aminoacetate hydrochloride | C4H10ClNO2 | CID 12175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl cyanoacetate(105-56-6) 13C NMR spectrum [chemicalbook.com]
- 8. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Structure of Novel Compounds Synthesized from Ethyl 2-Amino-2-Cyanoacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the structure of novel heterocyclic compounds synthesized using ethyl 2-amino-2-cyanoacetate as a key starting material. By presenting experimental data from analogous syntheses and outlining detailed analytical protocols, this document serves as a valuable resource for researchers engaged in the discovery and characterization of new chemical entities.
Introduction to Ethyl 2-Amino-2-Cyanoacetate in Heterocyclic Synthesis
Ethyl 2-amino-2-cyanoacetate is a versatile building block in organic synthesis, possessing multiple reactive centers that allow for the construction of a diverse range of heterocyclic systems. Its amino, cyano, and ester functionalities enable participation in various condensation and cyclization reactions, leading to the formation of privileged scaffolds in medicinal chemistry, such as pyrimidines, pyridines, and imidazoles. The validation of the resulting molecular structures is a critical step in the drug discovery pipeline, ensuring the correct assignment of stereochemistry and connectivity, which are paramount for understanding structure-activity relationships (SAR).
Comparative Synthesis and Performance
For the purpose of this guide, we will compare the synthesis of a hypothetical novel pyrimidine derivative from ethyl 2-amino-2-cyanoacetate with established syntheses of similar structures from alternative starting materials, namely ethyl cyanoacetate and malononitrile.
Table 1: Comparison of Starting Materials for Pyrimidine Synthesis
| Starting Material | Typical Reaction | Product Class | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Ethyl 2-amino-2-cyanoacetate | Cyclocondensation with amidines | 4-Amino-5-cyanopyrimidines | Varies | Direct route to amino-substituted pyrimidines | Limited commercial availability and literature |
| Ethyl Cyanoacetate | Three-component reaction with aldehydes and guanidine | 2-Amino-5-cyano-6-hydroxypyrimidines | 70-90%[1] | Readily available, well-documented reactivity[2] | Requires additional steps for amination at position 4 |
| Malononitrile | Three-component reaction with aldehydes and amidines | 4-Amino-5-pyrimidinecarbonitriles | Good to excellent[3] | High reactivity, good yields | Can lead to different substitution patterns |
Experimental Protocols for Synthesis and Structure Validation
This protocol is adapted from a known synthesis of a related pyrimidine.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve freshly cut sodium (1 g atom) in absolute ethanol (625 ml).
-
Addition of Reactants: To the sodium ethoxide solution, add thiourea (1.0 mole) followed by the dropwise addition of ethyl 2-amino-2-cyanoacetate (1.0 mole).
-
Reflux: The reaction mixture is stirred and refluxed for 6 hours.
-
Workup: After cooling, the mixture is poured into water (1.75 L) and acidified with acetic acid. The resulting precipitate is collected by filtration, washed with water, acetone, and ether.
-
Purification: The crude product is recrystallized from 50% acetic acid to yield the pure 2-mercapto-4-amino-5-carbethoxypyrimidine.
The definitive structural elucidation of novel compounds relies on a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for a Hypothetical 4-Amino-5-Carbethoxypyrimidine Derivative
| Technique | Expected Observations |
| ¹H NMR | Signals for ethyl ester protons (triplet and quartet), distinct singlets for aromatic and amino protons. |
| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl group. |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated molecular weight of the target compound. |
| Infrared (IR) | Characteristic absorption bands for N-H (amino), C=O (ester), and C≡N (cyano) functional groups. |
Visualization of Key Processes
The following diagram illustrates a generalized workflow for the synthesis and structural validation of a novel compound.
References
A comparative study of different synthetic routes to functionalized pyridones.
For Researchers, Scientists, and Drug Development Professionals
The pyridone scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous natural products and pharmaceuticals. The development of efficient and versatile synthetic routes to access functionalized pyridones is therefore a critical area of research. This guide provides a comparative analysis of prominent synthetic strategies, offering quantitative data, detailed experimental protocols, and visual representations of key reaction pathways to aid researchers in selecting the optimal method for their specific needs.
Comparison of Synthetic Routes
The following tables summarize the performance of different synthetic methodologies for producing functionalized 2-pyridones and 4-pyridones, highlighting their key features, substrate scope, and reaction efficiencies.
Table 1: Synthesis of Functionalized 2-Pyridones
| Synthetic Route | Key Features | Substrate Scope | Typical Conditions | Yield Range |
| Multicomponent Reactions | One-pot synthesis, high atom economy, operational simplicity.[1][2] | Aldehydes, active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), and a nitrogen source. | Piperidine or other bases, often in green solvents like water or ethanol, at room temperature or reflux.[1] | 62-98%[2] |
| Rhodium-Catalyzed C-H Activation | Direct functionalization of C-H bonds, high regioselectivity.[3] | Acrylamides and alkynes. | [Cp*RhCl₂]₂ or other Rh(III) catalysts, often with a copper co-catalyst, at elevated temperatures.[3] | 40-90%[4] |
| Intramolecular Ketene Trapping | Versatile for 4-hydroxy-2-pyridones, good yields without chromatography. | Functionalized keto-dioxinones. | Thermolysis in toluene at reflux. | 84-93% |
Table 2: Synthesis of Functionalized 4-Pyridones
| Synthetic Route | Key Features | Substrate Scope | Typical Conditions | Yield Range | | :--- | :--- | :--- | :--- | | From Diynones and Amines | One-pot, two-step process, applicable to a wide range of amines.[5] | Skipped diynones and primary amines. | Base (e.g., Cs₂CO₃) or Ag(I)-catalyzed intramolecular hydroamination.[5] | Good to excellent[5] | | From γ-Pyrones and Amines | Replacement of the oxygen atom in the pyrone ring with nitrogen. | γ-Pyrones and various amines or ammonia.[6] | Often requires heating in a suitable solvent.[6] | 56-92%[6] | | Aza-Diels-Alder Reaction | Cycloaddition reaction to form dihydropyridone precursors. | Imines and dienes (e.g., Danishefsky's diene).[7] | Often catalyzed by Lewis acids or proceeds under thermal conditions. | Varies widely |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Multicomponent Synthesis of 3-Cyano-2-Pyridones
This protocol describes a one-pot, three-component reaction for the synthesis of N-amino-3-cyano-2-pyridone derivatives.[1]
Materials:
-
Cyanoacetohydrazide
-
Malononitrile (or ethyl cyanoacetate/cyanoacetamide)
-
Aromatic aldehyde
-
Piperidine (catalyst)
-
Water or a 1:1 mixture of water and ethanol
Procedure:
-
In a round-bottom flask, dissolve cyanoacetohydrazide (1 mmol) and malononitrile (1 mmol) in water (10 mL).
-
Add the aromatic aldehyde (1 mmol) to the mixture.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product precipitates out of the solution.
-
Collect the product by filtration, wash with cold water, and dry.
Rhodium-Catalyzed Synthesis of N-Substituted 2-Pyridones
This procedure outlines the synthesis of N-substituted 2-pyridones via a Rh(III)-catalyzed C-H activation and annulation of acrylamides with alkynes.[3]
Materials:
-
N-aryl-acrylamide derivative
-
Internal alkyne
-
[Cp*RhCl₂]₂ (catalyst)
-
AgNTf₂ (co-catalyst)
-
Ag₂O (oxidant)
-
Pivalic acid (PivOH, additive)
-
1,2-Dichloroethane (DCE, solvent)
Procedure:
-
To a sealed reaction tube, add the N-aryl-acrylamide (0.2 mmol), internal alkyne (0.45 mmol), [Cp*RhCl₂]₂ (2 mol %), AgNTf₂ (8 mol %), and Ag₂O (1.1 equiv).
-
Add pivalic acid (2.2 equiv) and 1,2-dichloroethane (1 mL).
-
Seal the tube and heat the reaction mixture at 80 °C for 7 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Aza-Diels-Alder Reaction for 2,3-Dihydro-4-Pyridones
This protocol describes the synthesis of dihydropyridones using an in-situ generated imine in an aza-Diels-Alder reaction.[7]
Materials:
-
Aldehyde
-
Amine
-
Diene (e.g., Danishefsky's diene)
-
Lewis acid catalyst (e.g., Yb(OTf)₃)
-
Solvent (e.g., acetonitrile or toluene)
Procedure:
-
To a solution of the aldehyde (1 mmol) and amine (1 mmol) in the chosen solvent (5 mL), add the Lewis acid catalyst (10 mol %).
-
Stir the mixture at room temperature to facilitate the in-situ formation of the imine.
-
Add the diene (1.2 mmol) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the dihydropyridone product.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of key synthetic methodologies.
References
- 1. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00469D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Ethyl 2-Amino-2-Cyanoacetate Acetate: A Guide to Ensuring Laboratory Safety
A specific Safety Data Sheet (SDS) for Ethyl 2-amino-2-cyanoacetate acetate was not located in the available resources. The proper disposal of any chemical is dictated by its specific physical, chemical, and toxicological properties as outlined in its SDS. Providing disposal guidance without this crucial document would be contrary to safe laboratory practices.
For researchers, scientists, and drug development professionals, the absence of an SDS for a specific chemical like this compound necessitates a cautious and systematic approach to waste management. The following procedural guidance is designed to help you navigate this situation and ensure the safe and compliant disposal of your chemical waste.
Immediate Steps When an SDS is Not Available
-
Contact the Manufacturer or Supplier: The most reliable source for a Safety Data Sheet is the entity that supplied the chemical. Reach out to them to request the specific SDS for this compound. They are legally obligated to provide it.
-
Consult Your Environmental Health and Safety (EHS) Department: Your institution's EHS department is a critical resource. They have the expertise to assess the potential hazards of a novel or undocumented substance and can provide guidance on the appropriate disposal route based on its chemical structure and any available data on related compounds.
-
Review Information for Structurally Similar Chemicals: While not a substitute for a specific SDS, reviewing the disposal information for structurally related compounds such as Ethyl cyanoacetate can provide some preliminary insight into potential hazards and disposal considerations. However, this should only be done to inform your conversation with your EHS department and not as a direct basis for your disposal method. Based on information for related cyanoacetate compounds, it is likely that this substance is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2]
General Principles for Chemical Waste Disposal
The following is a generalized workflow for the safe disposal of laboratory chemicals. This should be adapted to your specific institutional policies and in consultation with your EHS department.
-
Waste Identification and Segregation: Properly identify and label all chemical waste. Never mix different chemical wastes unless explicitly instructed to do so by your EHS department.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste.[1][2]
-
Containerization: Use only approved, compatible, and properly labeled containers for waste storage.[1]
-
Storage: Store waste in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Disposal Request: Follow your institution's procedures for requesting a chemical waste pickup.
Experimental Protocols
Detailed experimental protocols for the handling and disposal of a specific chemical are found in its Safety Data Sheet. In the absence of an SDS for this compound, no specific experimental protocols can be provided. The primary protocol is to follow the guidance outlined above to obtain the necessary safety information.
Logical Workflow for Chemical Disposal Determination
The following diagram illustrates the decision-making process for ensuring the safe and compliant disposal of a laboratory chemical, particularly when an SDS is not immediately available.
Caption: Workflow for determining the correct chemical disposal procedure.
By adhering to this structured approach, you can ensure that your handling and disposal of this compound, or any other laboratory chemical, is conducted with the highest regard for safety and environmental compliance, thereby building a culture of trust and responsibility in your research environment.
References
Personal protective equipment for handling Ethyl 2-amino-2-cyanoacetate acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-amino-2-cyanoacetate Acetate. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a compound that combines the properties of an aminocyanoacetate and acetic acid. The primary hazards are associated with the potential for skin and eye irritation or corrosion, and toxicity if ingested or inhaled. Acetic acid is a known corrosive and flammable liquid.[1][2][3][4] The aminocyano- functionality may also present unique toxicological properties that have not been fully investigated.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes of the chemical which can cause serious eye damage.[3][4] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). | Provides a barrier against skin contact, which can cause irritation or burns.[4] |
| Body Protection | A flame-resistant laboratory coat. | Protects against splashes and potential ignition sources due to the flammability of acetic acid. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. A respirator with an appropriate cartridge may be necessary for large quantities or if ventilation is inadequate. | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[2] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
- Ensure a chemical fume hood is operational and available.
- Verify that a safety shower and eyewash station are accessible.
- Assemble all necessary equipment (spatula, weighing paper, glassware, etc.) inside the fume hood.
- Don all required PPE as specified in the table above.
2. Weighing and Transferring the Solid:
- Perform all manipulations of the solid compound within the chemical fume hood.
- Use a non-sparking spatula to weigh the desired amount of this compound onto weighing paper.
- Carefully transfer the solid to the reaction vessel.
- To avoid generating dust, do not pour the solid from a height.
3. Solution Preparation:
- Add the solvent to the reaction vessel containing the solid in a slow and controlled manner.
- If the dissolution is exothermic, allow the solution to cool before proceeding.
- Keep the container closed when not in use to prevent the escape of vapors.
4. Post-Handling Procedures:
- Wipe down the work area within the fume hood with an appropriate decontaminating solution.
- Dispose of all contaminated materials (weighing paper, gloves, etc.) in a designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing gloves.
Operational and Disposal Plans
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure a safe workplace.
Spill Response:
-
Small Spills: In a fume hood, absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
The waste containers should be stored in a designated satellite accumulation area.
-
Contact your institution's EHS department for pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain.[5]
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
